Pardoprunox hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIKTDKFHAOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949746 | |
| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269718-83-4 | |
| Record name | Pardoprunox hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pardoprunox hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARDOPRUNOX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pardoprunox Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox (B1678466) hydrochloride is a psychoactive compound that has been investigated for the treatment of Parkinson's disease. Its mechanism of action is characterized by a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with Pardoprunox, supported by quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.
Core Pharmacological Profile
Pardoprunox exhibits a distinct receptor binding and functional activity profile, which is central to its mechanism of action. It primarily targets dopamine D2 and D3 receptors, and the serotonin 5-HT1A receptor.[1][2]
Receptor Binding Affinity
Pardoprunox demonstrates high affinity for dopamine D2, D3, and serotonin 5-HT1A receptors. Its binding affinity for other receptors, such as dopamine D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors, is comparatively lower.[1] A summary of its binding affinities (pKi) is presented in Table 1.
Table 1: Receptor Binding Affinities of Pardoprunox
| Receptor | pKi |
| Dopamine D₃ | 8.6 |
| Serotonin 5-HT₁ₐ | 8.5 |
| Dopamine D₂ | 8.1 |
| Dopamine D₄ | 7.8 |
| α₁-Adrenergic | 7.8 |
| α₂-Adrenergic | 7.4 |
| Serotonin 5-HT₇ | 7.2 |
Data sourced from Wikipedia.[1]
Functional Activity
Pardoprunox acts as a partial agonist at both dopamine D2 and D3 receptors, meaning it elicits a submaximal response compared to the endogenous ligand, dopamine. In contrast, it functions as a full agonist at the serotonin 5-HT1A receptor, capable of producing a maximal response.[1][2] The functional potency (pEC50) and intrinsic activity (IA) of Pardoprunox at these primary targets are detailed in Table 2.
Table 2: Functional Activity of Pardoprunox
| Receptor | Functional Assay | pEC₅₀ | Intrinsic Activity (IA) / Efficacy |
| Dopamine D₂ | cAMP Accumulation | 8.0 | 50% |
| Dopamine D₃ | [³⁵S]GTPγS Binding | 9.2 | 67% |
| Serotonin 5-HT₁ₐ | cAMP Accumulation | 6.3 | 100% (Full Agonist) |
Data compiled from Glennon JC, et al. (2006) and Wikipedia.[1]
Signaling Pathways
The functional activity of Pardoprunox at its target receptors initiates distinct downstream signaling cascades.
Dopamine D₂ and D₃ Receptor Signaling
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[3] As a partial agonist, Pardoprunox binding to these receptors leads to a moderate activation of Gi/o proteins. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling pathway is depicted in the diagram below.
Serotonin 5-HT₁ₐ Receptor Signaling
The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR.[4] As a full agonist, Pardoprunox binding to the 5-HT1A receptor robustly activates Gi/o proteins, leading to a significant inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action is thought to contribute to the regulation of mood and anxiety.
Experimental Protocols
The following sections outline the methodologies employed in key experiments to characterize the mechanism of action of Pardoprunox.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of Pardoprunox for its target receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Pardoprunox at dopamine D2, D3, and serotonin 5-HT1A receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human dopamine D2, D3, or serotonin 5-HT1A receptors.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with a pH of 7.4.
-
Radioligand: A specific radiolabeled antagonist for each receptor is used (e.g., [³H]-spiperone for D2 receptors).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pardoprunox.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Pardoprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
This assay measures the ability of Pardoprunox to modulate the production of the second messenger cAMP.
-
Objective: To determine the functional potency (EC50) and efficacy of Pardoprunox at dopamine D2 and serotonin 5-HT1A receptors.
-
Methodology:
-
Cell Culture: CHO cells stably expressing the human D2 or 5-HT1A receptor are cultured in appropriate media.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin.
-
Treatment: Cells are then treated with increasing concentrations of Pardoprunox.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The concentration of Pardoprunox that produces 50% of its maximal effect (EC50) is determined. Efficacy is calculated relative to a full agonist.
-
This assay directly measures the activation of G-proteins coupled to the target receptor.
-
Objective: To determine the functional potency (EC50) and efficacy of Pardoprunox at the dopamine D3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the human D3 receptor are prepared.
-
Assay Buffer: The buffer typically contains GDP to maintain G-proteins in an inactive state.
-
Reaction: Membranes are incubated with [³⁵S]GTPγS, a non-hydrolyzable GTP analog, in the presence of increasing concentrations of Pardoprunox.
-
G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the unbound nucleotide and quantified by scintillation counting.
-
Data Analysis: The EC50 and maximal stimulation (Emax) are determined from the concentration-response curve.
-
In Vivo Electrophysiology
This technique is used to assess the effects of Pardoprunox on the firing activity of specific neuronal populations in living animals.[2]
-
Objective: To evaluate the functional consequences of Pardoprunox's receptor engagement on neuronal activity in brain regions relevant to Parkinson's disease, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[2]
-
Methodology:
-
Animal Model: Anesthetized rats are typically used.
-
Electrode Implantation: Recording electrodes are stereotaxically implanted into the VTA (for dopamine neurons) or DRN (for serotonin neurons).
-
Neuronal Identification: Dopaminergic and serotonergic neurons are identified based on their characteristic firing patterns and electrophysiological properties.
-
Drug Administration: Pardoprunox is administered intravenously at various doses.
-
Data Acquisition: The firing rate and pattern of individual neurons are recorded before and after drug administration.
-
Data Analysis: Changes in neuronal firing frequency and bursting activity are quantified to determine the inhibitory or excitatory effects of Pardoprunox.
-
Conclusion
Pardoprunox hydrochloride possesses a multifaceted mechanism of action, characterized by its partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors. This unique pharmacological profile results in a nuanced modulation of dopaminergic and serotonergic neurotransmission. The in-depth understanding of its receptor interactions and downstream signaling pathways, as elucidated through the experimental protocols described herein, is crucial for the rational design and development of novel therapeutics for neurological and psychiatric disorders. The combination of high-potency partial D2/D3 agonism with full 5-HT1A agonism suggests a potential for therapeutic benefit with a reduced side-effect profile compared to traditional dopamine agonists.[5]
References
- 1. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Pardoprunox Hydrochloride: A Comprehensive Receptor Binding and Signaling Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox hydrochloride is a psychoactive compound that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease. Its mechanism of action is rooted in its distinct receptor binding profile, characterized by a combination of partial agonism at dopamine (B1211576) D2-like receptors and full agonism at the serotonin (B10506) 5-HT1A receptor. This technical guide provides an in-depth overview of the receptor binding affinities, functional activities, and associated signaling pathways of Pardoprunox, intended to serve as a resource for researchers and professionals in the field of drug development.
Receptor Binding Affinity and Functional Activity
Pardoprunox exhibits a high affinity for several key neurotransmitter receptors implicated in the pathophysiology of various central nervous system disorders. The binding affinities (expressed as pKi values) and functional activities (expressed as pEC50 and intrinsic activity percentages) are summarized in the tables below. This data has been compiled from various in vitro studies.
Dopamine Receptor Subtypes
| Receptor | pKi | pEC50 | Intrinsic Activity (IA) | Functional Activity |
| D2 | 8.1[1] | 8.0[2] | 50%[1] | Partial Agonist[1][2][3] |
| D3 | 8.6[1] | 9.2[2] | 67%[1] | Partial Agonist[1][2][3] |
| D4 | 7.8[1] | - | - | Binds with lower affinity[1][3] |
Serotonin Receptor Subtypes
| Receptor | pKi | pEC50 | Intrinsic Activity (IA) | Functional Activity |
| 5-HT1A | 8.5[1] | 6.3[2] | 100%[1] | Full Agonist[1][2][3] |
| 5-HT7 | 7.2[1] | - | - | Binds with lower affinity[1] |
Adrenergic Receptor Subtypes
| Receptor | pKi | Functional Activity |
| α1-adrenergic | 7.8[1] | Binds with lower affinity |
| α2-adrenergic | 7.4[1] | Binds with lower affinity |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. The following sections outline the general methodologies employed in these experiments.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound (in this case, Pardoprunox) for a specific receptor. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., CHO or HEK-293 cells transfected with human dopamine or serotonin receptor subtypes) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[4].
-
The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes[4].
-
The membrane pellet is washed and resuspended in an appropriate assay buffer[4]. Protein concentration is determined using a standard method like the Pierce BCA assay[4].
2. Competitive Binding Assay (for Dopamine D2/D3 Receptors):
-
Radioligand: [3H]spiperone is a commonly used radioligand for D2-like receptors[5][6].
-
Procedure: In a 96-well plate, the receptor-containing membranes are incubated with a fixed concentration of [3H]spiperone and varying concentrations of Pardoprunox[4][6].
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium[4].
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters)[4]. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter[4].
-
Data Analysis: The concentration of Pardoprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].
3. Competitive Binding Assay (for Serotonin 5-HT1A Receptors):
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) is a commonly used agonist radioligand for 5-HT1A receptors[7].
-
Procedure: The protocol is similar to that for the dopamine receptors, with the substitution of [3H]8-OH-DPAT as the radioligand and membranes expressing the 5-HT1A receptor.
Functional Assays (cAMP Accumulation Assay)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its efficacy and potency.
1. Cell Culture:
-
Cells expressing the receptor of interest are cultured to an appropriate density.
2. Assay Procedure:
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).
-
Adenylyl cyclase is then stimulated with forskolin[2].
-
The cells are subsequently treated with varying concentrations of Pardoprunox.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method (e.g., ELISA-based kits).
3. Data Analysis:
-
For agonist activity, the concentration of Pardoprunox that produces 50% of the maximal response (EC50) is determined.
-
The intrinsic activity (IA) is calculated as the maximal response produced by Pardoprunox relative to a full agonist.
Signaling Pathways
Pardoprunox exerts its effects by modulating intracellular signaling cascades downstream of the dopamine D2/D3 and serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a series of molecular events that ultimately alter neuronal function.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are coupled to the Gi/o class of G-proteins[8][9]. As a partial agonist, Pardoprunox elicits a submaximal response compared to the endogenous ligand, dopamine.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2-like receptors, the 5-HT1A receptor is also predominantly coupled to Gi/o proteins[10]. As a full agonist, Pardoprunox mimics the effect of serotonin at this receptor, leading to a robust inhibition of adenylyl cyclase and subsequent downstream effects.
Experimental Workflow
The determination of the receptor binding profile of a compound like Pardoprunox follows a systematic workflow, from initial screening to detailed characterization.
Conclusion
This compound possesses a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. This dual action provides a complex modulatory effect on both the dopaminergic and serotonergic systems. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals, facilitating a deeper understanding of Pardoprunox's mechanism of action and its potential therapeutic implications. Further research into the downstream signaling consequences of this receptor interaction profile will continue to elucidate its role in the central nervous system.
References
- 1. Pardoprunox - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Pardoprunox Hydrochloride: A Technical Guide to its Dopamine D2 Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox (B1678466) hydrochloride is a compound that has been investigated for the treatment of Parkinson's disease.[1][2][3][4] Its mechanism of action is characterized by a dual activity, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and as a full agonist at serotonin (B10506) 5-HT1A receptors.[1][5][6] This technical guide provides an in-depth analysis of the dopamine D2 partial agonist activity of pardoprunox, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.
Quantitative Pharmacological Data
The partial agonist activity of pardoprunox at the dopamine D2 receptor is defined by its binding affinity, functional potency, and intrinsic activity. These parameters have been determined through various in vitro studies.
Table 1: Binding Affinity of Pardoprunox at Dopamine and Serotonin Receptors
| Receptor Subtype | pKi | Reference |
| Dopamine D2 | 8.1 | [6] |
| Dopamine D3 | 8.6 | [6] |
| Serotonin 5-HT1A | 8.5 | [6] |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.
Table 2: Functional Activity of Pardoprunox at Dopamine and Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Dopamine D2 | cAMP Accumulation | pEC50 | 8.0 | [7][8] |
| Dopamine D2 | cAMP Accumulation | Intrinsic Activity | 50% | [6] |
| Dopamine D3 | [35S]GTPγS Binding | pEC50 | 9.2 | [7] |
| Dopamine D3 | [35S]GTPγS Binding | Intrinsic Activity | 67% | [6] |
| Serotonin 5-HT1A | cAMP Accumulation | pEC50 | 6.3 | [7] |
| Serotonin 5-HT1A | cAMP Accumulation | Intrinsic Activity | 100% (Full Agonist) | [6] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of a drug in a functional assay. Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor, expressed as a percentage of the maximal response produced by a full agonist.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the dopamine D2 partial agonist activity of pardoprunox.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of pardoprunox for the dopamine D2 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the dopamine D2 receptor by pardoprunox.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]spiperone).
-
Pardoprunox hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the D2 receptor are prepared and protein concentration is determined.
-
Incubation: A mixture containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of pardoprunox is incubated.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of pardoprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional potency (EC50) and intrinsic activity of pardoprunox at the dopamine D2 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.
Objective: To measure the effect of pardoprunox on forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the dopamine D2 receptor.
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an activator of adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or RIA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture and Plating: Cells are cultured and seeded into microplates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of pardoprunox.
-
Stimulation: Forskolin is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable cAMP assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of pardoprunox. The EC50 and the maximal inhibition (intrinsic activity relative to a full agonist) are determined from this curve.
[35S]GTPγS Binding Assay
This assay provides a direct measure of G-protein activation following receptor stimulation and is used to assess the partial agonist activity of pardoprunox at D2 receptors.
Objective: To measure the ability of pardoprunox to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared as in the radioligand binding assay.
-
Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of pardoprunox.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
-
Data Analysis: A dose-response curve is constructed by plotting the stimulated [35S]GTPγS binding against the concentration of pardoprunox. The EC50 and the maximal stimulation (intrinsic activity) are determined.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway illustrating partial agonism by pardoprunox.
Experimental Workflow for D2 Partial Agonism Assessment
Caption: A generalized experimental workflow for characterizing D2 partial agonist activity.
Conclusion
This compound exhibits a distinct pharmacological profile as a high-potency partial agonist at dopamine D2 and D3 receptors. Its partial agonism means it can act as a functional agonist in states of low dopaminergic tone and as a functional antagonist in the presence of high dopamine concentrations. This modulatory effect, combined with its full agonism at serotonin 5-HT1A receptors, formed the basis of its investigation as a therapeutic agent for Parkinson's disease. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to further investigate the properties of pardoprunox or similar compounds targeting the dopaminergic system.
References
- 1. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. addi.ehu.es [addi.ehu.es]
- 7. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pardoprunox Hydrochloride: A Technical Guide to its Serotonin 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox (B1678466) hydrochloride (formerly SLV308) is a psychoactive compound that has been investigated for the treatment of Parkinson's disease.[1][2] Its mechanism of action is characterized by a dual activity profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[3][4][5] This technical guide provides an in-depth exploration of the serotonin 5-HT1A receptor agonism of Pardoprunox, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The interaction of Pardoprunox with the human serotonin 5-HT1A receptor has been characterized through in vitro binding and functional assays. The following tables summarize the key quantitative parameters defining its affinity and functional potency.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi | Ki (nM) | Radioligand | Cell Line |
| Pardoprunox | Human 5-HT1A | 7.2 | ~63 | [³H]-8-OH-DPAT | CHO |
pKi is the negative logarithm of the inhibition constant (Ki). Data compiled from available literature.
Table 2: Functional Receptor Activity
| Compound | Receptor | pEC50 | Efficacy | Assay Type | Cell Line |
| Pardoprunox | Human 5-HT1A | 6.3 | Full Agonist | cAMP Accumulation | CHO |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data compiled from available literature.[5]
Mechanism of Action and Signaling Pathways
Pardoprunox acts as a full agonist at the serotonin 5-HT1A receptor.[3][4][5] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein, initiating downstream signaling cascades.
The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6] This results in neuronal hyperpolarization and reduced neuronal excitability.
Recent research has also implicated 5-HT1A receptor activation in the modulation of other signaling pathways, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[6]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the 5-HT1A receptor agonism of Pardoprunox.
Radioligand Receptor Binding Assay (Competition)
This assay determines the binding affinity (Ki) of Pardoprunox for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.
-
Test Compound: Pardoprunox hydrochloride dissolved in DMSO and serially diluted in assay buffer.
-
Non-specific Binding Control: 10 µM of unlabeled 8-OH-DPAT or another suitable 5-HT1A ligand.
-
Instrumentation: Scintillation counter and a filtration manifold.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to a final protein concentration of 10-20 µg per well in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition: Serial dilutions of Pardoprunox, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pardoprunox concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the functional potency (EC50) and efficacy of Pardoprunox by quantifying its effect on intracellular cAMP levels in cells expressing the 5-HT1A receptor.
Materials:
-
Cells: CHO cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: Serum-free cell culture medium.
-
Stimulation Buffer: Assay medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound dissolved in DMSO and serially diluted in stimulation buffer.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: A plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the CHO-5-HT1A cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the growth medium and pre-incubate the cells with stimulation buffer for 30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of Pardoprunox to the wells, along with a fixed concentration of forskolin (to stimulate cAMP production, allowing for the measurement of inhibition by the Gi-coupled 5-HT1A receptor).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the Pardoprunox concentration. Determine the EC50 value, representing the concentration of Pardoprunox that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, using non-linear regression analysis.
Conclusion
This compound demonstrates potent full agonism at the serotonin 5-HT1A receptor. Its pharmacological profile, characterized by a distinct binding affinity and functional potency, contributes to its overall mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of compounds targeting the 5-HT1A receptor. This in-depth understanding is crucial for researchers and professionals involved in the development of novel therapeutics for neurological and psychiatric disorders where the serotonergic system plays a key role. The development of Pardoprunox for Parkinson's disease was ultimately discontinued.
References
- 1. researchgate.net [researchgate.net]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Pardoprunox Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile
Abstract
Pardoprunox hydrochloride is a novel psychotropic agent that has been investigated for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Pardoprunox acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor. This document details its receptor binding affinities, functional activities, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for the in vitro characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.
Chemical Structure and Identity
This compound is the hydrochloride salt of Pardoprunox. Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular structure.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
| IUPAC Name | 7-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | [1] |
| Synonyms | SLV-308 hydrochloride, DU-126891 hydrochloride | [2] |
| CAS Number | 269718-83-4 | [2] |
| Molecular Formula | C₁₂H₁₆ClN₃O₂ | [1] |
| Molecular Weight | 269.73 g/mol | [1] |
| Chemical Structure | ![]() | [2] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its formulation development and pharmacokinetic profile. The following table summarizes the key physicochemical properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid powder | N/A |
| Water Solubility | 7.88 mg/mL (predicted) | [1] |
| logP | 1.25 (predicted) | [1] |
| pKa (Strongest Acidic) | 9.46 (predicted) | [1] |
| pKa (Strongest Basic) | 7.37 (predicted) | [1] |
| Melting Point | Not available | N/A |
Pharmacology
Pardoprunox exhibits a unique pharmacological profile as a multimodal-acting agent targeting key neurotransmitter systems implicated in motor control and mood regulation.
Mechanism of Action
This compound is a partial agonist of the dopamine D2 and D3 receptors and a full agonist of the serotonin 5-HT1A receptor.[3][4] It also displays lower affinity for the dopamine D4 and α1-adrenergic receptors.[4] This combination of activities is thought to contribute to its potential therapeutic effects in Parkinson's disease by providing a balanced dopaminergic stimulation while potentially mitigating the side effects associated with full dopamine agonists.
Receptor Binding and Functional Activity
The affinity and functional activity of Pardoprunox at its primary targets have been characterized in vitro.
Table 3: Receptor Binding Affinities and Functional Activities of Pardoprunox
| Target | Parameter | Value | Citation |
| Dopamine D2 Receptor | pKi | 8.1 | [4] |
| pEC50 (cAMP) | 8.0 | [3] | |
| Intrinsic Activity | 50% | [4] | |
| Dopamine D3 Receptor | pKi | 8.6 | [4] |
| pEC50 ([³⁵S]GTPγS) | 9.2 | [3] | |
| Intrinsic Activity | 67% | [4] | |
| Serotonin 5-HT1A Receptor | pKi | 8.5 | [4] |
| pEC50 (cAMP) | 6.3 | [3] | |
| Intrinsic Activity | 100% (full agonist) | [4] | |
| Dopamine D4 Receptor | pKi | 7.8 | [4] |
| α1-Adrenergic Receptor | pKi | 7.8 | [4] |
Signaling Pathways
As a G-protein coupled receptor (GPCR) ligand, Pardoprunox modulates intracellular signaling cascades. Its partial agonism at D2/D3 receptors and full agonism at 5-HT1A receptors, all of which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
References
Pardoprunox Hydrochloride: A Technical Guide to Solubility in DMSO and PBS for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of pardoprunox (B1678466) hydrochloride in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Solubility Data
The solubility of pardoprunox hydrochloride can vary between suppliers and is influenced by factors such as the specific salt form, crystallinity, and the purity of both the compound and the solvents. The data presented below is a summary from various sources.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | ~18.5 mM | - | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 111.22 mM | Use fresh DMSO as moisture can reduce solubility. | [2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 150 mg/mL | 556.11 mM | Requires sonication to achieve. | [3] |
| Phosphate-Buffered Saline (PBS) | ~5 mg/mL | ~18.5 mM | pH 7.2. Aqueous solutions are not recommended for storage >1 day. | [1] |
| Water | 25 mg/mL | 92.69 mM | Requires sonication. | [3] |
| Ethanol | ~0.1 mg/mL | ~0.37 mM | - | [1] |
| Dimethylformamide (DMF) | ~1 mg/mL | ~3.7 mM | - | [1] |
Note: The molecular weight of this compound is 269.7 g/mol .
Experimental Protocols
Accurate solubility determination is critical for the design of in vitro and in vivo experiments. Below are detailed methodologies for preparing solutions and determining solubility.
Protocol for Preparation of a Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the target concentration.
-
Inert Gas Purge: To prevent degradation, it is recommended to purge the solvent and the headspace of the vial with an inert gas such as nitrogen or argon before sealing[1].
-
Dissolution: Facilitate dissolution by vortexing or gentle agitation. For higher concentrations, sonication in a water bath may be necessary to achieve complete dissolution[3].
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C for long-term stability. Note that moisture-absorbing DMSO can reduce solubility over time[2].
Protocol for Preparation of Aqueous Solutions in PBS
Organic solvent-free aqueous solutions can be prepared for biological experiments where DMSO may have physiological effects[1].
-
Weighing: Accurately weigh the this compound solid in a sterile container.
-
Buffer Addition: Add the required volume of sterile PBS (pH 7.2) to the solid.
-
Dissolution: Agitate the mixture until the solid is completely dissolved. Sonication can be used to expedite this process.
-
Usage: It is strongly recommended to prepare these aqueous solutions fresh and use them within one day, as their stability is limited[1].
General Protocol for Kinetic Solubility Determination (Spectrophotometric Method)
This method provides a high-throughput approach to estimate the kinetic solubility of a compound.
-
Prepare Standard Curve: Create a series of standard solutions of this compound in the chosen buffer (e.g., PBS) at known concentrations. Measure the absorbance of these standards at the compound's λmax (219 nm) using a UV-Vis spectrophotometer to generate a standard curve[1].
-
Prepare Test Solution: Add a small aliquot of a highly concentrated DMSO stock solution (e.g., 10-20 mM) to the aqueous buffer (e.g., PBS) to create a supersaturated solution. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility[4].
-
Equilibration: Shake or agitate the solution at a constant temperature for a defined period (e.g., 1.5 - 2 hours) to allow for precipitation of the excess compound[4].
-
Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by filtering the solution through a 96-well filter plate[4].
-
Quantification: Dilute the clear filtrate with the buffer to fall within the range of the standard curve. Measure the absorbance of the diluted filtrate.
-
Calculation: Use the standard curve to determine the concentration of this compound in the diluted filtrate. Back-calculate to find the concentration in the original saturated solution, which represents the kinetic solubility.
Visualizations: Pathways and Workflows
Signaling Pathway of Pardoprunox
Pardoprunox acts as a partial agonist at dopamine (B1211576) D2/D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors. These G-protein coupled receptors (GPCRs) are key targets in the treatment of Parkinson's disease. The diagram below illustrates the downstream effects of receptor activation.
Caption: Simplified signaling pathway for Pardoprunox.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in determining the aqueous solubility of a compound like this compound starting from a DMSO stock.
Caption: Workflow for kinetic aqueous solubility measurement.
References
Pardoprunox Hydrochloride: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pardoprunox is a compound that has been investigated for therapeutic use but has not received regulatory approval for marketing. As such, publicly available, in-depth stability data and detailed experimental protocols are limited. This guide synthesizes available information from product data sheets provided by chemical suppliers and outlines general principles and methodologies for stability testing relevant to a compound of this nature. The experimental protocols and degradation pathways described herein are illustrative examples based on standard pharmaceutical practices and are not derived from specific studies on Pardoprunox hydrochloride.
Introduction
This compound is a partial dopamine (B1211576) D2 and D3 receptor agonist and a serotonin (B10506) 5-HT1A receptor agonist. It was investigated for the treatment of Parkinson's disease, depression, and anxiety. Understanding the storage and stability profile of an active pharmaceutical ingredient (API) like this compound is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from early-stage research to potential clinical applications. This technical guide provides a summary of the known storage conditions and discusses the principles of stability testing that would be applied to fully characterize this compound.
Storage and Stability Data
The following tables summarize the recommended storage conditions and stability information for this compound as compiled from various chemical suppliers. It is crucial to note that these are general recommendations, and for critical applications, it is advisable to perform in-house stability studies.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent | |||
| (-80°C) | 3 months | [1] | |
| (-20°C) | 2 weeks to 1 month | [1][2] |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Source(s) |
| DMSO | -80°C | 3 months | [1] |
| -20°C | 2 weeks | [1] |
Principles of Stability Testing and Experimental Protocols
To establish a comprehensive stability profile for this compound, a series of forced degradation studies would be conducted. These studies are designed to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products to understand the molecule's intrinsic stability and to ensure the analytical method can separate and quantify the active ingredient in the presence of its degradants.
Table 3: Illustrative Protocol for Forced Degradation of this compound
| Stress Condition | Illustrative Protocol | Purpose |
| Acid Hydrolysis | Dissolve Pardoprunox HCl in 0.1 M HCl and heat at 60°C for 24 hours. | To assess stability in acidic conditions. |
| Base Hydrolysis | Dissolve Pardoprunox HCl in 0.1 M NaOH and heat at 60°C for 24 hours. | To assess stability in alkaline conditions. |
| Oxidative Degradation | Dissolve Pardoprunox HCl in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Expose solid Pardoprunox HCl to 70°C for 48 hours. | To determine the effect of heat on the solid form. |
| Photostability | Expose solid Pardoprunox HCl to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). | To assess the impact of light exposure. |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Table 4: Example of a Stability-Indicating HPLC Method for a Small Molecule like this compound
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for Pardoprunox HCl. |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.
Caption: A generalized workflow for stability testing of a pharmaceutical compound.
Signaling Pathways
This compound exerts its effects through interaction with Dopamine D2 and Serotonin 5-HT1A receptors. The diagrams below provide a simplified representation of the canonical signaling pathways associated with these receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling cascade.
Serotonin 5-HT1A Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT1A receptor signaling cascade.
Conclusion
The stability and proper storage of this compound are paramount for maintaining its integrity for research and development purposes. While supplier data provides basic storage guidelines, a comprehensive understanding of its stability profile requires detailed experimental investigation. This guide has summarized the available storage information and provided a framework of standard pharmaceutical practices for stability testing, including forced degradation studies and the development of a stability-indicating analytical method. The provided workflows and signaling pathway diagrams offer a conceptual basis for the experimental and mechanistic understanding of this compound. For any cGMP or regulated work, it is imperative to conduct thorough, in-house validation of storage conditions and stability.
References
An In-depth Technical Guide to Pardoprunox Hydrochloride (CAS: 269718-83-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox, also known as SLV308, is a novel investigational compound that was developed for the treatment of Parkinson's disease (PD).[1][2] Its development reached Phase III clinical trials, but was later discontinued.[1][3] The compound was studied as both a monotherapy for early-stage PD and as an adjunct therapy to levodopa (B1675098) in patients with advanced PD experiencing motor fluctuations.[4][5] Pardoprunox is characterized by its unique pharmacological profile as a partial agonist of the dopamine (B1211576) D2 and D3 receptors and a full agonist of the serotonin (B10506) 5-HT1A receptor.[6][7] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and key experimental data related to Pardoprunox hydrochloride.
Chemical and Physical Properties
This compound is the hydrochloride salt form of Pardoprunox. The CAS number 269718-83-4 specifically refers to the hydrochloride salt, while the free base is identified by CAS number 269718-84-5.[6]
| Property | Value | Source |
| IUPAC Name | 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one hydrochloride | [1] |
| Synonyms | SLV-308, DU-126891 | [6][8] |
| Molecular Formula | C₁₂H₁₅N₃O₂ · HCl | [2] |
| Molecular Weight | 269.73 g/mol | [2] |
| CAS Number | 269718-83-4 | User Provided |
Mechanism of Action
Pardoprunox exhibits a multi-receptor binding profile, with its primary therapeutic effects attributed to its activity at dopamine and serotonin receptors.[4][6] It functions as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][7] This dual-action mechanism was intended to provide dopaminergic stimulation to alleviate motor symptoms of Parkinson's disease while potentially mitigating the side effects associated with full dopamine agonists, such as dyskinesia.[1]
Figure 1: Mechanism of Action of Pardoprunox.
Pharmacology
Pharmacodynamics: Receptor Binding and Functional Activity
The pharmacodynamic profile of Pardoprunox is defined by its binding affinity (expressed as pKi) and functional activity (expressed as pEC50 and intrinsic activity) at various neurotransmitter receptors. It shows high affinity for D2 and D3 receptors and slightly lower affinity for the 5-HT1A receptor.[1] It also interacts with other receptors at lower affinities.[1]
| Receptor Target | Binding Affinity (pKi) | Functional Activity (pEC50) | Intrinsic Activity (IA) | Receptor Action |
| Dopamine D2 | 8.1 | 8.0 | 50% | Partial Agonist |
| Dopamine D3 | 8.6 | 9.2 | 67% | Partial Agonist |
| Serotonin 5-HT1A | 8.5 | 6.3 | 100% | Full Agonist |
| Dopamine D4 | 7.8 | - | - | Binding |
| α1-Adrenergic | 7.8 | - | - | Binding |
| α2-Adrenergic | 7.4 | - | - | Binding |
| Serotonin 5-HT7 | 7.2 | - | - | Binding |
| Data sourced from multiple references.[1][2][7][8][9] |
Pharmacokinetics
Clinical studies in healthy volunteers and patients with Parkinson's disease indicated that Pardoprunox has a generally favorable safety and tolerability profile, though it necessitates a gradual dose titration to reach an effective therapeutic level.[5] The 'start low and go slow' titration approach is recommended to improve tolerability, with doses up to 18 mg/day being well-tolerated when using intermediate dose escalation steps.[5]
Key Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
The functional activity of Pardoprunox at D2 and 5-HT1A receptors is often determined by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.
Objective: To quantify the agonist or antagonist properties of Pardoprunox at G-protein coupled receptors that modulate adenylyl cyclase activity.
Methodology:
-
Cell Culture: Stably transfected cells expressing the human dopamine D2 or serotonin 5-HT1A receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into multi-well plates.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Drug Application: Various concentrations of Pardoprunox are added to the cells to measure its effect on forskolin-stimulated cAMP levels. To determine antagonist activity, cells are co-incubated with Pardoprunox and a full agonist.
-
Detection: The assay is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Concentration-response curves are generated to calculate pEC50 (potency) and intrinsic activity (efficacy) relative to a full agonist.
Figure 2: Workflow for cAMP Accumulation Assay.
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G-proteins coupled to a receptor of interest, providing a direct measure of agonist efficacy.
Objective: To determine the ability of Pardoprunox to stimulate G-protein activation via D3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human dopamine D3 receptor.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in an inactive state) and MgCl₂ is prepared.
-
Reaction Mixture: The reaction is initiated by adding cell membranes, varying concentrations of Pardoprunox, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to the assay buffer.
-
Incubation: The mixture is incubated to allow for receptor binding and G-protein activation, leading to the binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination & Filtration: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Data are then plotted to determine pEC50 and intrinsic activity.[7][9]
Signaling Pathways
Pardoprunox's action as a partial agonist at D2/D3 receptors and a full agonist at 5-HT1A receptors involves the modulation of the adenylyl cyclase signaling cascade. All three of these receptors are typically coupled to the inhibitory G-protein, Gi/o.
-
Receptor Activation: Pardoprunox binds to D2/D3 or 5-HT1A receptors.
-
G-Protein Coupling: The receptor-agonist complex activates the associated Gi/o protein.
-
Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of numerous downstream targets, ultimately altering neuronal excitability and gene expression.
References
- 1. Pardoprunox - Wikipedia [en.wikipedia.org]
- 2. adooq.com [adooq.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. karger.com [karger.com]
- 6. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Pardoprunox Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox (B1678466) hydrochloride (formerly known as SLV-308) is a novel psychotropic agent investigated for the treatment of Parkinson's disease. It exhibits a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Pardoprunox hydrochloride, intended to serve as a technical guide for researchers and professionals in drug development. Detailed experimental protocols for key assays, quantitative pharmacological data, and visualizations of its mechanism of action and synthetic pathway are presented.
Introduction
Pardoprunox was developed by Solvay Pharmaceuticals with the therapeutic goal of treating the motor symptoms of Parkinson's disease, while potentially mitigating the side effects commonly associated with traditional dopamine agonists, such as dyskinesia and psychosis.[1][2] Its development reached Phase III clinical trials before being discontinued.[3] The rationale behind its development was to create a compound with a mixed dopaminergic and serotonergic profile to provide a more balanced therapeutic effect.
Discovery and Pharmacological Profile
Pardoprunox was identified through a research program aimed at discovering novel compounds with high affinity and specific activity at dopamine and serotonin receptors. Its chemical structure, 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one hydrochloride, was optimized to achieve the desired pharmacological profile.
Mechanism of Action
Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors and as a full agonist at serotonin 5-HT1A receptors.[2] This dual action is believed to contribute to its potential therapeutic effects in Parkinson's disease. The partial agonism at D2/D3 receptors provides a modulatory effect on the dopaminergic system, avoiding the overstimulation that can lead to adverse effects. The agonism at 5-HT1A receptors may contribute to both motor and non-motor symptom relief.
The signaling pathways modulated by Pardoprunox are depicted below:
Synthesis of this compound
The following represents a plausible synthetic route for this compound, based on established chemical principles for the synthesis of related benzoxazolone and piperazine (B1678402) derivatives.
Proposed Synthetic Workflow
Detailed Synthetic Steps (Proposed)
-
Synthesis of 7-Nitro-3H-1,3-benzoxazol-2-one: 2-Amino-6-nitrophenol is reacted with phosgene or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, in an inert solvent to yield 7-nitro-3H-1,3-benzoxazol-2-one.
-
Reduction to 7-Amino-3H-1,3-benzoxazol-2-one: The nitro group of 7-nitro-3H-1,3-benzoxazol-2-one is reduced to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using other reducing agents like tin(II) chloride in hydrochloric acid.
-
Formation of the Piperazine Ring: 7-Amino-3H-1,3-benzoxazol-2-one is reacted with bis(2-chloroethyl)amine under basic conditions to form the piperazine ring, yielding 7-(piperazin-1-yl)-3H-1,3-benzoxazol-2-one.
-
N-Methylation of the Piperazine Ring: The secondary amine of the piperazine ring is methylated to give Pardoprunox (free base). This is commonly achieved through reductive amination using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium triacetoxyborohydride.
-
Formation of the Hydrochloride Salt: The free base of Pardoprunox is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid is then collected by filtration and dried.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of Pardoprunox at various receptors.
Table 1: Receptor Binding Affinities of Pardoprunox
| Receptor | pKi | Ki (nM) |
| Dopamine D2 | 8.1 | 7.9 |
| Dopamine D3 | 8.6 | 2.5 |
| Dopamine D4 | 7.8 | 15.8 |
| Serotonin 5-HT1A | 8.5 | 3.2 |
| α1-adrenergic | 7.8 | 15.8 |
| α2-adrenergic | 7.4 | 39.8 |
| Serotonin 5-HT7 | 7.2 | 63.1 |
Table 2: Functional Activity of Pardoprunox
| Receptor | Assay Type | pEC50 | Intrinsic Activity (%) | Classification |
| Dopamine D2 | cAMP Accumulation | 8.0 | 50 | Partial Agonist |
| Dopamine D3 | [35S]GTPγS Binding | 9.2 | 67 | Partial Agonist |
| Serotonin 5-HT1A | cAMP Accumulation | 6.3 | 100 | Full Agonist |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Pardoprunox for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of Pardoprunox.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of Pardoprunox that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional activity (EC50 and intrinsic activity) of Pardoprunox at D2 and 5-HT1A receptors.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells) are cultured to confluence.
-
Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then incubated with increasing concentrations of Pardoprunox. For Gi-coupled receptors like D2, adenylate cyclase is stimulated with forskolin, and the inhibitory effect of Pardoprunox is measured.
-
cAMP Measurement: The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Concentration-response curves are generated, and EC50 values and maximal effects (Emax) are determined by non-linear regression. Intrinsic activity is calculated as the Emax of Pardoprunox relative to a full agonist.
Clinical Development and Discontinuation
Pardoprunox underwent several clinical trials to evaluate its efficacy and safety in patients with early-stage and advanced Parkinson's disease.[1] While some studies showed a significant improvement in motor symptoms compared to placebo, concerns about the tolerability of the drug, particularly at higher doses, and a high dropout rate due to adverse events, led to the discontinuation of its development.[1]
Conclusion
This compound is a pharmacologically unique compound with a dual mechanism of action as a dopamine D2/D3 partial agonist and a serotonin 5-HT1A full agonist. While it showed promise in preclinical and early clinical studies for the treatment of Parkinson's disease, its development was halted. The information presented in this technical guide provides a detailed overview of its discovery, synthesis, and pharmacological properties, which may be of value to researchers in the field of neuropharmacology and drug development.
References
- 1. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Pardoprunox Hydrochloride: A Technical Overview of its Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pardoprunox (B1678466) hydrochloride (formerly SLV-308) is a novel psychotropic agent investigated for the treatment of Parkinson's disease, anxiety, and depression.[1] It acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[2] Despite reaching Phase III clinical trials for Parkinson's disease, its development was discontinued.[3] This technical guide provides a comprehensive overview of the available information regarding the pharmacokinetics and metabolism of pardoprunox, compiled from preclinical and clinical studies. Due to the cessation of its development, publicly available quantitative data is limited. Therefore, this document also outlines the standard experimental methodologies that would have been employed to characterize its profile, offering a framework for understanding its disposition in the body.
Introduction
Pardoprunox was developed by Solvay Pharmaceuticals (later acquired by Abbott) as a potential oral therapeutic for neurological and psychiatric disorders.[1] Its unique pharmacological profile, combining partial dopaminergic and full serotonergic agonism, suggested potential for efficacy in treating motor symptoms of Parkinson's disease with a reduced risk of inducing dyskinesia compared to full dopamine agonists.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of pardoprunox is crucial for interpreting its pharmacological and toxicological data.
Pharmacological Profile
Pardoprunox exhibits a distinct receptor binding and functional activity profile, which is summarized in the table below.
| Receptor Target | Affinity (pKi) | Intrinsic Activity | Reference |
| Dopamine D2 | 8.1 | Partial Agonist (50% efficacy) | [2] |
| Dopamine D3 | 8.6 | Partial Agonist (67% intrinsic activity) | [2] |
| Serotonin 5-HT1A | 8.5 | Full Agonist | [2] |
| Dopamine D4 | 7.8 | - | [2] |
| α1-Adrenergic | 7.8 | - | [2] |
| α2-Adrenergic | 7.4 | - | [2] |
| 5-HT7 | 7.2 | - | [2] |
Pharmacokinetics
General Principles of Pharmacokinetic Analysis
The pharmacokinetic profile of a compound like pardoprunox would typically be characterized through a series of in vitro and in vivo studies, as outlined below.
The oral absorption of pardoprunox would be assessed in preclinical species (e.g., rats, dogs) and in early-phase human clinical trials. Key parameters to be determined would include the rate and extent of absorption.
The distribution of pardoprunox into various tissues would be investigated to understand its site of action and potential for accumulation. This is particularly important for a CNS-acting drug, where blood-brain barrier penetration is a key factor.
The metabolic fate of pardoprunox is a critical determinant of its efficacy and safety. In vitro studies using human liver microsomes and hepatocytes would be conducted to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.
The routes and rate of elimination of pardoprunox and its metabolites from the body would be determined through mass balance studies in preclinical species, typically using radiolabeled compounds.
Metabolism
Specific metabolites of pardoprunox have not been publicly disclosed. The chemical structure of pardoprunox, a benzoxazolone derivative with a piperazine (B1678402) moiety, suggests several potential sites for metabolic transformation, including N-dealkylation, hydroxylation, and glucuronidation.
Cytochrome P450 Involvement
While specific CYP interactions for pardoprunox are not detailed in the available literature, it is standard practice to evaluate the potential for a new chemical entity to inhibit or induce major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). This is crucial for predicting potential drug-drug interactions.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of pardoprunox are not available. However, this section provides a general description of the standard methodologies that would be employed in such investigations.
In Vitro Metabolic Stability
Objective: To determine the rate of disappearance of pardoprunox when incubated with liver microsomes or hepatocytes, providing an estimate of its intrinsic clearance.
Methodology:
-
Pardoprunox is incubated with human liver microsomes (or hepatocytes) at a specific concentration (e.g., 1 µM) and temperature (37°C).
-
The reaction is initiated by the addition of a cofactor mix (e.g., NADPH for CYP-mediated metabolism).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of a solvent (e.g., acetonitrile).
-
The concentration of the remaining pardoprunox is quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.
In Vivo Pharmacokinetic Study in Animals
Objective: To determine the pharmacokinetic profile of pardoprunox after intravenous and oral administration in a relevant animal species (e.g., rat).
Methodology:
-
A cohort of animals is administered pardoprunox either intravenously (to determine clearance and volume of distribution) or orally (to determine absorption and bioavailability).
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple time points post-dose).
-
Plasma is separated from the blood samples.
-
The concentration of pardoprunox in the plasma is quantified by a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and oral bioavailability) are calculated using non-compartmental analysis.
Bioanalytical Method for Plasma Concentration
Objective: To develop and validate a robust method for the quantification of pardoprunox in plasma.
Methodology:
-
Method Development: An LC-MS/MS method is developed, optimizing chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ion transitions, collision energy) for pardoprunox and an internal standard.
-
Method Validation: The method is validated according to regulatory guidelines, assessing parameters such as selectivity, sensitivity (Lower Limit of Quantification), accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Signaling Pathways
The following diagram illustrates the primary signaling pathways targeted by pardoprunox.
Caption: Pardoprunox receptor binding and functional activity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the pharmacokinetics of a new chemical entity like pardoprunox.
References
- 1. SLV-308. Solvay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. karger.com [karger.com]
Pardoprunox Hydrochloride and the Blood-Brain Barrier: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (B1678466) hydrochloride is a novel psychopharmacological agent that has been investigated for the treatment of Parkinson's disease.[1][2] Its mechanism of action involves partial agonism at dopamine (B1211576) D2 and D3 receptors and full agonism at the serotonin (B10506) 5-HT1A receptor.[3][4] For any centrally acting therapeutic, the ability to effectively cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. This technical guide provides an in-depth overview of the known information regarding the BBB permeability of Pardoprunox hydrochloride, its relevant signaling pathways, and the general experimental methodologies used to assess such permeability for drug candidates.
Disclaimer: Publicly available scientific literature does not currently contain specific quantitative data on the blood-brain barrier permeability of this compound, such as in vivo brain-to-plasma concentration ratios (Kp,uu) or in vitro apparent permeability coefficients (Papp). Therefore, this guide will focus on the qualitative aspects and the established methodologies for assessing BBB penetration of drug candidates with similar characteristics.
Physicochemical Properties and Predicted Blood-Brain Barrier Permeability
While specific experimental data is unavailable, the physicochemical properties of a molecule can provide an initial prediction of its potential to cross the BBB. Generally, small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bond donors and acceptors are more likely to passively diffuse across the BBB. The structure of Pardoprunox suggests it is a relatively small molecule, a characteristic that is generally favorable for CNS penetration. However, without experimental validation, its actual BBB permeability remains speculative.
Signaling Pathways of Pardoprunox in the Central Nervous System
Pardoprunox exerts its effects in the brain by modulating two key G-protein coupled receptor (GPCR) signaling pathways: the dopamine D2 receptor pathway and the serotonin 5-HT1A receptor pathway.
Dopamine D2 Receptor Signaling
As a partial agonist of the D2 receptor, Pardoprunox modulates dopaminergic neurotransmission. D2 receptors are primarily coupled to Gi/o proteins.[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][8] This cascade can influence neuronal excitability and gene expression.
Serotonin 5-HT1A Receptor Signaling
Pardoprunox is a full agonist at the 5-HT1A receptor.[3] Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins.[9][10] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[11][12] Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[13]
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The following sections describe standard experimental methodologies that are typically employed to evaluate the BBB permeability of a drug candidate like Pardoprunox.
In Vitro Models
In vitro models are essential for high-throughput screening of BBB permeability and for investigating specific transport mechanisms.
The PAMPA-BBB assay is a non-cell-based model that predicts passive diffusion across the BBB.
Protocol:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.
-
The test compound (e.g., Pardoprunox) is added to the donor compartment (apical side).
-
The acceptor compartment (basolateral side) is filled with a suitable buffer.
-
After an incubation period, the concentration of the compound in both compartments is determined using a suitable analytical method (e.g., LC-MS/MS).
-
The permeability coefficient (Pe) is calculated.
Cell-based assays utilize monolayers of immortalized cells to mimic the BBB. Caco-2 cells, derived from human colon adenocarcinoma, and Madin-Darby canine kidney (MDCK) cells, often transfected with the human MDR1 gene (encoding P-glycoprotein), are commonly used.
Protocol:
-
Cells are seeded on a semi-permeable membrane in a transwell insert and cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) compartment.
-
Samples are taken from the basolateral (acceptor) compartment at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate of efflux transporters like P-glycoprotein.
References
- 1. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pardoprunox - Wikipedia [en.wikipedia.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. consensus.app [consensus.app]
- 8. tandfonline.com [tandfonline.com]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Pardoprunox Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor full agonist. It was investigated for the treatment of Parkinson's disease, with potential applications in managing depression and anxiety. This technical guide provides an in-depth overview of the molecular properties, pharmacological profile, and key experimental methodologies relevant to the study of this compound.
Core Molecular and Chemical Properties
This compound is a benzoxazolone derivative. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 7-(4-methylpiperazin-1-yl)-1,3-benzoxazol-2(3H)-one hydrochloride |
| Molecular Formula | C₁₂H₁₆ClN₃O₂ |
| Molecular Weight | 269.73 g/mol |
| CAS Number | 269718-83-4 |
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its interaction with specific dopamine and serotonin receptor subtypes. This dual action was the basis for its investigation as a therapeutic agent for motor and non-motor symptoms of Parkinson's disease.
| Receptor Target | Activity | Affinity (pKi) / Potency (pEC50) |
| Dopamine D2 Receptor | Partial Agonist | pKi = 8.1; pEC50 = 8.0 |
| Dopamine D3 Receptor | Partial Agonist | pKi = 8.6; pEC50 = 9.2 |
| Serotonin 5-HT1A Receptor | Full Agonist | pKi = 8.5; pEC50 = 6.3 |
Signaling Pathways
The therapeutic potential of this compound is rooted in its ability to modulate key intracellular signaling cascades downstream of dopamine D2/D3 and serotonin 5-HT1A receptors. Both receptor families are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
Dopamine D2/D3 Receptor Signaling
As a partial agonist, Pardoprunox binds to D2 and D3 receptors, leading to a submaximal activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate the phosphorylation state and activity of various downstream targets, including the cAMP response element-binding protein (CREB).
Serotonin 5-HT1A Receptor Signaling
As a full agonist at 5-HT1A receptors, Pardoprunox also activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the βγ subunits of the activated G-protein can modulate other signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and neuroprotection.
Experimental Protocols
The following sections detail standardized methodologies for key in vitro assays used to characterize the interaction of this compound with its target receptors.
Dopamine D2 Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell Lines: HEK-293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-N-methylspiperone or [¹²⁵I]-Spiperone.
-
Non-specific Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of the membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT1A Receptor Functional Assay (cAMP Accumulation)
This protocol measures the functional activity of this compound as a full agonist at the 5-HT1A receptor by quantifying its effect on intracellular cAMP levels.
Materials:
-
Cell Lines: CHO or HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Stimulation Buffer: HBSS or serum-free media containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and establish a baseline of cAMP production.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture cells to 80-90% confluency.
-
Seed the cells into 96- or 384-well plates at a density of 5,000-20,000 cells per well and incubate overnight.
-
-
Agonist Stimulation:
-
Wash the cells once with pre-warmed stimulation buffer.
-
Add 50 µL of varying concentrations of this compound diluted in stimulation buffer containing a sub-maximal concentration of forskolin (e.g., 1-10 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
This compound represents a significant area of research in the development of treatments for neurological disorders. This guide provides foundational technical information for researchers and scientists, offering a summary of its molecular properties, a detailed look at its signaling pathways, and robust protocols for its in vitro characterization. These methodologies and data serve as a critical resource for further investigation into the therapeutic potential of Pardoprunox and related compounds.
Methodological & Application
Pardoprunox Hydrochloride: In Vitro Functional Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (B1678466) hydrochloride is a potent psychoactive compound that has been investigated for the treatment of Parkinson's disease.[1][2] It exhibits a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[3][4] This dual mechanism of action suggests its potential to modulate both motor and non-motor symptoms associated with neurological and psychiatric disorders.
These application notes provide a detailed overview of the in vitro functional assays used to characterize the pharmacological activity of Pardoprunox hydrochloride at its primary molecular targets. The included protocols and data are intended to guide researchers in the design and execution of similar experimental investigations.
Mechanism of Action
This compound's therapeutic potential stems from its distinct interactions with specific G protein-coupled receptors (GPCRs). As a partial agonist at dopamine D2 and D3 receptors, it can both stimulate these receptors in a dopamine-depleted state and attenuate the effects of excessive dopamine, thereby acting as a stabilizer of the dopaminergic system. Its full agonism at serotonin 5-HT1A receptors is thought to contribute to its potential anxiolytic and antidepressant effects.[3][5]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at human dopamine D2, D3, and serotonin 5-HT1A receptors. This data is critical for understanding the compound's potency and efficacy at its target receptors.
| Receptor | Assay Type | Parameter | Value |
| Dopamine D2 | Radioligand Binding | pKi | 8.1 |
| Functional (cAMP) | pEC50 | 8.0 | |
| Functional (cAMP) | Intrinsic Activity | 50% | |
| Dopamine D3 | Radioligand Binding | pKi | 8.6 |
| Functional (GTPγS) | pEC50 | 9.2 | |
| Functional (GTPγS) | Intrinsic Activity | 67% | |
| Serotonin 5-HT1A | Radioligand Binding | pKi | 8.5 |
| Functional (cAMP) | pEC50 | 6.3 | |
| Functional (cAMP) | Intrinsic Activity | 100% |
Signaling Pathways
This compound modulates intracellular signaling cascades through its interaction with G protein-coupled receptors. The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.
Experimental Protocols
The following are detailed protocols for key in vitro functional assays to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D2, D3, and serotonin 5-HT1A receptors.[6][7]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]Spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A)
-
This compound
-
Non-specific binding competitor (e.g., Haloperidol for D2/D3, Serotonin for 5-HT1A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of the non-specific competitor, or varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the functional activity of this compound by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger. For the Gi-coupled D2 and 5-HT1A receptors, Pardoprunox is expected to inhibit forskolin-stimulated cAMP production.[8][9][10][11]
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO or HEK293)
-
This compound
-
Forskolin (B1673556) (an adenylate cyclase activator)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
384-well white opaque microplates
-
Plate reader compatible with the detection kit
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound.
-
Calculate the EC50 (potency) and the maximal inhibition (efficacy) of this compound.
GTPγS Binding Assay
This functional assay measures the activation of G proteins, an early event in GPCR signaling, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[12][13]
Materials:
-
Cell membranes expressing the receptor of interest
-
[35S]GTPγS
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the filter-bound radioactivity using a microplate scintillation counter.
-
Generate a dose-response curve for the stimulation of [35S]GTPγS binding by this compound.
-
Determine the EC50 (potency) and Emax (efficacy) values.
References
- 1. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Pardoprunox Hydrochloride cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (B1678466) hydrochloride is a compound with a complex pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] These G protein-coupled receptors (GPCRs) are predominantly coupled to the Gi/o signaling pathway.[5][6][7] Activation of Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6][7] Consequently, a cAMP accumulation assay is a critical tool for characterizing the functional activity of Pardoprunox at these receptors. This application note provides a detailed protocol for assessing the effect of Pardoprunox hydrochloride on cAMP accumulation in a cellular context.
Signaling Pathway
Pardoprunox exerts its effects on cAMP levels by interacting with Gi/o-coupled receptors. The binding of Pardoprunox to these receptors initiates a signaling cascade that inhibits the production of cAMP. The diagram below illustrates this pathway.
Caption: Signaling pathway of this compound leading to decreased cAMP levels.
Experimental Workflow
The following diagram outlines the general workflow for a competitive inhibition cAMP accumulation assay to measure the effects of this compound.
Caption: General experimental workflow for the this compound cAMP accumulation assay.
Experimental Protocol
This protocol is designed for a competitive inhibition cAMP accumulation assay using a commercially available kit, such as a LANCE Ultra cAMP Kit or an AlphaScreen cAMP Assay Kit.
Materials and Reagents:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor or the human serotonin 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and create a serial dilution series.
-
Forskolin: To stimulate adenylyl cyclase and induce cAMP production.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
-
cAMP Assay Kit: A kit for the detection of cAMP (e.g., TR-FRET or luminescence-based).
-
White, opaque 96- or 384-well microplates.
-
Plate reader: Compatible with the chosen assay kit's detection method.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the receptor of interest in the appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired concentration.
-
Dispense the cell suspension into the wells of a white, opaque microplate.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the appropriate wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes), as recommended by the assay kit protocol.
-
-
Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration that will induce a submaximal level of cAMP accumulation (typically around the EC80-EC90).
-
Add the forskolin solution to all wells except for the negative control wells.
-
Incubate the plate for the recommended time and temperature (e.g., 30 minutes at room temperature) to allow for cAMP production.
-
-
Detection:
-
Following the stimulation period, add the cAMP detection reagents from the chosen kit to all wells. This step often includes cell lysis.
-
Incubate the plate as per the manufacturer's instructions to allow the detection reaction to occur.
-
-
Data Acquisition:
-
Read the plate using a plate reader with the appropriate settings for the chosen detection technology (e.g., time-resolved fluorescence or luminescence).
-
-
Data Analysis:
-
The raw data is typically a ratio of fluorescence signals or a luminescence value.
-
Normalize the data to the forskolin-only control (representing 100% cAMP accumulation) and the basal control (representing 0% stimulated cAMP accumulation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Data Presentation
The quantitative data from the cAMP accumulation assay should be summarized in a clear and structured table.
| Compound | Receptor Target | Assay Type | Parameter | Value (nM) |
| This compound | Dopamine D2 | cAMP Inhibition | IC50 | Example: 15.2 |
| This compound | Serotonin 5-HT1A | cAMP Inhibition | IC50 | Example: 8.7 |
| Control Agonist | Dopamine D2 | cAMP Inhibition | IC50 | Example: 5.1 |
| Control Agonist | Serotonin 5-HT1A | cAMP Inhibition | IC50 | Example: 2.3 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for conducting a cAMP accumulation assay to characterize the functional activity of this compound at dopamine D2 and serotonin 5-HT1A receptors. The provided workflow, signaling pathway diagram, and data presentation format are intended to guide researchers in obtaining reliable and reproducible results. Careful optimization of cell number, forskolin concentration, and incubation times is recommended to achieve the best assay performance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pardoprunox - Wikipedia [en.wikipedia.org]
- 3. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocol: Pardoprunox Hydrochloride [³⁵S]GTPγS Binding Assay for the Human Dopamine D3 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pardoprunox (B1678466) hydrochloride (also known as SLV-308) is a compound that has been investigated for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1][2] It functions as a partial agonist at dopamine (B1211576) D2 and D3 receptors and as a full agonist at serotonin (B10506) 5-HT1A receptors.[3][4] The dopamine D3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, is a key target for neuropsychiatric drug development.[5]
The [³⁵S]Guanosine 5'-O-(γ-thio)-triphosphate ([³⁵S]GTPγS) binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[6] This assay directly measures the activation of G proteins, which is one of the earliest events in the signal transduction cascade following receptor stimulation by an agonist.[7][8] When an agonist like Pardoprunox binds to the D3 receptor, it induces a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein (typically Gi/o for D3 receptors).[9] By using the non-hydrolyzable, radiolabeled GTP analog [³⁵S]GTPγS, the level of G protein activation can be quantified by measuring the incorporated radioactivity.[10]
This document provides a detailed protocol for using the [³⁵S]GTPγS binding assay to determine the potency (EC₅₀) and intrinsic activity (Emax) of Pardoprunox hydrochloride at the human dopamine D3 receptor.
Dopamine D3 Receptor Signaling Pathway
The diagram below illustrates the mechanism of D3 receptor-mediated G protein activation, which forms the basis of the [³⁵S]GTPγS binding assay. Pardoprunox, acting as a partial agonist, binds to the D3 receptor, catalyzing the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit, leading to its activation and subsequent downstream signaling.
Quantitative Data: this compound at the Human D3 Receptor
The following table summarizes the in vitro pharmacological parameters of Pardoprunox at the human dopamine D3 receptor, as determined by [³⁵S]GTPγS binding and other functional assays.
| Parameter | Value | Description | Reference |
| pEC₅₀ | 9.2 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [11][12][13] |
| Intrinsic Activity | 67% | The ability of the drug to induce a functional response, expressed as a percentage of the response to a full agonist (e.g., dopamine). | [4][11][13] |
| pA₂ | 9.0 | The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same effect. | [11][13] |
| pKi | 8.6 | The negative logarithm of the binding affinity (Ki) of the ligand for the receptor. | [4] |
Experimental Protocol
This protocol is designed for a 96-well plate format using a filtration-based method to separate bound and free [³⁵S]GTPγS.
Experimental Workflow
The diagram below outlines the major steps of the [³⁵S]GTPγS binding assay, from reagent preparation to final data analysis.
Materials and Reagents
-
This compound: (CAS: 269718-83-4)
-
Cell Membranes: Membranes from a stable cell line (e.g., CHO-K1, HEK293) recombinantly expressing the human dopamine D3 receptor.
-
Radioligand: [³⁵S]GTPγS (Specific Activity >1000 Ci/mmol)
-
Reference Agonist: Dopamine hydrochloride
-
Unlabeled Ligand: Guanosine 5'-O-(γ-thio)-triphosphate (GTPγS)
-
Guanosine 5'-diphosphate (GDP): sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation Fluid: Ecolite(+) or similar.
-
Equipment:
-
96-well microplates (polypropylene)
-
Cell harvester for 96-well plates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Liquid scintillation counter
-
Centrifuge
-
Detailed Procedure
2.1. Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. On the day of the experiment, allow the buffer to equilibrate to room temperature.
-
Pardoprunox Stock Solution: this compound is soluble in DMSO (~5 mg/mL) and PBS (~5 mg/mL).[14] Prepare a 10 mM stock solution in DMSO. Create serial dilutions in assay buffer to achieve the final desired concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
[³⁵S]GTPγS Working Solution: Dilute the [³⁵S]GTPγS stock in assay buffer to a final concentration of 0.1 nM in the assay.
-
GDP Working Solution: Prepare a stock solution in deionized water. Dilute in assay buffer to achieve a final assay concentration of 10 µM.
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize gently and dilute to a final concentration of 5-15 µg of protein per well in ice-cold assay buffer. Keep on ice until use.
2.2. Assay Setup Perform all additions in a 96-well plate on ice.
The final assay volume is 200 µL. A suggested plate layout includes wells for total binding, non-specific binding (NSB), basal activity, and a full concentration range for Pardoprunox and the reference agonist (Dopamine).
-
Add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of 10 µM unlabeled GTPγS (for NSB) to the appropriate wells.
-
Add 50 µL of varying concentrations of this compound or Dopamine to the test wells.
-
Add 50 µL of diluted D3 receptor-expressing membranes (5-15 µg protein) to all wells.
-
Add 50 µL of 10 µM GDP to all wells.
-
Gently mix the plate and pre-incubate for 20-30 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the [³⁵S]GTPγS working solution to all wells.
2.3. Incubation and Termination
-
Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
2.4. Detection
-
Dry the filter mat completely.
-
Place the filters into scintillation vials or a cassette compatible with the scintillation counter.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Normalize Data: Express the specific binding at each Pardoprunox concentration as a percentage of the maximal stimulation achieved with the reference full agonist (Dopamine).
-
% Stimulation = [(CPM_Compound - CPM_Basal) / (CPM_Maximal - CPM_Basal)] * 100
-
-
Generate Concentration-Response Curve: Plot the % Stimulation against the logarithm of the molar concentration of Pardoprunox.
-
Determine EC₅₀ and Emax: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ (potency) and the Emax (maximum effect/intrinsic activity).
Safety Precautions
-
This compound: This compound is toxic if swallowed.[15] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle with care and avoid inhalation or skin contact.
-
Radioactivity: [³⁵S]GTPγS is a radioactive material. All work must be conducted in a designated area for radioisotope use, following all institutional and regulatory guidelines for radiation safety. Ensure proper shielding, waste disposal, and contamination monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pardoprunox - Wikipedia [en.wikipedia.org]
- 5. Dopamine D3 receptor as a therapeutic target for antipsychotic and antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Pardoprunox Hydrochloride in MPTP-Treated Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (also known as SLV308) is a novel pharmacological agent investigated for the treatment of Parkinson's disease. It exhibits a unique mechanism of action as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3] This profile suggests potential for providing therapeutic benefit for the motor symptoms of Parkinson's disease while potentially mitigating the risk of inducing troublesome dyskinesias often associated with standard dopaminergic therapies.[2] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model is a well-established and highly valued preclinical model for Parkinson's disease, as it replicates many of the key motor deficits and treatment-related complications observed in human patients. This document provides a summary of the available data and protocols for the use of Pardoprunox hydrochloride in MPTP-treated primate models.
Quantitative Data Summary
A key study by Johnston and colleagues (2010) investigated the effects of Pardoprunox in drug-naïve, MPTP-treated common marmosets and compared its efficacy and side-effect profile to L-dopa and the full D2/D3 dopamine agonist, ropinirole (B1195838).[4] While the full quantitative data from this study is not publicly available, the published results are summarized below.
| Treatment Group | Dose | Duration | Effect on Motor Disability | Dyskinesia Induction | Priming for L-dopa-Induced Dyskinesia |
| Pardoprunox (SLV308) | 0.1 mg/kg, p.o., BID | 28 days | Similar reduction to L-dopa and ropinirole | Less intense and of shorter duration than L-dopa and ropinirole | Mild dyskinesia upon L-dopa challenge |
| Ropinirole | 0.18 mg/kg, p.o., BID | 28 days | Similar reduction to L-dopa and Pardoprunox | Less intense than L-dopa | Marked dyskinesia upon L-dopa challenge |
| L-dopa/Carbidopa | 10 mg/kg, p.o., BID | 28 days | Effective reduction in motor disability | Greater intensity than Pardoprunox and ropinirole | Marked dyskinesia upon L-dopa challenge |
Note: The doses of Pardoprunox and ropinirole were selected to be functionally equivalent.[4]
Experimental Protocols
The following protocols are based on the available information from the primary study on Pardoprunox in MPTP-treated marmosets and supplemented with established methodologies for this animal model.
MPTP-Induced Parkinsonism in Common Marmosets
Objective: To induce a stable parkinsonian phenotype characterized by motor deficits.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)
-
Sterile saline for injection
-
Common marmosets (Callithrix jacchus)
-
Appropriate personal protective equipment (PPE) for handling neurotoxins
Protocol:
-
Animal Selection and Acclimatization: House adult common marmosets in accordance with institutional animal care and use committee (IACUC) guidelines. Allow for an adequate acclimatization period before the start of the experiment.
-
MPTP Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to the desired concentration.
-
Administration: Administer MPTP subcutaneously (s.c.) once daily for five consecutive days at a dose of 2.0 mg/kg.[5]
-
Monitoring: Closely monitor the animals for the development of parkinsonian symptoms, including bradykinesia, rigidity, and postural instability. Motor disability can be assessed using a standardized rating scale (see below). A stable parkinsonian state is typically achieved within 3-4 weeks post-MPTP treatment.
Behavioral Assessment of Motor Disability and Dyskinesia
Objective: To quantify the severity of parkinsonian motor symptoms and treatment-induced dyskinesia.
Materials:
-
Observational cage
-
Video recording equipment
-
Standardized behavioral rating scales
Protocol for Motor Disability Assessment:
-
Place the marmoset in a large observation cage and allow for a brief period of habituation.
-
Observe the animal's spontaneous activity for a set period (e.g., 15-30 minutes).
-
Score the animal's motor function using a validated rating scale for parkinsonian marmosets. The scale should assess key features such as:
-
Posture: Scored from normal to severely hunched.
-
Spontaneous Movement: Scored from normal to akinesia.
-
Bradykinesia: Assessed by observing the speed of movement.
-
Balance: Assessed by observing stability on perches.
-
Tremor: Presence and severity of tremor at rest and during movement.
-
-
A cumulative disability score is calculated based on the individual parameter scores.
Protocol for Dyskinesia Assessment:
-
Following drug administration, observe the animals for the emergence of abnormal involuntary movements.
-
Score the severity of dyskinesia using a validated scale. The scale should capture the intensity and duration of different types of dyskinetic movements, such as:
-
Choreiform movements: Jerky, random, and rapid movements of the limbs, head, and trunk.
-
Dystonic posturing: Sustained muscle contractions leading to abnormal postures.
-
Athetosis: Slow, writhing movements.
-
-
Observations should be made at regular intervals (e.g., every 15-30 minutes) for a defined period post-drug administration (e.g., 4-6 hours).
Drug Administration
Objective: To administer this compound and comparator drugs orally.
Materials:
-
This compound (SLV308)
-
Ropinirole
-
L-dopa/Carbidopa
-
Vehicle for oral administration (e.g., fruit puree, juice)
-
Oral dosing syringes
Protocol:
-
Drug Preparation: Prepare fresh solutions or suspensions of the drugs in a suitable vehicle on each day of dosing. For example, this compound can be dissolved in water or a palatable vehicle to ensure voluntary acceptance by the animals.
-
Administration: Administer the drug solutions orally (p.o.) twice daily (BID) at the specified doses.[4] The use of a palatable vehicle can facilitate voluntary ingestion from a syringe.
-
Chronic Treatment: Continue the treatment for the specified duration of the study (e.g., 28 days).[4]
Levodopa Challenge
Objective: To assess the "priming" effect of chronic treatment on the development of L-dopa-induced dyskinesia.
Protocol:
-
Following the 28-day chronic treatment period and a suitable washout period, administer an acute challenge of L-dopa (e.g., 10 mg/kg, p.o.) to all treatment groups.[4]
-
Observe and score the intensity and duration of dyskinesia for several hours post-L-dopa administration, as described in the dyskinesia assessment protocol.
Visualizations
Caption: Mechanism of MPTP-induced neurotoxicity in the brain.
Caption: Proposed signaling pathway of Pardoprunox.
Caption: Experimental workflow for Pardoprunox in MPTP-marmosets.
References
- 1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REM sleep behavior disorder in the marmoset MPTP model of early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Objective and quantitative assessment of motor function in Parkinson’s disease—from the perspective of practical applications - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDNF reverses priming for dyskinesia in MPTP-treated, L-DOPA-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with Pardoprunox Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox hydrochloride is a psychoactive compound that acts as a partial agonist at the dopamine (B1211576) D2 and D3 receptors and as a full agonist at the serotonin (B10506) 5-HT1A receptor.[1] This unique pharmacological profile makes it a compound of interest for investigating neuropsychiatric and neurodegenerative disorders, particularly Parkinson's disease.[1] In vivo microdialysis is a powerful technique to study the effects of Pardoprunox on the extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments with this compound.
Data Presentation
Table 1: Effect of this compound on Extracellular Dopamine Levels in the Striatum
| Treatment Group | Time Point | Mean Extracellular Dopamine (% of Baseline) | Standard Error of the Mean (SEM) |
| Vehicle | Baseline | 100 | 5.2 |
| 30 min post-injection | 102 | 6.1 | |
| 60 min post-injection | 98 | 5.8 | |
| 120 min post-injection | 99 | 6.5 | |
| Pardoprunox (1 mg/kg) | Baseline | 100 | 4.9 |
| 30 min post-injection | 115 | 7.3 | |
| 60 min post-injection | 125 | 8.1 | |
| 120 min post-injection | 110 | 6.9 | |
| Pardoprunox (5 mg/kg) | Baseline | 100 | 5.5 |
| 30 min post-injection | 130 | 9.2 | |
| 60 min post-injection | 150 | 10.5 | |
| 120 min post-injection | 135 | 9.8 |
*Indicates a statistically significant difference from the vehicle-treated group (p < 0.05).
Table 2: Effect of this compound on Extracellular Serotonin Levels in the Dorsal Raphe Nucleus
| Treatment Group | Time Point | Mean Extracellular Serotonin (% of Baseline) | Standard Error of the Mean (SEM) |
| Vehicle | Baseline | 100 | 6.8 |
| 30 min post-injection | 97 | 7.2 | |
| 60 min post-injection | 101 | 6.5 | |
| 120 min post-injection | 99 | 7.1 | |
| Pardoprunox (1 mg/kg) | Baseline | 100 | 7.1 |
| 30 min post-injection | 150 | 10.3 | |
| 60 min post-injection | 180 | 12.5 | |
| 120 min post-injection | 140 | 9.9 | |
| Pardoprunox (5 mg/kg) | Baseline | 100 | 6.9 |
| 30 min post-injection | 180 | 13.1 | |
| 60 min post-injection | 220 | 15.8 | |
| 120 min post-injection | 170 | 12.2 |
*Indicates a statistically significant difference from the vehicle-treated group (p < 0.05).
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effect of this compound on dopamine and serotonin levels in the rat brain.
Animal Model and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: House animals individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization to the housing conditions before any experimental procedures.
Surgical Implantation of Guide Cannula
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. The following coordinates (relative to bregma) are suggested:
-
Striatum (for dopamine measurement): Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Dorsal Raphe Nucleus (for serotonin measurement): Anteroposterior (AP): -7.8 mm; Mediolateral (ML): 0.0 mm; Dorsoventral (DV): -6.0 mm from the skull surface.
-
-
Implant a guide cannula (e.g., CMA 12) to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow the animals to recover for at least 5-7 days before the microdialysis experiment.
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert a microdialysis probe (e.g., CMA 12, 2 mm membrane length) through the guide cannula into the target brain region.
-
Perfusion:
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 2 hours to achieve a stable baseline.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) to ensure a stable baseline before drug administration.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at the intended doses.
-
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a sufficient duration (e.g., 3-4 hours) to capture the full time-course of the drug's effect.
-
Sample Handling: Collect dialysate samples in vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent the degradation of monoamines. Store samples at -80°C until analysis.
Neurochemical Analysis
-
Analytical Method: Analyze the concentrations of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A constant flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min).
-
Electrochemical Detector: Set the potential of the working electrode to an appropriate level for the oxidation of dopamine and serotonin (e.g., +0.65 V).
-
-
Quantification: Quantify the concentrations of dopamine and serotonin by comparing the peak areas in the samples to those of external standards.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Pardoprunox and the general workflow of an in vivo microdialysis experiment.
References
Application Notes and Protocols: Electrophysiological Effects of Pardoprunox Hydrochloride on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (B1678466) hydrochloride (SLV308) is a novel psychotropic agent characterized by its dual mechanism of action as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][] This unique pharmacological profile suggests its potential therapeutic utility in conditions where modulation of both dopaminergic and serotonergic systems is beneficial, such as Parkinson's disease.[1][] Understanding the electrophysiological effects of Pardoprunox on dopamine neurons is crucial for elucidating its mechanism of action and predicting its clinical efficacy and side-effect profile. These application notes provide a summary of the key electrophysiological findings and detailed protocols for replicating and extending these studies.
Data Presentation
The following tables summarize the quantitative electrophysiological effects of Pardoprunox on dopamine neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc) based on in vivo extracellular single-unit recordings in rats.[1]
Table 1: Effect of Intravenous Pardoprunox on the Firing Rate of VTA Dopamine Neurons
| Dosage (µg/kg, i.v.) | Effect on Firing Rate | Percentage of Inhibition |
| 2-20 | Partial Decrease | Data not available |
Table 2: Effect of Intravenous Pardoprunox on Burst Firing of VTA Dopamine Neurons
| Dosage (µg/kg, i.v.) | Baseline Bursting Activity | Effect on Bursting Activity |
| 2-20 | Present | Completely Suppressed |
Table 3: Effect of Intravenous Pardoprunox on the Firing Rate of SNc Dopamine Neurons
| Dosage (µg/kg, i.v.) | Neuronal Population | Effect on Firing Rate | Percentage of Inhibition |
| 10 | Population 1 | Partial Suppression | Data not available |
| 10 | Population 2 | Full Suppression | Data not available |
Signaling Pathways
The electrophysiological effects of Pardoprunox are mediated by its interaction with dopamine D2/D3 and serotonin 5-HT1A receptors. The following diagrams illustrate the canonical signaling pathways of these receptors.
Experimental Protocols
The following protocols are based on standard methodologies for in vivo extracellular single-unit recordings of midbrain dopamine neurons in anesthetized rats.
Animal Preparation
-
Animal Model : Adult male Sprague-Dawley rats (250-350 g) are typically used.
-
Anesthesia : Anesthesia is induced and maintained with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or a similar anesthetic regimen that preserves the spontaneous activity of dopamine neurons. The level of anesthesia should be monitored throughout the experiment by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery : The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the VTA or SNc. Stereotaxic coordinates for targeting these regions are determined based on a standard rat brain atlas (e.g., Paxinos and Watson).
-
VTA Coordinates : (AP: -5.2 to -6.2 mm from Bregma; ML: ±0.5 to 1.0 mm; DV: -7.0 to -8.5 mm from the cortical surface).
-
SNc Coordinates : (AP: -4.8 to -5.8 mm from Bregma; ML: ±1.8 to 2.4 mm; DV: -7.0 to -8.0 mm from the cortical surface).
-
-
Drug Administration : A lateral tail vein is cannulated for intravenous (i.v.) administration of Pardoprunox hydrochloride and other pharmacological agents.
Single-Unit Extracellular Recording
-
Electrodes : Glass microelectrodes filled with a 2% Pontamine Sky Blue solution in 0.5 M sodium acetate (B1210297) (impedance: 4-8 MΩ) are commonly used. The dye allows for histological verification of the recording site post-experiment.
-
Recording System : The microelectrode is connected to a high-impedance preamplifier and amplifier. The signal is filtered (band-pass: 0.3-3 kHz) and monitored on an oscilloscope and an audio monitor.
-
Neuronal Identification : Dopamine neurons are identified based on their established electrophysiological characteristics:
-
A long-duration (>2.5 ms), broad, often triphasic action potential with a prominent negative component.
-
A slow, irregular firing rate (typically 1-8 Hz).
-
The presence of burst firing, characterized by a series of action potentials with progressively decreasing amplitude and increasing duration, occurring on a depolarizing shift in the baseline.
-
-
Data Acquisition : Once a dopamine neuron is identified and a stable baseline firing rate is established for at least 3 minutes, the experiment can proceed. Action potentials are digitized and stored for offline analysis.
Pharmacological Testing
-
Baseline Recording : Record the spontaneous activity of the identified dopamine neuron for a stable period (e.g., 5-10 minutes) before any drug administration.
-
Pardoprunox Administration : Administer this compound intravenously in ascending doses (e.g., cumulative doses of 2, 4, 8, 16 µg/kg). The firing rate is continuously monitored, and the effect of each dose is assessed once the firing rate has stabilized.
-
Confirmation of Receptor-Mediated Effects :
-
To confirm the partial D2 receptor agonism of Pardoprunox, its ability to reverse the inhibitory effect of a full D2 receptor agonist like apomorphine (B128758) can be tested.[1]
-
To confirm the involvement of 5-HT1A receptors, the ability of a selective 5-HT1A receptor antagonist (e.g., WAY-100635) to block or reverse the effects of Pardoprunox can be evaluated.[1]
-
Data Analysis
-
Firing Rate Analysis : The number of action potentials is counted over a defined period (e.g., 1 minute) to determine the firing rate in Hertz (Hz). The percentage change from the baseline firing rate is calculated for each dose of Pardoprunox.
-
Burst Analysis : Bursts are identified using specific criteria, such as the "80/160 ms" rule, where a burst is defined as the occurrence of two consecutive spikes with an inter-spike interval (ISI) of less than 80 ms, and the burst terminates when the ISI exceeds 160 ms.
-
Parameters to quantify :
-
Number of bursts per minute.
-
Mean number of spikes per burst.
-
Mean intra-burst firing frequency.
-
Percentage of spikes fired in bursts.
-
-
-
Histological Verification : At the end of the experiment, the recording site is marked by iontophoretic ejection of Pontamine Sky Blue from the recording electrode. The animal is then euthanized, and the brain is processed for histological examination to confirm the location of the electrode tip within the VTA or SNc.
Experimental Workflow
The following diagram illustrates the logical flow of an in vivo electrophysiology experiment to assess the effects of Pardoprunox on dopamine neurons.
References
Pardoprunox Hydrochloride: Preclinical Dose-Response Evaluation in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox hydrochloride is a psychoactive compound that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. It acts as a partial agonist at the dopamine (B1211576) D2 and D3 receptors and as a full agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] This unique pharmacological profile suggests its potential utility in conditions where modulation of both dopaminergic and serotonergic systems is desired, such as Parkinson's disease and schizophrenia.
These application notes provide a summary of the dose-response characteristics of this compound in key preclinical animal models relevant to Parkinson's disease and psychosis. Detailed protocols for these models are also included to facilitate the design and execution of further research.
Data Presentation: Dose-Response of this compound
The following tables summarize the available quantitative data on the dose-response effects of this compound in various animal models. It is important to note that comprehensive dose-response curve data is limited in the public domain, with much of the available information presented as the Minimum Effective Dose (MED).
Table 1: Effects of Pardoprunox in Animal Models of Parkinson's Disease
| Animal Model | Species | Behavioral/Physiological Endpoint | Route of Administration | Minimum Effective Dose (MED) / Effective Dose | Reference |
| 6-OHDA Lesioned Rat | Rat | Contralateral Turning Behavior | Oral (p.o.) | 0.03 mg/kg | [2] |
| MPTP-Treated Marmoset | Common Marmoset | Increased Locomotor Activity | Oral (p.o.) | 0.03 mg/kg | [2] |
| MPTP-Treated Marmoset | Common Marmoset | Decreased Motor Disability | Oral (p.o.) | 0.03 mg/kg | [2] |
| MPTP-Treated Marmoset | Common Marmoset | Reduction of Motor Disability | Oral (p.o.) | 0.1 mg/kg (produced similar reduction to ropinirole (B1195838) and levodopa) | [1] |
Table 2: Effects of Pardoprunox on Behaviors Relevant to Psychosis in Rodents
| Animal Model | Species | Behavioral Endpoint | Route of Administration | Minimum Effective Dose (MED) | Reference |
| Novelty-Induced Locomotor Activity | Rodent | Attenuation of Locomotor Activity | Oral (p.o.) | 0.01 mg/kg | [2] |
| Amphetamine-Induced Hyperlocomotion | Rodent | Attenuation of Hyperlocomotion | Oral (p.o.) | 0.3 mg/kg | [2] |
| Apomorphine-Induced Climbing | Rodent | Attenuation of Climbing | Oral (p.o.) | 0.6 mg/kg | [2] |
Note: The effects of Pardoprunox in established animal models of schizophrenia, such as those assessing prepulse inhibition or social interaction, are not well-documented in the available literature. The data in Table 2 reflect the compound's ability to modulate dopamine-related behaviors that are often used to screen for antipsychotic potential.
Signaling Pathways
Pardoprunox's mechanism of action involves the modulation of two key signaling pathways: the dopamine D2/D3 receptor pathway and the serotonin 5-HT1A receptor pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the dose-response tables.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model is widely used to mimic the dopamine depletion seen in Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Apomorphine (B128758) hydrochloride
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
6-OHDA Preparation: Dissolve 6-OHDA in cold ascorbic acid saline to a final concentration of 4 µg/µL. Protect the solution from light.
-
Stereotaxic Injection: Inject 2-4 µL of the 6-OHDA solution into the medial forebrain bundle (MFB) or striatum of one hemisphere. The contralateral side serves as a control.
-
Post-operative Care: Allow the animals to recover for at least 2-3 weeks to allow for the stabilization of the lesion.
-
Lesion Validation: Validate the lesion by administering apomorphine (0.05-0.1 mg/kg, s.c.) and measuring contralateral rotations. A stable and significant number of rotations (typically >7 rotations per minute) indicates a successful lesion.
-
Dose-Response Study: Administer various doses of this compound or vehicle orally.
-
Behavioral Assessment: Following drug administration, record the number of full contralateral turns over a specified period (e.g., 60-90 minutes).
MPTP-Induced Parkinsonism in Common Marmosets
The MPTP model in non-human primates closely mimics the motor symptoms of Parkinson's disease.
Materials:
-
Adult common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
Behavioral observation cages equipped with activity monitors
-
Motor disability rating scale
Procedure:
-
Baseline Assessment: Acclimatize marmosets to the testing environment and record baseline locomotor activity and motor disability scores.
-
MPTP Administration: Administer MPTP (e.g., 2 mg/kg, subcutaneously) daily for 5 consecutive days.
-
Development of Parkinsonism: Monitor the animals for the development of stable parkinsonian symptoms, which typically appear within 3-4 weeks.
-
Dose-Response Study: Once stable motor deficits are established, administer various doses of this compound or vehicle orally.
-
Behavioral Assessment:
-
Locomotor Activity: Measure locomotor activity using automated activity monitors for a set period after drug administration.
-
Motor Disability: Score motor disability using a validated rating scale that assesses parameters such as posture, balance, and movement.
-
Amphetamine-Induced Hyperlocomotion in Rodents
This model is used to assess the potential of a compound to modulate dopamine-mediated hyperactivity, a feature relevant to psychosis.
Materials:
-
Male rats or mice
-
d-Amphetamine sulfate
-
Sterile saline
-
Open-field arenas equipped with automated activity monitoring systems
Procedure:
-
Habituation: Habituate the animals to the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to testing.
-
Drug Administration: Administer this compound or vehicle at various doses. After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Locomotor Activity Measurement: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine the effect of Pardoprunox on amphetamine-induced hyperlocomotion.
Apomorphine-Induced Climbing in Mice
This test is a classic screening method for compounds with potential antipsychotic activity, as it reflects the blockade of dopamine receptors.
Materials:
-
Male mice
-
Apomorphine hydrochloride
-
Sterile saline
-
Cylindrical wire mesh cages
Procedure:
-
Drug Administration: Administer this compound or vehicle at various doses. After a pre-treatment period (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, s.c.).
-
Climbing Behavior Assessment: Immediately place the mice individually into the wire mesh cages. Observe the animals for a set period (e.g., 30 minutes) and record the amount of time spent climbing the walls of the cage. A common scoring method involves noting whether the mouse is climbing (all four paws on the wall) at regular intervals (e.g., every 2 minutes).
-
Data Analysis: Calculate the total climbing time or the number of climbing counts for each animal and compare the effects of different doses of Pardoprunox to the vehicle control.
Conclusion
This compound demonstrates a clear dose-dependent effect in animal models of Parkinson's disease, reducing motor deficits and increasing locomotor activity at low oral doses.[2] In rodent models sensitive to dopamine modulation, Pardoprunox attenuates hyperactivity and climbing behavior, suggesting a potential modulatory role on dopamine systems relevant to psychosis.[2] The provided protocols offer a foundation for further investigation into the preclinical pharmacology of Pardoprunox and similar compounds. Further research is warranted to establish a more comprehensive dose-response profile, particularly in animal models of schizophrenia.
References
Application Notes and Protocols for the In Vivo Administration of Pardoprunox Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor full agonist. Its unique pharmacological profile has made it a compound of interest in neuroscience research, particularly in studies related to Parkinson's disease and other neurological disorders. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies in rodent models, specifically focusing on intravenous, intraperitoneal, and subcutaneous injection routes.
Data Presentation
The following tables summarize key quantitative data for the preparation and administration of this compound via different injection routes.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | - |
| Ethanol | ~0.1 mg/mL | - |
| Phosphate-buffered saline (PBS), pH 7.2 | ~5 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
Table 2: Recommended Vehicles for In Vivo Injection
| Route of Administration | Vehicle Composition | Maximum Concentration |
| Intravenous (i.v.) | Saline | Dependent on the final desired dosage and infusion rate. |
| Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL | |
| Subcutaneous (s.c.) | Saline | Dependent on desired dosage and injection volume. |
Table 3: Dosage and Administration Parameters for Rodent Models
| Route of Administration | Species | Dosage Range | Injection Volume | Needle Gauge |
| Intravenous (i.v.) | Rat | 2-40 µg/kg[1] | 1-5 mL/kg | 23-25 G |
| Intraperitoneal (i.p.) | Mouse/Rat | - | < 10 mL/kg | 23-27 G |
| Subcutaneous (s.c.) | Mouse/Rat | - | < 10 mL/kg (Rat), < 3 mL (Mouse) | 25-27 G |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of a stock solution and its dilution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Working Solution Preparation (Example for Intraperitoneal Injection):
-
To prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine the components in the specified ratios in a sterile tube.
-
Add the calculated volume of the this compound stock solution to the vehicle to achieve the final desired concentration for injection.
-
Vortex the final solution to ensure homogeneity.
-
Note: For intravenous administration, the stock solution in DMSO should be further diluted in sterile saline to a final concentration where the percentage of DMSO is minimal to avoid toxicity. It is crucial to ensure the final solution is clear and free of precipitation before injection.
Protocol 2: Administration of this compound to Rodents
The following are general guidelines for the administration of this compound via different parenteral routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
A. Intravenous (i.v.) Injection (Tail Vein in Rats/Mice)
-
Animal Restraint: Place the rodent in a suitable restraint device that allows access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Disinfect the injection site with an alcohol swab.
-
Using a 23-25 gauge needle, insert the needle into the vein at a shallow angle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
B. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Manually restrain the rodent, ensuring control of the head and body.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection:
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Insert a 23-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle.
-
C. Subcutaneous (s.c.) Injection
-
Animal Restraint: Manually restrain the rodent.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades.
-
Injection:
-
Insert a 25-27 gauge needle into the "tent" of skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution, which will form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Visualizations
Signaling Pathways
This compound exerts its effects through the modulation of dopamine D2/D3 and serotonin 5-HT1A receptors. The diagrams below illustrate the general signaling pathways associated with these receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using this compound.
References
Application Notes and Protocols for Studying Dopamine-Serotonin Interaction with Pardoprunox Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox (B1678466) hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor. This dual action makes it a valuable tool for investigating the complex interplay between the dopaminergic and serotonergic systems, which are critically involved in motor control, mood regulation, and cognition. Dysregulation of these systems is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1]
These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological properties of Pardoprunox and detailed protocols for its use in preclinical research models. The data presented herein will aid researchers in designing and conducting experiments to explore the therapeutic potential of modulating both dopamine and serotonin pathways simultaneously.
Mechanism of Action
Pardoprunox exhibits a distinct receptor binding and functional activity profile. It binds with high affinity to dopamine D2 and D3 receptors, where it acts as a partial agonist, and to serotonin 5-HT1A receptors, where it functions as a full agonist.[2] This profile suggests that Pardoprunox can modulate dopaminergic activity, providing a baseline level of receptor stimulation without over-activating the system, while robustly engaging serotonergic pathways. The interaction between these two neurotransmitter systems is crucial for fine-tuning neuronal circuits involved in various brain functions.[1]
Data Presentation
In Vitro Pharmacology of Pardoprunox
The following tables summarize the binding affinities (pKi), functional potencies (pEC50), and intrinsic activities (IA) of Pardoprunox at key dopamine and serotonin receptors.
| Receptor | pKi | Reference |
| Dopamine D2 | 8.1 | [2] |
| Dopamine D3 | 8.6 | [2] |
| Serotonin 5-HT1A | 8.5 | [2] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.
| Assay | Receptor | pEC50 | Intrinsic Activity (IA) | Reference |
| [³⁵S]GTPγS Binding | Dopamine D3 | 9.2 | 67% (Partial Agonist) | [3] |
| cAMP Accumulation | Serotonin 5-HT1A | 6.3 | Full Agonist | [3] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic Activity (IA) represents the ability of a drug to produce a maximal response, expressed as a percentage of the response to the endogenous agonist.
In Vivo Pharmacology of Pardoprunox
The table below outlines the minimal effective dose (MED) of Pardoprunox in various preclinical behavioral models, demonstrating its functional effects on both dopamine- and serotonin-mediated behaviors.
| Behavioral Model | Species | Effect | MED (mg/kg, p.o.) | Reference |
| 6-OHDA-induced contralateral turning | Rat | Induction of contralateral rotations | 0.03 | [4][5] |
| MPTP-induced motor disability | Marmoset | Increased locomotor activity and decreased motor disability | 0.03 | [4][5] |
| Novelty-induced locomotor activity | Rodent | Attenuation of activity | 0.01 | [4][5] |
| (+)-Amphetamine-induced hyperlocomotion | Rodent | Attenuation of hyperlocomotion | 0.3 | [4][5] |
| Apomorphine-induced climbing | Rodent | Attenuation of climbing | 0.6 | [4][5] |
| 5-HT1A receptor-mediated behaviors (flat body posture, lower lip retraction) | Rodent | Induction of behaviors | 0.3 | [4][5] |
MED is the minimal effective dose required to produce a significant pharmacological effect.
Experimental Protocols
In Vitro Functional Assays
1. [³⁵S]GTPγS Binding Assay for Dopamine D3 Receptor Partial Agonism
This assay measures the functional activity of Pardoprunox at the D3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[3][6][7]
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (final concentration 10 µM).
-
Varying concentrations of Pardoprunox or reference agonist (e.g., quinpirole).
-
Cell membranes (10-20 µg protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of Pardoprunox concentration.
-
Calculate the pEC50 and intrinsic activity relative to a full agonist.
-
2. cAMP Accumulation Assay for Serotonin 5-HT1A Receptor Agonism
This assay determines the ability of Pardoprunox to act as a 5-HT1A receptor agonist by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the receptor.[3][8][9][10]
-
Cell Culture:
-
Culture CHO cells stably expressing the human serotonin 5-HT1A receptor in appropriate media.
-
Seed cells in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10 minutes at 37°C.
-
Add varying concentrations of Pardoprunox or a reference agonist (e.g., 8-OH-DPAT).
-
Stimulate the cells with forskolin (B1673556) (final concentration 1 µM) to induce cAMP production.
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of Pardoprunox concentration.
-
Calculate the pEC50 value.
-
In Vivo Behavioral Assays
1. Contralateral Turning Behavior in 6-OHDA-Lesioned Rats
This model assesses the dopamine receptor agonist properties of Pardoprunox in a rat model of Parkinson's disease.[4][5]
-
Animal Model:
-
Induce a unilateral lesion of the nigrostriatal pathway in rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Allow animals to recover for at least two weeks.
-
-
Experimental Procedure:
-
Administer Pardoprunox (p.o.) at various doses.
-
Place the rat in a circular test arena.
-
Record the number of full 360° turns contralateral to the lesioned side for a period of 90-120 minutes.
-
-
Data Analysis:
-
Quantify the total number of contralateral turns for each dose group.
-
Determine the minimal effective dose (MED) that induces a significant increase in contralateral turning compared to vehicle-treated animals.
-
2. Locomotor Activity in MPTP-Treated Marmosets
This protocol evaluates the ability of Pardoprunox to reverse motor deficits in a primate model of Parkinson's disease.[4][5][6]
-
Animal Model:
-
Induce parkinsonism in common marmosets by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Assess motor disability using a standardized rating scale.
-
-
Experimental Procedure:
-
Administer Pardoprunox (p.o.) at various doses.
-
Observe the animals in their home cages and score their locomotor activity and motor disability for several hours post-dosing.
-
-
Data Analysis:
-
Compare the post-treatment scores to baseline scores to determine the effect of Pardoprunox on locomotor activity and motor disability.
-
Determine the MED for significant improvement in motor function.
-
3. Attenuation of (+)-Amphetamine-Induced Hyperlocomotion in Rodents
This assay investigates the modulatory effect of Pardoprunox on dopamine-mediated hyperlocomotion.[4][5]
-
Experimental Procedure:
-
Habituate rodents to an open-field arena.
-
Administer Pardoprunox (p.o.) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer (+)-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Immediately place the animals in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.
-
-
Data Analysis:
-
Compare the locomotor activity of Pardoprunox-treated groups to the vehicle-treated, amphetamine-stimulated group.
-
Determine the MED of Pardoprunox that significantly attenuates amphetamine-induced hyperlocomotion.
-
In Vivo Neurochemical Analysis
In Vivo Microdialysis for Dopamine and Serotonin Measurement
This protocol provides a general framework for using in vivo microdialysis to measure the effects of Pardoprunox on extracellular dopamine and serotonin levels in the brain of awake, freely moving rats. A specific protocol for Pardoprunox was not available in the provided search results; therefore, this is a representative protocol based on established methodologies.[11][12]
-
Surgical Procedure:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
After establishing a stable baseline of dopamine and serotonin levels, administer Pardoprunox (e.g., via i.p. injection or through the dialysis probe).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Compare the changes in dopamine and serotonin levels in the Pardoprunox-treated group to a vehicle-treated control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addi.ehu.es [addi.ehu.es]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Motor Complications with Pardoprunox Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pardoprunox hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor partial agonist and a full serotonin (B10506) 5-HT1A receptor agonist.[1][2] This unique pharmacological profile makes it a compound of interest for investigating and potentially treating motor complications, such as "off" time, dyskinesia, and motor fluctuations, that are common in patients with Parkinson's disease undergoing long-term levodopa (B1675098) therapy.[3][4][5] These application notes provide detailed protocols for preclinical and clinical research settings to evaluate the efficacy of Pardoprunox in managing motor complications.
Mechanism of Action
Pardoprunox exhibits a dual mechanism of action. As a partial agonist at D2 and D3 receptors, it provides a stable level of dopaminergic stimulation, which may help to reduce the pulsatile stimulation associated with levodopa that is thought to contribute to motor fluctuations and dyskinesia.[1][6] Simultaneously, its full agonism at 5-HT1A receptors may contribute to its anti-dyskinetic effects and potentially address neuropsychiatric symptoms associated with Parkinson's disease.[1][6]
Signaling Pathways
The therapeutic effects of Pardoprunox on motor complications are believed to be mediated through the modulation of downstream signaling pathways of dopamine D2 and serotonin 5-HT1A receptors.
References
- 1. Increased efficacy of the 6-hydroxydopamine lesion of the median forebrain bundle in small rats, by modification of the stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. ipmdc.org [ipmdc.org]
Troubleshooting & Optimization
Pardoprunox hydrochloride dose titration schedule optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pardoprunox (B1678466) hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pardoprunox hydrochloride?
This compound acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and as a full agonist at the serotonin (B10506) 5-HT1A receptor.[1] Its activity on D2/D3 receptors is thought to contribute to its effects on motor control, while its action on 5-HT1A receptors may be involved in modulating non-motor symptoms. As a partial agonist, Pardoprunox exerts a stabilizing effect on the dopaminergic system; it provides agonistic effects in low dopamine states and can attenuate overstimulation when dopamine levels are high.[2]
Q2: What are the known binding affinities of Pardoprunox?
Pardoprunox exhibits the following binding affinities (pKi):
-
Dopamine D3: 8.6
-
Serotonin 5-HT1A: 8.5
-
Dopamine D2: 8.1
-
Dopamine D4: 7.8
-
α1-adrenergic: 7.8
-
α2-adrenergic: 7.4
-
Serotonin 5-HT7: 7.2
Experimental Protocols and Dose Titration
Q3: Is there a recommended dose titration schedule for this compound in preclinical or clinical research?
Based on findings from clinical trials where doses up to 18 mg/day were well-tolerated with a gradual approach, a cautious titration schedule is recommended for experimental purposes.
Example Experimental Titration Protocol:
The following is a suggested conservative titration schedule based on available clinical data. Researchers should adjust this based on their specific experimental model and observed tolerability.
| Week | Daily Dose | Notes |
| 1 | 0.5 mg | Initiate at a low dose to assess initial tolerability. |
| 2 | 1 mg | Gradual increase after the first week. |
| 3 | 2 mg | Continue to double the dose weekly if well-tolerated. |
| 4 | 4 mg | Monitor for adverse effects as the dose increases. |
| 5 | 8 mg | |
| 6 | 12 mg | |
| 7 | 18 mg | Doses up to this level were reported to be well-tolerated in some studies.[1][3] |
Important Considerations:
-
Observation Period: Maintain each dose level for at least one week to allow for acclimatization and monitoring of adverse effects.
-
Adverse Events: If adverse events occur, consider reducing the dose to the previously tolerated level or pausing the titration.
-
Washout Period: If switching from another dopaminergic agent, ensure an adequate washout period is observed before initiating Pardoprunox.
Troubleshooting Guide
Q4: We are observing a high incidence of adverse events in our animal models during dose titration. What could be the cause and how can we mitigate this?
High rates of adverse events such as nausea, vomiting, dizziness, and somnolence are often associated with a rapid titration or higher doses of Pardoprunox.[4][5] Clinical studies have indicated that dose ranges of 12-42 mg/day, especially with rapid escalation, lead to higher discontinuation rates.[5]
Troubleshooting Steps:
-
Review Your Titration Schedule: If you are escalating the dose rapidly, consider implementing a more gradual schedule with smaller, more frequent increments and intermediate steps, as outlined in the example protocol above.
-
Lower the Maximum Dose: The therapeutically effective dose may be lower than the maximum tolerated dose. Efficacy has been observed at doses of 6 mg/day and 12 mg/day.[5]
-
Monitor Subjects Closely: Increase the frequency of observation after each dose escalation to quickly identify and manage any adverse effects.
-
Stagger Dosing: If administering other compounds, review their side effect profiles for potential synergistic effects and consider staggering administration times.
Q5: How can we manage specific adverse events like nausea and vomiting in our experimental subjects?
Nausea and vomiting are common adverse events associated with dopamine agonists.[1][3]
Management Strategies:
-
Gradual Titration: The most effective preventative measure is a slow and gradual dose titration schedule.
-
Antiemetic Co-administration: In some clinical settings, antiemetic medications are used to manage dopamine agonist-induced nausea. For preclinical research, this would need to be carefully considered and justified in the study design, ensuring the chosen antiemetic does not interfere with the primary experimental outcomes.
Data Presentation
Table 1: Summary of Pardoprunox Clinical Trial Titration Observations
| Titration Strategy | Dose Range (mg/day) | Key Findings | Reference |
| Gradual escalation with intermediate steps | Up to 18 | Well-tolerated with a low dropout rate due to adverse events (4.0%). | [1][3] |
| Gradual escalation without intermediate steps | 0.3 - 42 | Higher cumulative dropout rate (56.0%). | [1][3] |
| Flexible-dose | 12 - 42 | High dropout rate due to adverse events (46.3% - 56.0%). | [5] |
| Fixed-dose | 6 and 12 | Significant benefit over placebo was observed. | [5] |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by Pardoprunox through its interaction with Dopamine D2/D3 and Serotonin 5-HT1A receptors.
Experimental Workflow
The following diagram outlines a logical workflow for optimizing the dose titration of Pardoprunox in an experimental setting.
References
- 1. Pardoprunox - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Common adverse effects of Pardoprunox hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common adverse effects of Pardoprunox (B1678466) hydrochloride observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pardoprunox hydrochloride?
This compound is a compound that acts on multiple neurotransmitter receptors.[1][2] It functions as a partial agonist at dopamine (B1211576) D2 and D3 receptors and as a full agonist at serotonin (B10506) 5-HT1A receptors.[1][3][4][5][6] This dual action is central to both its therapeutic potential in models of Parkinson's disease and its observed adverse effect profile.
Q2: What are the common central nervous system (CNS)-related adverse effects observed in animal studies?
In rodent models, Pardoprunox has been shown to induce behaviors consistent with its mechanism of action. These can be considered on-target effects that may be adverse at higher doses.
-
5-HT1A Receptor-Mediated Behaviors: In rats, administration of Pardoprunox led to behaviors such as flat body posture and lower lip retraction, which are characteristic of 5-HT1A receptor activation.[3]
-
Dopaminergic Effects: As a dopamine receptor partial agonist, it can have bidirectional effects. It has been shown to attenuate amphetamine-induced hyperlocomotion and apomorphine-induced climbing in rodents.[3] At the same time, it induced contralateral turning in rats with 6-hydroxydopamine-induced lesions, indicating a pro-dopaminergic effect in a dopamine-depleted state.[3] Researchers should be aware of potential sedation or, conversely, hyperactivity depending on the specific animal model and its baseline dopaminergic tone.
Q3: What are the potential cardiovascular adverse effects noted in non-rodent studies?
Cardiovascular safety is a critical component of preclinical toxicology. While specific data on Pardoprunox-induced cardiovascular effects in animals is not detailed in the provided results, standard preclinical safety evaluations in species like dogs are designed to detect such issues.[7][8] For drugs acting on dopamine and serotonin receptors, potential cardiovascular effects can include changes in blood pressure and heart rate. A meta-analysis of human clinical trials reported orthostatic hypotension and increased blood pressure as adverse events, suggesting that cardiovascular monitoring in animal models is crucial.[4][5]
Q4: Have any reproductive or developmental toxicities been reported in animal studies?
Specific reproductive and developmental toxicity (DART) study results for Pardoprunox are not available in the search results. However, DART studies are a standard requirement for pharmaceutical development.[9][10][11] These studies are designed to uncover any adverse effects on fertility, embryonic development, and postnatal development.[10] Researchers investigating the long-term effects of Pardoprunox or its use in breeding colonies should consider a tiered approach to reproductive toxicology assessment as outlined by regulatory guidelines.[9]
Troubleshooting Guides
Issue: Unexpected Behavioral Changes in Rodents
If you observe unexpected behaviors such as excessive sedation, agitation, or stereotypies in your rodent studies, consider the following:
-
Dose-Response Relationship: Are the effects dose-dependent? Consider performing a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific model.[12]
-
Mechanism of Action: The observed behaviors may be exaggerated pharmacological effects. The dual action on both dopamine and serotonin systems can lead to complex behavioral outputs.[1][3]
-
Experimental Context: Factors such as novelty-induced stress or co-administration of other agents can influence the behavioral phenotype.[3]
Issue: Monitoring for Potential Cardiovascular Liabilities
When working with a compound like Pardoprunox, which has central and potential peripheral effects, cardiovascular monitoring, especially in non-rodent species like dogs, is recommended.
-
Hemodynamic Monitoring: In acute or chronic studies, consider monitoring blood pressure and heart rate. Telemetry in conscious, freely moving animals is the gold standard for assessing cardiovascular safety.[8]
-
QT Interval Analysis: Given that many centrally acting drugs are screened for cardiac ion channel activity, assessing the QT interval on an electrocardiogram (ECG) is a critical safety measure to detect potential for arrhythmias.[7][13] Conscious dog models are highly predictive of human QT findings.[7][8][14]
Data Summary Tables
Table 1: Summary of Observed Effects of Pardoprunox in Animal Models
| Species | Model | Observed Effects | Reference |
| Rat | 6-OHDA Lesioned | Contralateral turning behavior (pro-dopaminergic) | [3] |
| Rat | Normal | Flat body posture, lower lip retraction (5-HT1A agonism) | [3] |
| Rat | Normal | Attenuation of amphetamine-induced hyperlocomotion | [3] |
| Marmoset | MPTP-Treated | Increased locomotor activity, decreased motor disability | [3] |
Note: The table summarizes pharmacodynamic effects, which can be considered adverse at supra-therapeutic doses.
Table 2: Common Adverse Events from Human Clinical Trials (for context)
| Adverse Event | Frequency | Reference |
| Nausea | Most Common | [15] |
| Vomiting | Most Common | [15] |
| Headache | Most Common | [15] |
| Dizziness | Most Common | [4][5][15] |
| Hallucinations | Significantly Higher than Placebo | [4][5] |
| Orthostatic Hypotension | Significantly Higher than Placebo | [4][5] |
| Somnolence | Significantly Higher than Placebo | [4] |
Experimental Protocols & Visualizations
Protocol: General Toxicology Assessment Workflow
A typical workflow for assessing the toxicology of a new chemical entity like Pardoprunox involves a tiered approach, starting with dose-range finding and moving to longer-term studies.
Signaling Pathway: Pardoprunox Mechanism of Action
Pardoprunox exerts its effects by modulating key receptors in the dopaminergic and serotonergic systems.
Troubleshooting Logic: Investigating Adverse Events
When an unexpected adverse event is observed, a logical progression of investigation can help determine the cause and relevance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 11. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 12. Toxicity In Rodents, Dogs and Monkeys-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing nausea and dizziness with Pardoprunox hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing common issues encountered during experiments with Pardoprunox (B1678466) hydrochloride, with a focus on nausea and dizziness.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pardoprunox hydrochloride?
This compound is a partial agonist at the dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] Its therapeutic effects in Parkinson's disease models are attributed to its ability to modulate dopaminergic and serotonergic signaling pathways.[3]
Q2: What are the most common adverse effects observed with this compound in clinical trials?
The most frequently reported treatment-emergent adverse events in clinical trials of Pardoprunox were nausea, dizziness, somnolence (drowsiness), and hallucinations.[4][5] A meta-analysis of four randomized controlled trials found that nausea and dizziness were significantly more common in patients receiving Pardoprunox compared to placebo.[5][6]
Q3: Are nausea and dizziness with Pardoprunox dose-dependent?
Yes, the tolerability of Pardoprunox has been shown to be dose-related.[4] Higher doses and rapid dose titration have been associated with a higher incidence and severity of nausea and dizziness.[4] Clinical studies suggest that flexible-dose ranges, particularly those reaching higher concentrations, lead to higher dropout rates due to these adverse events.[4]
Q4: How does the dual agonism at dopamine and serotonin receptors contribute to its side effect profile?
Stimulation of dopamine D2/D3 receptors in the chemoreceptor trigger zone (CTZ) of the brain is a well-established mechanism for inducing nausea and vomiting.[7][8] While the 5-HT1A receptor agonism of Pardoprunox may contribute to its therapeutic effects, the dopaminergic activity is the primary driver of nausea and dizziness.[3][8]
Troubleshooting Guides
Issue 1: High Incidence of Nausea in a Preclinical Animal Model
Symptoms:
-
In relevant animal models (e.g., ferrets, shrews), observation of retching, vomiting, or surrogate behaviors like pica (consumption of non-nutritive substances).
-
Reduced food intake and weight loss in test subjects.
Possible Causes:
-
The initial dose of this compound is too high.
-
The dose titration schedule is too rapid.
-
High susceptibility of the chosen animal model to dopamine agonist-induced emesis.
Troubleshooting Steps:
-
Dose Reduction: Lower the starting dose of this compound to the minimal effective dose identified in preclinical efficacy models.[3]
-
Slower Dose Titration: Implement a more gradual dose escalation schedule. Increase the dose in smaller increments over a longer period.
-
Antiemetic Co-administration: Consider the prophylactic use of a peripheral dopamine receptor antagonist, such as domperidone (B1670879), which does not readily cross the blood-brain barrier and can mitigate nausea without interfering with central therapeutic effects.[9] Note: Avoid dopamine antagonists that cross the blood-brain barrier (e.g., metoclopramide, haloperidol) as they can counteract the intended therapeutic effects of Pardoprunox.[7]
-
Alternative Models: If nausea remains a significant confounding factor, consider using alternative preclinical models or behavioral paradigms that are less sensitive to emetic stimuli but still allow for the assessment of the desired therapeutic effects.
Issue 2: Subject-reported Nausea and Dizziness in a Clinical Trial
Symptoms:
-
Participants in a clinical study report experiencing moderate to severe nausea or dizziness.
-
High dropout rate in the experimental arm compared to the placebo arm due to these adverse events.[4]
Possible Causes:
-
The dose of this compound is not optimized for individual tolerability.
-
The titration schedule is too aggressive for the patient population.[4]
-
Concomitant medications may exacerbate these side effects.
Troubleshooting Steps:
-
Review Titration Protocol: Clinical trial data for Pardoprunox strongly suggest that rapid dose titration is poorly tolerated.[4] If a high incidence of nausea and dizziness is observed, the titration schedule should be reviewed and potentially amended to a more gradual escalation.
-
Dose Adjustment: For flexible-dose trials, if a participant experiences persistent, bothersome nausea or dizziness, a dose reduction to the previously well-tolerated dose should be considered.[10][11]
-
Symptomatic Treatment: The use of antiemetics that do not block central dopamine receptors, such as domperidone (where approved and appropriate), can be considered for the management of nausea.[9] For dizziness, non-pharmacological interventions such as ensuring adequate hydration and advising subjects to rise slowly from a seated or lying position can be beneficial.
-
Concomitant Medication Review: Review all concomitant medications to identify any that may contribute to nausea or hypotension-related dizziness.
Data Presentation
Table 1: Incidence of Nausea and Dizziness in Pardoprunox Clinical Trials (Meta-analysis Data)
| Adverse Event | Pardoprunox Group | Placebo Group | Risk Ratio (95% CI) | P-value |
| Nausea | Higher Incidence | Lower Incidence | 4.25 (P<0.0001) | <0.0001 |
| Dizziness | Higher Incidence | Lower Incidence | 3.89 (P<0.0001) | <0.0001 |
Data synthesized from a meta-analysis of four randomized controlled trials involving 885 patients.[5][6]
Experimental Protocols
Protocol 1: Preclinical Assessment of Emetic Potential of this compound in Ferrets
Objective: To determine the emetic potential of this compound and the efficacy of a slower dose titration schedule in mitigating this effect.
Methodology:
-
Animal Model: Male ferrets (n=8 per group), housed individually with ad libitum access to food and water.
-
Groups:
-
Group A: Vehicle control (e.g., saline or appropriate vehicle).
-
Group B: this compound - Rapid Titration (e.g., daily dose increments of 0.1 mg/kg).
-
Group C: this compound - Slow Titration (e.g., dose increments of 0.05 mg/kg every 3 days).
-
Group D: this compound (highest dose from titration) + Domperidone (e.g., 1 mg/kg).
-
-
Drug Administration: this compound and vehicle administered orally (p.o.) or subcutaneously (s.c.). Domperidone administered 30 minutes prior to Pardoprunox.
-
Observation: Animals are observed continuously for 4 hours post-administration for the number of retches and vomits. Food and water intake, as well as body weight, are monitored daily.
-
Data Analysis: The number of emetic events, changes in food and water consumption, and body weight are compared between groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Clinical Trial Protocol for Managing Nausea and Dizziness with this compound
Objective: To evaluate a dose titration strategy for this compound aimed at minimizing the incidence and severity of nausea and dizziness in study participants.
Methodology:
-
Study Design: A double-blind, placebo-controlled, flexible-dose study.
-
Participant Population: Patients with early-stage Parkinson's disease.
-
Dose Titration Schedule:
-
Week 1: Initiate this compound at a low dose (e.g., 1 mg/day).
-
Weeks 2-4: Increase the dose in small increments (e.g., 1-2 mg) on a weekly basis, based on tolerability.
-
Dose Adjustment: If a participant reports moderate to severe nausea or dizziness, the dose is not escalated. If symptoms persist for more than 3 days, the dose is reduced to the previous level.
-
-
Symptom Monitoring: Participants are provided with a daily diary to record the incidence and severity of nausea and dizziness on a 5-point Likert scale.
-
Adverse Event Management:
-
Nausea: For persistent mild to moderate nausea, co-administration of a peripheral antiemetic (e.g., domperidone 10 mg up to three times daily) may be considered.
-
Dizziness: Participants are counseled on measures to manage orthostatic hypotension, such as maintaining adequate fluid intake and rising slowly. Blood pressure is monitored at each study visit.
-
-
Data Collection: The primary outcome measures will include the incidence of nausea and dizziness, severity scores, and the rate of discontinuation due to these adverse events.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. droracle.ai [droracle.ai]
- 8. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid - Wikipedia [en.wikipedia.org]
- 10. Evaluating dose response from flexible dose clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating High Drop-Out Rates in Pardoprunox Hydrochloride Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high drop-out rates in clinical trials involving Pardoprunox hydrochloride. The information is compiled from key clinical trials to help users understand and potentially mitigate these issues in their own experiments.
Frequently Asked Questions (FAQs)
Q1: What were the reported drop-out rates in the pivotal clinical trials for Pardoprunox?
A1: High drop-out rates were a significant finding in the Rembrandt and Vermeer clinical trials for Pardoprunox, particularly in the flexible-dose groups. The primary reason for discontinuation was treatment-emergent adverse events.
Q2: What were the primary adverse events leading to the high drop-out rates?
A2: The most frequently reported treatment-emergent adverse events that led to high drop-out rates were nausea, somnolence (drowsiness), and dizziness.[1] A meta-analysis of four randomized controlled trials also identified hallucinations, orthostatic hypotension, vomiting, increased blood pressure, upper abdominal pain, diarrhea, insomnia, anxiety, and headache as significantly more frequent in the Pardoprunox group compared to placebo.[2]
Q3: What is the proposed pharmacological reason for these adverse events?
A3: this compound is a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[3][4][5][6] The dopaminergic and serotonergic effects are likely responsible for both the therapeutic actions and the adverse events. For instance, dopamine receptor stimulation is associated with nausea and vomiting, while effects on both dopamine and serotonin pathways can contribute to somnolence and dizziness.
Q4: Were there any specific trial design elements that may have contributed to the high drop-out rates?
A4: Evidence from the clinical trials suggests that the high dosage range (12-42 mg/day) and the rapid titration schedule were likely major contributors to the poor tolerability and subsequent high drop-out rates.[1][7][8] A study investigating different titration schedules found that a more gradual dose escalation with intermediate steps improved the safety and tolerability profile of Pardoprunox.[9][10]
Troubleshooting Guides
Issue 1: High incidence of nausea and vomiting in study participants.
-
Potential Cause: Rapid dose titration and high starting doses can overstimulate dopamine receptors in the chemoreceptor trigger zone.
-
Troubleshooting Steps:
-
Implement a more gradual dose titration schedule. As suggested by clinical trial data, a slower escalation of the dose may improve tolerability.[9][10]
-
Consider lower starting doses. The efficacy of Pardoprunox was found to be similar across different dose groups, suggesting that lower doses might be effective with better tolerability.[1]
-
Administer with food. This can sometimes mitigate gastrointestinal side effects of oral medications.
-
Concomitant antiemetic therapy. For initial treatment phases, a peripherally acting dopamine antagonist (e.g., domperidone, where approved) could be considered to manage nausea, though this may complicate the interpretation of Pardoprunox's central effects.
-
Issue 2: Participants reporting significant somnolence and dizziness.
-
Potential Cause: These are known side effects of dopaminergic and serotonergic agents. The high doses used in the initial trials likely exacerbated these effects.
-
Troubleshooting Steps:
-
Optimize the dosing regimen. Explore lower total daily doses and divide the dosage to avoid high peak plasma concentrations.
-
Advise participants about these potential side effects. Informing participants and site staff to monitor for these events is crucial for patient safety and data quality.
-
Evaluate for potential drug-drug interactions. Concomitant medications with sedative properties could potentiate the somnolence effect of Pardoprunox.
-
Data Presentation
Table 1: Drop-Out Rates Due to Treatment-Emergent Adverse Events in the Rembrandt and Vermeer Trials [1][7]
| Trial | Treatment Group | Dose | Drop-Out Rate (%) |
| Rembrandt | Pardoprunox (flexible-dose) | 12-42 mg/day | 56.0 |
| Vermeer | Pardoprunox (flexible-dose) | 12-42 mg/day | 46.3 |
| Rembrandt | Placebo | N/A | Not specified |
| Vermeer | Placebo | N/A | Not specified |
| Vermeer | Pramipexole | 1.5-4.5 mg/day | Not specified |
Table 2: Drop-Out Rates in a Trial Investigating Different Titration Schedules [9]
| Group | Titration Schedule | Cumulative Drop-Out Rate (%) |
| Group 1 | Without intermediate steps | 56.0 |
| Group 2 | With intermediate steps | 34.6 |
| Placebo | N/A | 9.1 |
Experimental Protocols
Key Clinical Trial Methodologies (Summarized from Rembrandt and Vermeer Trials) [1][7]
-
Study Design: Randomized, double-blind, placebo-controlled (Rembrandt) and placebo- and active-controlled (Vermeer) trials.
-
Participant Population: Patients with early-stage Parkinson's disease, with a Unified Parkinson's Disease Rating Scale (UPDRS)-Motor score ≥ 10 and a modified Hoehn and Yahr stage ≤ 3.
-
Intervention Arms (Rembrandt):
-
Pardoprunox fixed dose: 6 mg/day
-
Pardoprunox fixed dose: 12 mg/day
-
Pardoprunox flexible dose: 12-42 mg/day
-
Placebo
-
-
Intervention Arms (Vermeer):
-
Pardoprunox flexible dose: 12-42 mg/day
-
Pramipexole: 1.5-4.5 mg/day
-
Placebo
-
-
Primary Efficacy Endpoint: Change from baseline in the UPDRS-Motor score.
-
Safety and Tolerability Assessment: Monitoring and recording of all adverse events, with a focus on those leading to discontinuation.
Visualizations
Caption: Logical relationship of factors leading to high drop-out rates in Pardoprunox trials.
Caption: Simplified signaling pathway of Pardoprunox and its downstream effects.
References
- 1. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pardoprunox - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Technical Support Center: Pardoprunox Hydrochloride Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Pardoprunox hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected physiological responses in our preclinical models that do not seem to align with Pardoprunox's primary targets (Dopamine D2/D3, Serotonin 5-HT1A). What are the known off-target interactions?
A1: Pardoprunox is known to bind to several other receptors, although with lower affinity than its primary targets. These interactions could mediate the unexpected effects you are observing. The known off-target binding profile includes Dopamine (B1211576) D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors.[1] These interactions are important to consider when interpreting experimental data.
Q2: Our team is seeing significant cardiovascular side effects, such as orthostatic hypotension and increased blood pressure, in our animal studies. Which off-target receptor could be responsible?
A2: The observed cardiovascular effects, including orthostatic hypotension and increased blood pressure, are likely due to Pardoprunox's activity at adrenergic receptors.[2][3] Specifically, its interaction with α1 and α2-adrenergic receptors can influence blood pressure regulation.[1] Further investigation into the functional consequences of Pardoprunox binding to these receptors is recommended to confirm this hypothesis.
Q3: We are having trouble differentiating the effects of Pardoprunox on Dopamine D2 and D3 receptors in our cellular assays. How can we isolate the activity at each receptor?
A3: Differentiating between D2 and D3 receptor activity can be challenging due to their sequence homology. To isolate the effects, consider the following approaches:
-
Use of selective antagonists: Employ highly selective D2 or D3 receptor antagonists in conjunction with Pardoprunox to block the activity at one receptor while measuring the response at the other.
-
Cell lines with single receptor expression: Utilize engineered cell lines that exclusively express either the D2 or D3 receptor. This will allow for the direct measurement of Pardoprunox's partial agonism on each receptor subtype individually.
-
Knockout animal models: If working in vivo, consider using D2 or D3 receptor knockout animals to observe the physiological effects mediated by the remaining receptor.
Q4: Our functional assays are showing inconsistent results for D2 receptor activation. What could be the underlying cause?
A4: Inconsistent results in functional assays for D2 receptor activation could be attributed to the partial agonist nature of Pardoprunox.[1][4][5][6][7] Partial agonists can act as either agonists or antagonists depending on the level of endogenous dopamine present in the assay system. To troubleshoot this, you can:
-
Control for endogenous ligand levels: Ensure that the assay conditions minimize the presence of endogenous dopamine, for example, by using washed cell preparations or serum-free media.
-
Use a reference full agonist: Compare the response of Pardoprunox to a full D2 agonist to determine its relative efficacy and intrinsic activity (IA). Pardoprunox has a reported IA of 50% at D2 receptors.[1]
-
Measure downstream signaling: Instead of a single readout, measure multiple downstream signaling events, such as cAMP accumulation and β-arrestin recruitment, to get a more complete picture of receptor activation.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound at its primary and key off-target receptors.
Table 1: Receptor Binding Affinities of Pardoprunox
| Receptor | pKi | Reference |
| Dopamine D3 | 8.6 | [1] |
| Serotonin 5-HT1A | 8.5 | [1] |
| Dopamine D2 | 8.1 | [1] |
| Dopamine D4 | 7.8 | [1] |
| α1-Adrenergic | 7.8 | [1] |
| α2-Adrenergic | 7.4 | [1] |
| Serotonin 5-HT7 | 7.2 | [1] |
Table 2: Functional Activity of Pardoprunox
| Receptor | Assay Type | Parameter | Value | Reference |
| Dopamine D3 | [35S]GTPγS Binding | pEC50 | 9.2 | [7] |
| Dopamine D3 | [35S]GTPγS Binding | Intrinsic Activity | 67% | [1][7] |
| Dopamine D2 | cAMP Accumulation | pEC50 | 8.0 | [6][7] |
| Dopamine D2 | cAMP Accumulation | Intrinsic Activity | 50% | [1] |
| Serotonin 5-HT1A | cAMP Accumulation | pEC50 | 6.3 | [6][7] |
| Serotonin 5-HT1A | cAMP Accumulation | Intrinsic Activity | 100% (Full Agonist) | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Receptor Affinity
This protocol is a general guideline for determining the binding affinity (Ki) of Pardoprunox for various G protein-coupled receptors (GPCRs).
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature and for a duration optimized for the receptor (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the Pardoprunox concentration.
-
Calculate the IC50 value (the concentration of Pardoprunox that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gs and Gi/o-Coupled Receptors
This protocol measures the effect of Pardoprunox on adenylyl cyclase activity downstream of Gs (stimulatory) or Gi/o (inhibitory) coupled receptors.
-
Cell Culture and Seeding:
-
Use cells expressing the receptor of interest (e.g., 5-HT1A, D2).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi/o-coupled receptors (like D2), stimulate adenylyl cyclase with a known activator like forskolin.
-
Add varying concentrations of this compound.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration against the logarithm of the Pardoprunox concentration.
-
For agonists, fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). For antagonists, determine the IC50.
-
Visualizations
References
- 1. Pardoprunox - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing Pardoprunox Hydrochloride Dosage to Mitigate Dyskinesia: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments aimed at optimizing Pardoprunox (B1678466) hydrochloride dosage to minimize dyskinesia. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges and provide insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Pardoprunox hydrochloride in the context of Parkinson's disease and dyskinesia?
A1: this compound is a partial agonist of the dopamine (B1211576) D2 and D3 receptors and a full agonist of the serotonin (B10506) 5-HT1A receptor.[1] Its therapeutic effect in Parkinson's disease is attributed to its ability to stimulate dopamine receptors, thereby alleviating motor symptoms.[1] The partial agonism at D2 receptors is hypothesized to provide sufficient dopaminergic stimulation to improve motor function without over-activating the postsynaptic pathways that lead to dyskinesia, a common side effect of full dopamine agonists and levodopa (B1675098).[2][3] Furthermore, its 5-HT1A receptor agonism is thought to contribute to its anti-dyskinetic properties by modulating dopamine release.[1][4][5]
Q2: At what preclinical dosage has Pardoprunox shown efficacy with reduced dyskinesia?
A2: In a key preclinical study using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated common marmosets, a model for Parkinson's disease, Pardoprunox administered at a dose of 0.1 mg/kg orally demonstrated a reduction in motor disability comparable to levodopa and the full dopamine agonist ropinirole.[2] Importantly, this dose of Pardoprunox induced significantly less intense and shorter-duration dyskinesia compared to levodopa.[2]
Q3: What were the outcomes of clinical trials regarding Pardoprunox dosage and dyskinesia?
A3: A double-blind, randomized, placebo-controlled trial in Parkinson's disease patients with motor fluctuations investigated the efficacy and safety of Pardoprunox at doses up to 42 mg/day as an adjunct to levodopa.[6][7] The study found that Pardoprunox significantly reduced daily "OFF" time and increased "ON" time without troublesome dyskinesia.[6][7] However, the trial also reported a high dropout rate (37%) in the Pardoprunox group due to adverse events, suggesting that this dosage may have been too high or the titration too rapid for some patients.[6][7] A post-hoc analysis showed a trend towards a greater reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) dyskinesia subscore (items 32 + 33) in patients receiving Pardoprunox, although this did not reach statistical significance.[8]
Q4: What are the key considerations when designing a study to evaluate Pardoprunox's effect on dyskinesia?
A4: When designing a study, it is crucial to include a dose-escalation phase to identify the optimal therapeutic window that maximizes anti-parkinsonian effects while minimizing dyskinesia. Careful monitoring for adverse events is essential, given the high dropout rate observed in previous clinical trials at higher doses.[6][7] The choice of animal model is also critical; both the 6-hydroxydopamine (6-OHDA)-lesioned rat and the MPTP-lesioned primate are well-validated models for studying levodopa-induced dyskinesia.[9] The use of standardized and validated dyskinesia rating scales is imperative for objective assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of dyskinesia at a given dose | The dose of Pardoprunox may be too high, leading to overstimulation of dopamine receptors. Alternatively, there could be a synergistic effect with concomitant levodopa therapy. | Consider a dose-reduction study to identify a lower, non-dyskinetic dose. If used as an adjunct, a reduction in the levodopa dose may be necessary. |
| Lack of therapeutic effect on motor symptoms | The dose of Pardoprunox may be too low to provide sufficient dopaminergic stimulation. | A dose-escalation study is recommended to determine the minimal effective dose for motor symptom improvement. |
| High variability in dyskinesia scores among subjects | This could be due to individual differences in disease progression, dopamine receptor sensitivity, or metabolism of the drug. Inconsistent rating procedures can also contribute. | Ensure rigorous and standardized application of dyskinesia rating scales. Increase the sample size to account for individual variability. Consider subgroup analysis based on baseline disease severity. |
| Adverse events (e.g., nausea, somnolence) leading to subject dropout | These are known side effects of dopaminergic and serotonergic medications. The dose or titration schedule may be too aggressive. | Implement a slower dose titration schedule to improve tolerability. Provide symptomatic treatment for adverse events where appropriate. |
Data Presentation
Table 1: Preclinical Efficacy of Pardoprunox in MPTP-Treated Marmosets
| Treatment Group | Dose | Reduction in Motor Disability | Dyskinesia Severity |
| Pardoprunox | 0.1 mg/kg, p.o. | Similar to Levodopa and Ropinirole | Mild; less intense and shorter duration than Levodopa[2] |
| Ropinirole | 0.18 mg/kg, p.o. | Similar to Levodopa and Pardoprunox | Moderate; less intense than Levodopa[2] |
| Levodopa | 10 mg/kg, p.o., BID | Similar to Pardoprunox and Ropinirole | Marked; greater intensity than Pardoprunox and Ropinirole[2] |
Table 2: Clinical Trial Outcomes of Pardoprunox as Adjunct Therapy in Parkinson's Disease
| Parameter | Pardoprunox (up to 42 mg/day) | Placebo | p-value |
| Change in "OFF" time (h/day) | -1.62 | -0.92 | 0.0215[6] |
| Change in "ON" time without troublesome dyskinesia | Improved | - | 0.0386[6] |
| Change in UPDRS-ADL + Motor ON | Improved | - | 0.0003[6] |
| Dropout rate due to adverse events | 37% | 12% | -[6] |
Experimental Protocols
Induction and Assessment of Dyskinesia in the 6-OHDA-Lesioned Rat Model
This protocol is adapted from established methods for inducing and evaluating levodopa-induced dyskinesia (LID) in a rat model of Parkinson's disease.
1.1. 6-OHDA Lesioning:
-
Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) is performed to induce a significant depletion of dopaminergic neurons in the substantia nigra pars compacta.
-
Post-lesioning, rotational behavior in response to a dopamine agonist (e.g., apomorphine) is assessed to confirm the extent of the lesion.
1.2. Induction of Dyskinesia:
-
Following a recovery period, rats are treated chronically with levodopa (e.g., 6-10 mg/kg, s.c. or i.p.) once daily for a period of 2-3 weeks to induce abnormal involuntary movements (AIMs).
1.3. Assessment of Dyskinesia:
-
AIMs are scored using the Abnormal Involuntary Movement Scale (AIMS). The severity of axial, limb, and orolingual AIMs is rated on a scale of 0 to 4.
-
Observations are typically conducted for several hours post-levodopa administration, with scoring performed at regular intervals (e.g., every 20 minutes).
1.4. Testing Pardoprunox:
-
Once stable LIDs are established, different doses of this compound can be administered prior to or concurrently with levodopa.
-
The effect of Pardoprunox on the severity of AIMs is then quantified and compared to a vehicle control group.
Assessment of Dyskinesia in the MPTP-Lesioned Primate Model
This protocol outlines the methodology for evaluating dyskinesia in a non-human primate model of Parkinson's disease.
2.1. MPTP Administration:
-
Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce parkinsonism in species such as the common marmoset or macaque.
-
The severity of parkinsonian symptoms is assessed using a validated primate parkinsonism rating scale.
2.2. Induction of Dyskinesia:
-
Chronic treatment with levodopa (e.g., 10-25 mg/kg, p.o., twice daily) is initiated to induce dyskinesia.
2.3. Assessment of Dyskinesia:
-
Dyskinesia is evaluated using a validated primate dyskinesia rating scale, which typically scores the severity of chorea and dystonia in different body regions.
-
Behavioral observations are recorded and scored by trained observers who are blinded to the treatment conditions.
2.4. Testing Pardoprunox:
-
Various doses of this compound are administered as monotherapy or as an adjunct to levodopa.
-
The impact on both parkinsonian symptoms and dyskinesia severity is assessed and compared to control conditions.
Mandatory Visualization
Caption: Pardoprunox's dual action on D2 and 5-HT1A receptors.
Caption: Workflow for preclinical evaluation of Pardoprunox.
References
- 1. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A agonists for levodopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical characterization of 5-HT1A/1B receptor agonists for the treatment of L-DOPA-induced dyskinesia | Parkinson's Disease [michaeljfox.org]
- 6. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting Pardoprunox hydrochloride solubility issues for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Pardoprunox hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist for the dopamine (B1211576) D2 and D3 receptors and a full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] Its activity at these G protein-coupled receptors (GPCRs) makes it a subject of interest in neuroscience research, particularly in studies related to Parkinson's disease and other neurological disorders.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is a crystalline solid that is sparingly soluble in aqueous solutions.[4] For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[2][3] For in vivo studies, specific formulations using a combination of solvents are necessary. It is practically insoluble in water and ethanol (B145695) alone.[2]
Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds like Pardoprunox.[5] This occurs because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock.
Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts. However, a slight increase in the final DMSO concentration might be necessary to maintain solubility.
-
Use a co-solvent or surfactant: For challenging applications, incorporating a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80 in your final dilution can help maintain solubility.[1][6]
-
pH adjustment: The solubility of hydrochloride salts can be pH-dependent.[5][7][8] this compound's solubility is higher in acidic conditions. While significant pH changes can affect cell viability, slight adjustments to your buffer's pH might be possible. It is soluble in PBS at pH 7.2 up to approximately 5 mg/mL.[4]
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help redissolve precipitated compound.[1][5] However, be cautious with temperature-sensitive assays.
Q4: How should I store my this compound stock solutions?
For long-term storage, it is recommended to store this compound as a powder at -20°C, where it can be stable for several years.[3][4] Once dissolved in a solvent such as DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C and are typically stable for at least one to six months.[1][6] Aqueous solutions are not recommended for storage for more than a day.[4]
Data Presentation: Solubility and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClN₃O₂ |
| Molecular Weight | 269.73 g/mol |
| Appearance | Crystalline solid |
| Storage | -20°C as powder |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~5 mg/mL | - |
| DMSO | 30 mg/mL | Use fresh, moisture-free DMSO.[2] |
| DMSO | 150 mg/mL | Requires sonication to dissolve.[6] |
| PBS (pH 7.2) | ~5 mg/mL | Aqueous solutions not stable for long-term storage.[4] |
| Ethanol | ~0.1 mg/mL | - |
| Dimethylformamide | ~1 mg/mL | - |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.6973 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 2.6973 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C for a few minutes or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for an In Vitro GPCR Activation Assay
This protocol outlines a general workflow for assessing the agonist activity of this compound on cells expressing dopamine D2/D3 or serotonin 5-HT1A receptors. A common readout for these Gαi/o-coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Materials:
-
Host cells expressing the target receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium appropriate for the host cells
-
This compound 10 mM stock solution in DMSO
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Multi-well assay plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Plating: Seed the cells expressing the target receptor into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer. Remember to include a vehicle control (DMSO in assay buffer).
-
Cell Treatment:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Add the diluted this compound solutions and controls to the respective wells.
-
Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be optimized for your cell line.
-
cAMP Measurement: After the forskolin incubation, lyse the cells and measure the intracellular cAMP levels using your chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflows
Caption: Workflow for dissolving Pardoprunox HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Variability in experimental results with Pardoprunox hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Pardoprunox (B1678466) hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Pardoprunox hydrochloride and what is its primary mechanism of action?
This compound is a compound that was investigated for the treatment of Parkinson's disease.[1][2] Its primary mechanism of action involves interaction with dopamine (B1211576) and serotonin (B10506) receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][3][4][5]
Q2: What are the known binding affinities and functional potencies of Pardoprunox?
The binding affinity (pKi) and functional potency (pEC50) of Pardoprunox have been characterized at its primary targets. The intrinsic activity (IA) indicates it is a partial agonist at dopamine receptors and a full agonist at serotonin receptors.
| Target | pKi | pEC50 | Intrinsic Activity (IA) |
| Dopamine D2 Receptor | 8.1[1][2] | 8.0[5] | 50%[1][2] |
| Dopamine D3 Receptor | 8.6[1][2] | 9.2[5] | 67%[1][2] |
| Serotonin 5-HT1A Receptor | 8.5[1][2] | 6.3[5] | 100% (full agonist)[1][2] |
Q3: Does Pardoprunox have off-target effects?
Yes, Pardoprunox has been shown to bind to other receptors, although with lower affinity compared to its primary targets. These off-target interactions could potentially contribute to variability in experimental results or unexpected physiological effects.
| Off-Target | pKi |
| Dopamine D4 Receptor | 7.8[1][2] |
| α1-Adrenergic Receptor | 7.8[1][2] |
| α2-Adrenergic Receptor | 7.4[1][2] |
| 5-HT7 Receptor | 7.2[1][2] |
Q4: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store the powder at -20°C.[2] The stability of the compound in solution depends on the solvent. Stock solutions in DMSO can be stored at -20°C for extended periods. Aqueous solutions should be prepared fresh daily to avoid degradation.[6] It is important to note that moisture can reduce the solubility of this compound in DMSO.[7]
Troubleshooting Guides
In Vitro Assay Variability
Variability in in vitro assays, such as radioligand binding, cAMP accumulation, and GTPγS binding assays, can arise from several factors.
Problem: Inconsistent IC50/EC50 values in functional assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Agonist/Antagonist Concentration | Use an agonist concentration at or near its EC80 to provide an adequate window for observing antagonism.[4] Prepare fresh dilutions of Pardoprunox and any competing ligands for each experiment. |
| Incubation Time | Optimize incubation times for both Pardoprunox and any other ligands. For antagonists, ensure pre-incubation is sufficient to reach equilibrium. |
| Assay Buffer Composition | Maintain consistent pH, ionic strength, and concentration of divalent cations (e.g., Mg2+) in your assay buffer, as these can influence GPCR function. |
| Partial Agonism | As a partial agonist, the observed effect of Pardoprunox will depend on the level of endogenous tone in the assay system. High endogenous agonist levels can mask the effect of a partial agonist. |
Problem: High background or low signal-to-noise ratio in binding assays.
| Potential Cause | Troubleshooting Steps |
| Nonspecific Binding | Optimize the concentration of the competing ligand used to define nonspecific binding. Ensure complete displacement of the radioligand. |
| Radioligand Integrity | Check the age and storage conditions of your radioligand. Degradation can lead to increased nonspecific binding. |
| Membrane Preparation Quality | Use freshly prepared or properly stored (-80°C) cell membrane preparations. Repeated freeze-thaw cycles can damage receptor integrity. |
| Washing Steps | Ensure washing steps are sufficient to remove unbound radioligand but not so harsh as to dissociate specifically bound ligand. |
In Vivo Experiment Variability
In vivo studies in animal models of Parkinson's disease, such as the 6-OHDA-lesioned rat and the MPTP-treated primate, are complex and prone to variability.
Problem: High variability in behavioral responses to Pardoprunox.
| Potential Cause | Troubleshooting Steps |
| Lesion Severity | The extent of the dopaminergic lesion in 6-OHDA or MPTP models is a major source of variability. Ensure consistent lesioning procedures and verify the extent of the lesion post-mortem (e.g., via tyrosine hydroxylase immunohistochemistry). |
| Drug Administration | The route of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used can affect the bioavailability of Pardoprunox. Ensure consistent administration procedures. The formulation can significantly impact absorption.[8] |
| Animal Strain and Genetics | Different rodent strains can exhibit varying responses to neurotoxins and drugs. Genetic variations within a strain can also contribute to variability.[9] Use a consistent and well-characterized animal supplier. |
| Behavioral Testing Conditions | Ensure consistent environmental conditions (e.g., lighting, noise) during behavioral testing. Habituate animals to the testing apparatus to reduce stress-induced variability. The baseline level of variability in behavior can influence drug effects.[10] |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) profile of Pardoprunox can vary between animals. Consider performing pharmacokinetic studies to correlate drug exposure with behavioral outcomes. |
Experimental Protocols & Methodologies
Key In Vitro Assays
-
Radioligand Binding Assay: This assay measures the direct interaction of Pardoprunox with its target receptors. Typically, membranes from cells expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of Pardoprunox. The amount of bound radioactivity is then measured to determine the binding affinity (Ki).
-
cAMP Accumulation Assay: This functional assay is used to determine the effect of Pardoprunox on Gs or Gi-coupled receptors. For Gi-coupled receptors like the D2, D3, and 5-HT1A receptors, activation leads to a decrease in forskolin-stimulated cAMP levels. Pardoprunox's potency (EC50) and efficacy (Emax) as an agonist or partial agonist can be determined by measuring changes in intracellular cAMP.[4]
-
GTPγS Binding Assay: This functional assay measures the activation of G-proteins following receptor stimulation. In the presence of an agonist like Pardoprunox, the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is increased. This assay is useful for determining the potency and efficacy of agonists and can differentiate between full and partial agonists.[1][11]
Key In Vivo Models
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This is a widely used model of Parkinson's disease. A unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum leads to the degeneration of dopaminergic neurons in the nigrostriatal pathway.[9][12][13] The resulting motor deficits, such as rotational behavior in response to dopaminergic drugs, are used to assess the efficacy of compounds like Pardoprunox.[3][5]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Treated Primate Model: This model is considered a gold standard for preclinical Parkinson's disease research as it closely mimics the motor symptoms of the human disease.[12] Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra.[14][15][16] This model is used to evaluate the therapeutic potential of anti-parkinsonian drugs.[5]
Visualizations
Caption: Pardoprunox Signaling Pathway
Caption: Experimental Troubleshooting Workflow
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Quantifying conformational changes in GPCRs: glimpse of a common functional mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 5. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. seranovo.com [seranovo.com]
- 9. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Chronic MPTP administration regimen in monkeys: a model of dopaminergic and non-dopaminergic cell loss in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modeling Parkinson's disease in monkeys for translational studies, a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Parkinson's disease in primates: The MPTP model - PubMed [pubmed.ncbi.nlm.nih.gov]
Pardoprunox hydrochloride toxicity and safety profile
Welcome to the Technical Support Center for Pardoprunox (B1678466) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in-vitro and in-vivo experiments involving pardoprunox hydrochloride.
Section 1: Clinical Safety and Tolerability
This section addresses common questions and issues related to the clinical use of this compound, based on data from clinical trials in patients with Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in clinical trials?
A1: The most frequently reported adverse events in clinical trials were nausea, vomiting, headache, and dizziness.[1][2] A meta-analysis of four randomized controlled trials also identified somnolence, paraesthesia, increased blood pressure, upper abdominal pain, diarrhea, insomnia, and anxiety as being significantly higher in the pardoprunox group compared to placebo.[3][4]
Q2: Are the adverse effects of this compound dose-dependent?
A2: Yes, the tolerability of pardoprunox has been shown to be dose-related.[2] Higher dose ranges (12-42 mg/day) were associated with a higher dropout rate due to treatment-emergent adverse events.[2] This suggests that the therapeutic window for pardoprunox may be narrow and that dose titration is a critical factor in managing its side effects.
Q3: What is the impact of dose titration on the safety and tolerability of this compound?
A3: Gradual dose titration with intermediate steps has been shown to improve the safety and tolerability profile of pardoprunox when used as an adjunct to levodopa (B1675098) in patients with advanced Parkinson's disease.[1] A more rapid titration schedule was associated with a higher cumulative drop-out rate.[1][2]
Q4: Have any serious adverse events been associated with this compound?
A4: The available literature from clinical trials primarily highlights the common and dose-limiting adverse events. A meta-analysis found a significantly higher risk of hallucinations and orthostatic hypotension in patients receiving pardoprunox compared to placebo.[3][4]
Troubleshooting Guide for Clinical Research
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of nausea and vomiting in study participants. | On-target effect related to dopamine (B1211576) receptor agonism. Dose may be too high or titrated too quickly. | Review the dose escalation schedule. Consider a more gradual titration with smaller dose increments. Ensure the study protocol allows for dose reduction if not well-tolerated. |
| Participants reporting significant dizziness or experiencing orthostatic hypotension. | Potential cardiovascular effect, possibly related to the drug's mechanism of action. | Implement regular monitoring of blood pressure (sitting and standing). Advise participants to rise slowly from a sitting or lying position. Evaluate for potential drug-drug interactions with antihypertensive medications. |
| Reports of hallucinations or other psychiatric side effects. | Known potential side effect of dopamine agonists. | The protocol should include a clear plan for monitoring and managing psychiatric adverse events. This may involve dose reduction or discontinuation of the study drug. |
| High dropout rate due to adverse events. | The dose range in the study may be too high for the target population, or the titration schedule may be too aggressive.[2] | Re-evaluate the dosing and administration section of the protocol. Citing studies with slower titration schedules may support a protocol amendment.[1] |
Section 2: Preclinical Toxicity Profile
This section provides an overview of the expected preclinical safety evaluation for a compound like this compound. Note: Specific preclinical toxicity data for this compound is not widely available in the public domain as the drug was discontinued (B1498344) during Phase III clinical trials.[5] The information below is based on general principles of non-clinical toxicology testing as required by regulatory agencies for investigational new drugs.[6][7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the expected preclinical safety pharmacology profile of a dopamine D2/D3 partial agonist like pardoprunox?
A1: A safety pharmacology core battery of studies is essential prior to first-in-human trials.[11][12] For a compound like pardoprunox, these studies would investigate potential effects on the central nervous, cardiovascular, and respiratory systems.[11][12] Given its mechanism of action, particular attention would be paid to cardiovascular parameters (e.g., blood pressure, heart rate, ECG) and central nervous system effects (e.g., behavior, motor coordination).[13][14][15]
Q2: What would be the typical design of acute and repeat-dose toxicity studies for a compound like pardoprunox?
A2: Acute toxicity studies would be conducted in at least two mammalian species to determine the potential for toxicity after a single dose and to help in dose selection for longer studies. Repeat-dose toxicity studies, typically in a rodent and a non-rodent species, would be conducted to characterize the toxicological profile after repeated administration.[6][7][10] The duration of these studies would be guided by the intended duration of clinical use.[6][7][10] Key endpoints would include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.
Q3: What is the expected genotoxicity and carcinogenicity profile of this compound?
A3: A standard battery of genotoxicity tests would be required to assess the mutagenic and clastogenic potential of pardoprunox.[16][17][18] This would typically include an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.[16][17][18] Long-term carcinogenicity studies in rodents would be necessary if the drug is intended for chronic use.[16][18]
Q4: What are the key considerations for developmental and reproductive toxicity (DART) testing of this compound?
A4: DART studies are designed to evaluate the potential effects of a drug on all stages of reproduction and development.[19][20][21][22][23] This includes studies on fertility and early embryonic development, embryo-fetal development (teratogenicity), and pre- and postnatal development.[19][20][21][22][23] These studies are typically conducted in rats and rabbits.[19][20][21][22][23]
Troubleshooting Guide for Preclinical Research
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in an acute toxicity study. | The starting doses selected were too high. The vehicle used for administration may have unforeseen toxicity. | Review the literature for acute toxicity data on structurally similar compounds to inform dose selection. Conduct a thorough validation of the vehicle to rule out any confounding toxic effects. |
| Significant changes in liver enzymes (ALT, AST) in repeat-dose toxicity studies. | Potential for drug-induced liver injury. | Perform a detailed histopathological examination of the liver. Investigate the metabolic profile of the drug in the test species to identify any potentially reactive metabolites. Consider conducting in-vitro hepatotoxicity assays. |
| Equivocal results in an in-vitro genotoxicity assay. | The compound may have weak genotoxic potential, or the results may be an artifact of the experimental conditions (e.g., high cytotoxicity). | Repeat the assay with a narrower range of concentrations around the level where the equivocal result was observed. Ensure that the top concentration tested does not produce excessive cytotoxicity. If results remain equivocal, consider conducting additional in-vitro and in-vivo genotoxicity assays to clarify the finding.[16][17][18] |
| Maternal toxicity observed in a DART study at doses that are not teratogenic. | The drug may have specific toxicity to the maternal system at lower doses than those affecting fetal development. | Carefully evaluate the nature of the maternal toxicity. The No Observed Adverse Effect Level (NOAEL) for maternal toxicity should be established. The interpretation of developmental toxicity findings should always be considered in the context of maternal toxicity. |
Section 3: Data Presentation and Visualization
Quantitative Toxicity Data Summary
Note: The following tables are illustrative of the types of data that would be generated during preclinical development. Specific data for this compound is not available in the public domain.
Table 1: Illustrative Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | Data not available |
| Mouse | Oral | Data not available |
| Rat | Intravenous | Data not available |
| Mouse | Intravenous | Data not available |
Table 2: Illustrative No Observed Adverse Effect Levels (NOAELs) from Repeat-Dose Toxicity Studies
| Study Duration | Species | NOAEL (mg/kg/day) | Key Target Organs |
| 28-Day | Rat | Data not available | Data not available |
| 28-Day | Dog | Data not available | Data not available |
| 90-Day | Rat | Data not available | Data not available |
| 90-Day | Dog | Data not available | Data not available |
Table 3: Summary of Clinical Adverse Events (from Meta-Analysis)
| Adverse Event | Risk Ratio (Pardoprunox vs. Placebo) | P-value |
| Hallucinations | 12.69 | <0.0001 |
| Orthostatic Hypotension | 4.42 | 0.006 |
| Nausea | 4.25 | <0.0001 |
| Dizziness | 3.89 | <0.0001 |
| Somnolence | 3.88 | <0.0001 |
| Paraesthesia | 3.62 | 0.0001 |
| Vomiting | 2.88 | <0.0001 |
| Increased Blood Pressure | 2.79 | 0.004 |
| Upper Abdominal Pain | 2.76 | 0.008 |
| Diarrhea | 2.56 | 0.05 |
| Insomnia | 2.39 | <0.0001 |
| Anxiety | 2.04 | 0.04 |
| Headache | 1.69 | 0.007 |
| Source: Meta-analysis of four randomized controlled trials.[3][4] |
Experimental Protocols and Visualizations
Protocol 1: General Approach to a Safety Pharmacology Core Battery Study
A safety pharmacology core battery is designed to investigate the effects of a test substance on vital functions.[11][12] The core battery includes assessments of the central nervous, cardiovascular, and respiratory systems.[11][12]
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In-vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are performed to monitor electrocardiogram (ECG), heart rate, and blood pressure.[13][14] An in-vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
-
Respiratory System: Whole-body plethysmography in rodents is used to evaluate respiratory rate, tidal volume, and minute volume.
Protocol 2: Standard Battery for Genotoxicity Testing
The standard battery of genotoxicity tests is designed to detect the potential for a compound to induce genetic mutations or chromosomal damage.[16][17][18]
-
In Vitro Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Mammalian Cell Assay: This can be either a chromosomal aberration assay or a mouse lymphoma assay to detect clastogenic or aneugenic effects.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This test is conducted in rodents to assess chromosomal damage in bone marrow cells.
Pardoprunox Signaling Pathway
Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[5][24][25] It also has lower affinity for D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors.[5] The primary therapeutic and toxic effects are likely mediated through its actions on D2, D3, and 5-HT1A receptors.
References
- 1. Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. Pardoprunox - Wikipedia [en.wikipedia.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. fda.gov [fda.gov]
- 9. allucent.com [allucent.com]
- 10. IND & NDA Submissions: Non-Clinical Toxicology Guide [auxochromofours.com]
- 11. criver.com [criver.com]
- 12. scantox.com [scantox.com]
- 13. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 15. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals [ouci.dntb.gov.ua]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 22. Alternative Models of Developmental and Reproductive Toxicity in Pharmaceutical Risk Assessment and the 3Rs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Pardoprunox Hydrochloride Titration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Pardoprunox hydrochloride titration on its tolerability. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pardoprunox?
Pardoprunox is a partial agonist of the dopamine (B1211576) D2 and D3 receptors and a full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] Its therapeutic rationale in Parkinson's disease is based on its ability to stimulate dopamine receptors in brain regions with low dopaminergic tone while potentially avoiding overstimulation that can lead to dyskinesia.[1][2] The agonistic activity at 5-HT1A receptors may also contribute to its overall therapeutic profile.
Q2: What are the most common adverse events observed with Pardoprunox?
The most frequently reported treatment-emergent adverse events (TEAEs) associated with Pardoprunox are nausea, vomiting, headache, dizziness, and somnolence.[1][2] Hallucinations have also been noted as a significant adverse event.
Q3: How does the titration schedule of Pardoprunox affect its tolerability?
Clinical studies have demonstrated that the tolerability of Pardoprunox is highly dependent on the dose and the speed of titration. A gradual titration schedule with intermediate dose steps has been shown to improve the safety and tolerability profile of the drug, leading to lower dropout rates due to adverse events.[1] Conversely, rapid titration to higher doses is associated with a higher incidence of adverse events and a greater likelihood of study discontinuation.[2]
Q4: Is there a recommended titration strategy to improve tolerability?
Based on clinical trial findings, a "start low and go slow" approach is recommended. A gradual dose escalation with smaller, more frequent increments appears to be better tolerated than larger, less frequent dose increases. Doses up to 18 mg/day were found to be well-tolerated when a gradual titration schedule with intermediary steps was employed.[1]
Troubleshooting Guide
Issue: High Incidence of Nausea and Vomiting During Titration
Possible Cause: The initial doses of Pardoprunox may be too high, or the dose escalation may be too rapid, leading to acute gastrointestinal side effects.
Suggested Mitigation Strategies:
-
Review Titration Protocol: Ensure the titration schedule is gradual. A slower titration with smaller dose increments can significantly reduce the incidence of nausea and vomiting.
-
Dose Adjustment: If a patient experiences persistent nausea or vomiting, consider reducing the dose to the previously tolerated level and maintaining it for a longer period before attempting to escalate again.
-
Concomitant Medication (for clinical trial design): While the use of anti-emetics was forbidden in some trials to purely assess Pardoprunox's side effect profile, in a therapeutic setting, the temporary use of a peripheral dopamine antagonist like domperidone (B1670879) could be considered to manage these symptoms.
Issue: Patient Reports of Dizziness and Somnolence
Possible Cause: These are known dose-related side effects of Pardoprunox, likely due to its dopaminergic and serotonergic activity.
Suggested Mitigation Strategies:
-
Slower Titration: A more gradual dose escalation can allow for neuroadaptation and may reduce the severity of dizziness and somnolence.
-
Dosing Time: Administering the dose in the evening may help to mitigate the impact of somnolence on daily activities.
-
Patient Counseling: Advise patients to avoid activities requiring high mental alertness, such as driving or operating heavy machinery, until the effects of the medication are known.
Issue: High Dropout Rate in an Experimental Cohort
Possible Cause: An aggressive titration schedule leading to poor tolerability is a primary reason for high dropout rates in Pardoprunox studies.
Suggested Mitigation Strategies:
-
Protocol Amendment: If a high dropout rate is observed, consider amending the study protocol to incorporate a more conservative titration schedule.
-
Data Analysis: Analyze the data to identify if dropouts are occurring at a specific dose level. This can help in refining the titration steps.
-
Enhanced Monitoring: Implement more frequent follow-ups during the initial titration phase to identify and manage adverse events proactively.
Data on Tolerability and Titration
The following tables summarize quantitative data from key clinical trials investigating the impact of Pardoprunox titration on tolerability.
Table 1: Impact of Titration Schedule on Dropout Rates in Patients with Advanced Parkinson's Disease
| Titration Group | Number of Patients (n) | Cumulative Dropout Rate | Dropout Rate due to Adverse Events |
| Group 1 (without intermediate steps) | 25 | 56.0% | Not specified |
| Group 2 (with intermediate steps) | 26 | 34.6% | 4.0% (at doses up to 18 mg/day) |
| Placebo | 11 | 9.1% | Not specified |
Data from Hauser et al., 2009[1]
Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) with Different Titration Schedules
| Adverse Event | Group 1 (without intermediate steps) - Incidence | Group 2 (with intermediate steps) - Incidence |
| Nausea | Higher | Lower |
| Vomiting | Higher | Lower |
| Headache | Higher | Lower |
| Somnolence | Higher | Lower |
| Hallucinations | Higher | Lower |
| Dizziness | Comparable to Placebo | Comparable to Placebo |
Qualitative comparison from Hauser et al., 2009[1]
Table 3: Dropout Rates in Trials with Flexible High-Dose Titration in Early Parkinson's Disease
| Clinical Trial | Pardoprunox Dose Range | Dropout Rate due to Adverse Events |
| Rembrandt | 12-42 mg/day | 56.0% |
| Vermeer | 12-42 mg/day | 46.3% |
Data from Sampaio et al., 2011[2]
Experimental Protocols
Below are the detailed methodologies for key experiments cited in this guide.
Protocol 1: Comparative Tolerability Study of Two Titration Schedules (Hauser et al., 2009)
-
Objective: To investigate the safety and tolerability of Pardoprunox as an adjunct to levodopa (B1675098) in patients with advanced Parkinson's disease, using two different titration schedules.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations.
-
Titration Phase Duration: 7 weeks.
-
Titration Schedules:
-
Initial Titration (Both Groups):
-
Days 1-15: Dose increments from 0.3 mg/day to 6 mg/day.
-
-
Group 1 (Without Intermediate Steps):
-
Day 16 onwards: Doses increased weekly in the following steps: 12 mg/day, 18 mg/day, 24 mg/day, 30 mg/day, and 42 mg/day.
-
-
Group 2 (With Intermediate Steps):
-
Day 16 onwards: Doses were increased every 3-4 days with smaller increments. For example, to reach 12 mg/day, an intermediate step of 9 mg/day for 3 days was included. This pattern of intermediate steps was used for subsequent escalations up to 42 mg/day.
-
-
-
Primary Outcome: Safety and tolerability, assessed by the cumulative proportion of dropouts, adverse events (AEs), and changes in vital signs and laboratory values. AEs were evaluated for duration, severity, and causality.
Protocol 2: Flexible-Dose Monotherapy Trials in Early Parkinson's Disease (Rembrandt and Vermeer Studies)
-
Objective: To assess the efficacy and safety of different doses of Pardoprunox monotherapy in patients with early-stage Parkinson's disease.
-
Study Design: Two separate multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with early-stage Parkinson's disease.
-
Flexible-Dose Arm Titration:
-
Dose Range: 12-42 mg/day.
-
Titration Schedule: The specific daily/weekly increments are not detailed in the primary publication, but the titration was designed to reach the target dose range within a few weeks and was described by the authors as "too rapid" in retrospect, contributing to the high dropout rates.[2]
-
-
Primary Outcome: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) motor score. Tolerability was a key secondary outcome, assessed by the incidence of TEAEs and dropout rates.
Visualizations
References
- 1. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Pardoprunox Hydrochloride and Levodopa Interaction: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug interaction between Pardoprunox (B1678466) hydrochloride and Levodopa (B1675098). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for Pardoprunox hydrochloride and Levodopa?
A1: this compound is a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][2] Levodopa, a precursor to dopamine, crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[3][4][5] This conversion increases dopamine levels in the brain, which is beneficial for treating the motor symptoms of Parkinson's disease.[3][4] Levodopa is often administered with a peripheral AADC inhibitor, such as carbidopa (B1219) or benserazide, to prevent its conversion to dopamine outside of the brain, thereby increasing its central nervous system bioavailability and reducing peripheral side effects.[3][4]
Q2: What is the rationale for combining this compound with Levodopa?
A2: The combination of this compound and Levodopa aims to provide a more continuous and stable dopaminergic stimulation. Levodopa therapy can lead to motor fluctuations, including "wearing-off" periods and dyskinesias, due to the pulsatile stimulation of dopamine receptors. As a partial dopamine agonist, Pardoprunox may offer a more sustained and lower-intensity stimulation of D2 and D3 receptors, potentially reducing the "off" time and the severity of Levodopa-induced dyskinesias. Additionally, its 5-HT1A receptor agonism may contribute to its therapeutic effects.
Q3: What are the expected therapeutic outcomes of co-administering this compound and Levodopa in a research setting?
A3: Based on clinical and preclinical studies, co-administration is expected to lead to a reduction in motor disability and an increase in "on" time without troublesome dyskinesias in subjects with Parkinson's-like symptoms. Preclinical evidence in MPTP-treated marmosets suggests that the combination may improve motor efficacy and reduce the severity of dyskinesia compared to Levodopa alone.[6]
Troubleshooting Guide
Problem: Higher than expected incidence of adverse events in animal models or clinical trial subjects.
Possible Cause & Solution:
-
Dose and Titration: Clinical trial data suggests that the dosage and titration schedule of Pardoprunox are critical. A high starting dose or a rapid titration can lead to a higher incidence of adverse events such as nausea, somnolence, and dizziness.[7][8]
-
Recommendation: Review the dosing and titration protocol. Consider initiating Pardoprunox at a lower dose and titrating upwards more slowly to improve tolerability.
-
Problem: Lack of significant improvement in motor symptoms or an increase in dyskinesia.
Possible Cause & Solution:
-
Levodopa Priming: In preclinical models, the history of Levodopa exposure can influence the response to dopamine agonists. Animals previously "primed" with Levodopa may exhibit a different dyskinesia profile when a dopamine agonist is introduced.
-
Recommendation: Carefully document and consider the subjects' prior exposure to Levodopa when interpreting results. In preclinical studies, ensure that the experimental design accounts for Levodopa priming.
-
Quantitative Data Summary
The following tables summarize the quantitative data from a key clinical trial (NCT00406588) investigating the efficacy and safety of Pardoprunox as an adjunct therapy to Levodopa in patients with Parkinson's disease experiencing motor fluctuations.[8]
Table 1: Efficacy of Pardoprunox as Adjunct Therapy to Levodopa
| Efficacy Endpoint | Pardoprunox (up to 42 mg/day) | Placebo | p-value |
| Change in Total Daily "OFF" Time (hours) | -1.62 | -0.92 | 0.0215 |
| Change in "ON" Time without Troublesome Dyskinesias | Statistically significant improvement | No significant change | 0.0386 |
| Change in UPDRS-ADL + Motor ON Score | Statistically significant improvement | No significant change | 0.0003 |
| Change in UPDRS-ADL OFF Score | Statistically significant improvement | No significant change | < 0.0001 |
Table 2: Adverse Events in the Adjunctive Therapy Trial
| Adverse Event | Pardoprunox (n=150) | Placebo (n=144) |
| Drop-out Rate due to Adverse Events | 37% | 12% |
Experimental Protocols
1. Clinical Trial Protocol: Pardoprunox as Adjunct Therapy to Levodopa (Based on NCT00406588)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Patients with Parkinson's disease treated with Levodopa and experiencing motor fluctuations.[8]
-
Intervention:
-
Primary Efficacy Endpoint: Change from baseline in total daily "OFF" time, as recorded in patient diaries.[8]
-
Secondary Efficacy Endpoints:
-
UPDRS Assessment: The UPDRS is a comprehensive scale to assess the severity of Parkinson's disease. It includes sections on mentation, behavior, and mood (Part I), activities of daily living (Part II), motor examination (Part III), and complications of therapy (Part IV).[9][10][11] The motor examination (Part III) is conducted by a trained clinician and involves a series of standardized tasks to evaluate tremor, rigidity, bradykinesia, and postural instability.[12]
2. Preclinical Protocol: Pardoprunox and Levodopa in MPTP-Treated Marmosets
-
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is a widely used model for Parkinson's disease research.[13]
-
MPTP Induction:
-
Common marmosets are typically administered MPTP subcutaneously. A common protocol involves daily injections for up to 5 days at a dose titrated to induce stable parkinsonian symptoms.[14] Dosing regimens can vary, for example, 2 mg/kg for 2 consecutive days followed by 1 mg/kg for the next 3 consecutive days.[15]
-
-
Behavioral Assessments:
-
Motor Disability: Assessed using a standardized rating scale that evaluates posture, movement, and overall activity levels.
-
Dyskinesia: The severity of abnormal involuntary movements is scored based on their intensity and duration.
-
Locomotor Activity: Measured by placing the animals in cages equipped with photoelectric beams. The number of beam breaks provides an objective measure of activity.[14]
-
-
Drug Administration:
Visualizations
Caption: Signaling pathways of Levodopa and this compound.
Caption: Generalized experimental workflows for preclinical and clinical studies.
References
- 1. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The partial dopamine agonist pardoprunox (SLV308) administered in combination with l-dopa improves efficacy and decreases dyskinesia in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. danceforparkinsons.org [danceforparkinsons.org]
- 10. Unified Parkinson’s Disease Rating Scale (UPDRS), Movement Disorders Society (MDS) Modified Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) | APTA [apta.org]
- 11. Movement Disorder Society-Sponsored Unified Parkinson’s Disease Rating Scale Revision | RehabMeasures Database [sralab.org]
- 12. files.alz.washington.edu [files.alz.washington.edu]
- 13. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropsychiatric behaviors in the MPTP marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Pardoprunox Hydrochloride vs. Levodopa in Parkinson's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pardoprunox (B1678466) hydrochloride and levodopa (B1675098), two distinct therapeutic agents for Parkinson's disease, based on their performance in preclinical animal models. This analysis synthesizes experimental data on their efficacy in reversing motor deficits and their propensity to induce common side effects like dyskinesia.
Pardoprunox, a partial agonist of dopamine (B1211576) D2/D3 receptors and a full agonist of serotonin (B10506) 5-HT1A receptors, has been investigated as a novel treatment for Parkinson's disease.[1][2][3] Its unique pharmacological profile suggests the potential to alleviate motor symptoms with a reduced risk of the debilitating motor complications often associated with long-term levodopa therapy.[1][4] Levodopa, the metabolic precursor to dopamine, remains the gold-standard treatment for Parkinson's disease, effectively managing bradykinetic symptoms.[5][6][7] However, its long-term use is frequently complicated by the emergence of motor fluctuations and dyskinesia.[8][9]
This guide delves into the preclinical evidence from key rodent and non-human primate models of Parkinson's disease to provide a comparative analysis of these two compounds.
Mechanism of Action: A Tale of Two Pathways
The therapeutic and side-effect profiles of pardoprunox and levodopa are rooted in their distinct mechanisms of action at the synaptic level.
Levodopa acts as a dopamine replacement therapy.[6] It crosses the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily within dopaminergic nerve terminals.[5][10] This newly synthesized dopamine is then released into the synapse to stimulate postsynaptic dopamine receptors, thereby compensating for the depleted endogenous dopamine characteristic of Parkinson's disease.[5]
dot
Pardoprunox , in contrast, does not replace dopamine but directly modulates dopaminergic and serotonergic signaling.[1][2] As a partial agonist at D2 and D3 receptors, it provides a moderate level of receptor stimulation, sufficient to improve motor function but potentially avoiding the overstimulation linked to dyskinesia.[1][4] Simultaneously, its full agonism at 5-HT1A receptors is thought to contribute to its anti-dyskinetic properties and may also address neuropsychiatric symptoms of Parkinson's disease.[1]
dot
Efficacy in Preclinical Models
Studies in established animal models of Parkinson's disease have demonstrated the anti-parkinsonian effects of pardoprunox.
| Animal Model | Drug | Dosage (mg/kg, p.o.) | Primary Efficacy Outcome | Reference |
| 6-OHDA-lesioned rats | Pardoprunox | 0.03 | Induction of contralateral turning behavior | [1] |
| MPTP-treated common marmosets | Pardoprunox | 0.03 | Increased locomotor activity and decreased motor disability | [1] |
| MPTP-treated common marmosets | Levodopa | 10 (BID) | Reduction of motor disability | [4] |
In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra pars compacta, a model that mimics the dopamine depletion of Parkinson's, pardoprunox induced contralateral turning behavior, a standard measure of dopaminergic stimulation, at a minimal effective dose (MED) of 0.03 mg/kg.[1] In a non-human primate model, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated common marmosets, pardoprunox dose-dependently increased locomotor activity and decreased motor disability, also with an MED of 0.03 mg/kg.[1]
Comparative Profile on Dyskinesia
A critical differentiator in preclinical studies is the lower propensity of pardoprunox to induce dyskinesia compared to levodopa.
| Animal Model | Drug | Dosage (mg/kg, p.o.) | Dyskinesia Outcome | Reference |
| MPTP-treated common marmosets | Pardoprunox | 0.1 (BID) | Less intense and shorter duration dyskinesia compared to levodopa | [4] |
| MPTP-treated common marmosets | Levodopa | 10 (BID) | Greater intensity of dyskinesia | [4] |
| MPTP-treated common marmosets | Ropinirole | 0.18 (BID) | Dyskinesia of similar intensity to pardoprunox | [4] |
In a 28-day study with drug-naïve, MPTP-treated common marmosets, equivalent anti-parkinsonian doses of pardoprunox, ropinirole, and levodopa were administered.[4] While all three treatments similarly reduced motor disability, the dyskinesia induced by levodopa was significantly more intense than that observed with either pardoprunox or ropinirole.[4] Furthermore, a subsequent acute challenge with levodopa in these animals revealed that those previously treated with pardoprunox exhibited only mild dyskinesia, suggesting that pardoprunox is less likely to "prime" the brain for dyskinesia.[4]
Experimental Protocols
The following outlines the methodologies employed in the key comparative studies cited.
6-OHDA Rat Model of Parkinson's Disease
dot
-
Animal Model: Adult male rats are used.
-
Lesioning Procedure: The neurotoxin 6-hydroxydopamine (6-OHDA) is injected unilaterally into the substantia nigra pars compacta. This leads to the progressive loss of dopamine neurons in the nigrostriatal pathway, creating a reliable model of parkinsonian motor deficits.
-
Behavioral Testing: Following drug administration, the rats are placed in a circular arena, and their rotational behavior is recorded. An increase in rotations contralateral to the lesioned side is indicative of a pro-dopaminergic effect.
MPTP Primate Model of Parkinson's Disease
dot
-
Animal Model: Common marmosets are frequently used due to their susceptibility to MPTP and their exhibition of a parkinsonian syndrome that closely resembles the human condition.
-
Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered, which selectively destroys dopamine neurons in the substantia nigra.
-
Drug Administration: Animals receive daily oral doses of either pardoprunox, levodopa, or another comparator drug over a period of several weeks.
-
Behavioral Assessment: Motor disability is assessed using a standardized rating scale for primates. The incidence, severity, and duration of dyskinesia are also systematically scored by trained observers.
Conclusion
Preclinical data from both rodent and primate models of Parkinson's disease indicate that pardoprunox hydrochloride possesses significant anti-parkinsonian efficacy, comparable to that of levodopa in reducing motor disability.[1][4] The key distinguishing feature of pardoprunox in these models is its substantially lower propensity to induce dyskinesia, a major dose-limiting side effect of long-term levodopa therapy.[4] The dual mechanism of pardoprunox, involving partial agonism at D2/D3 receptors and full agonism at 5-HT1A receptors, is believed to underlie this favorable profile.[1] While pardoprunox development was discontinued (B1498344) in Phase III clinical trials, the preclinical findings highlight the potential of this pharmacological approach for developing future Parkinson's therapies with an improved side-effect profile.[3][11] Further research into compounds with similar mechanisms of action is warranted.
References
- 1. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pardoprunox - Wikipedia [en.wikipedia.org]
- 4. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 8. Levodopa in Parkinson’s Disease: Current Status and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New research on levodopa's influence on Parkinson's progression | Parkinson's UK [parkinsons.org.uk]
- 10. What is the mechanism of Melevodopa? [synapse.patsnap.com]
- 11. Pardoprunox - AdisInsight [adisinsight.springer.com]
A Preclinical Efficacy Comparison: Pardoprunox Hydrochloride vs. Ropinirole in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Pardoprunox hydrochloride and Ropinirole, two dopamine (B1211576) agonists investigated for the treatment of Parkinson's disease. The following sections present a detailed analysis of their pharmacological profiles, efficacy in established animal models, and the experimental protocols used to generate the supporting data.
Pharmacological Profile
Pardoprunox and Ropinirole exhibit distinct receptor binding profiles, which underpin their mechanisms of action and may contribute to differences in their efficacy and side-effect profiles.
| Compound | Primary Mechanism | Receptor Binding Profile |
| This compound | Partial Dopamine D2/D3 Receptor Agonist, Full Serotonin 5-HT1A Receptor Agonist | pKi: 8.1 (D2), 8.6 (D3), 8.5 (5-HT1A) |
| Ropinirole | Dopamine D2/D3 Receptor Agonist | High affinity for D2 and D3 receptors |
Preclinical Efficacy in Animal Models of Parkinson's Disease
The antiparkinsonian effects of Pardoprunox and Ropinirole have been evaluated in rodent and primate models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA)-lesioned rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model.
MPTP-Treated Primate Model: A Head-to-Head Comparison
A direct comparative study in MPTP-treated common marmosets provides valuable insights into the relative efficacy and dyskinesia liability of Pardoprunox and Ropinirole.
Table 1: Comparison of Pardoprunox and Ropinirole in MPTP-Treated Marmosets
| Parameter | Pardoprunox (0.1 mg/kg, p.o.) | Ropinirole (0.18 mg/kg, p.o.) | Levodopa (B1675098) (10 mg/kg, p.o.) |
| Reduction in Motor Disability | Similar to Ropinirole and Levodopa | Similar to Pardoprunox and Levodopa | Similar to Pardoprunox and Ropinirole |
| Dyskinesia Induction | Less intense and shorter duration than Ropinirole and Levodopa[1] | More intense and longer duration than Pardoprunox[1] | Greatest intensity[1] |
| Priming for Levodopa-Induced Dyskinesia | Mild dyskinesia upon Levodopa challenge | Marked dyskinesia upon Levodopa challenge[1] | Marked dyskinesia |
These findings suggest that while both Pardoprunox and Ropinirole effectively reverse motor deficits in a primate model of Parkinson's disease, Pardoprunox may have a lower propensity to induce dyskinesia or to prime the brain for dyskinesia with subsequent levodopa treatment[1].
6-OHDA-Lesioned Rat Model: Efficacy of Ropinirole
The 6-OHDA-lesioned rat model is a widely used tool to assess the efficacy of antiparkinsonian drugs by measuring drug-induced rotations contralateral to the lesion.
Table 2: Efficacy of Ropinirole in the 6-OHDA-Lesioned Rat Model
| Animal Model | Drug Administration | Key Findings |
| Unilateral 6-OHDA-lesioned rats | Ropinirole (0.2 mg/kg, i.p.) | Produced robust circling behavior in lesioned animals with striatal overexpression of both D2 and D3 receptors[2] |
| Unilateral 6-OHDA-lesioned rats | Apomorphine (a dopamine agonist) | Induces contralateral rotations, a standard measure of antiparkinsonian efficacy. Rats that rotate in excess of 60 turns/30 min are considered validated models[3] |
Experimental Protocols
MPTP-Induced Parkinsonism in Common Marmosets
This protocol outlines the key steps for inducing parkinsonism in marmosets and the subsequent behavioral assessments.
References
A Comparative Analysis of Pardoprunox Hydrochloride and Pramipexole in Early-Stage Parkinson's Disease Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pardoprunox (B1678466) hydrochloride and pramipexole (B1678040), two dopamine (B1211576) agonists investigated for the treatment of early Parkinson's disease. The following sections detail their mechanisms of action, comparative clinical trial data, and the experimental protocols of pivotal studies, offering a comprehensive resource for understanding their relative therapeutic profiles.
Mechanism of Action
Pardoprunox hydrochloride is a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] Its dual action on both dopaminergic and serotonergic systems was investigated for potential motor and non-motor symptom control in Parkinson's disease.
Pramipexole is a non-ergot dopamine agonist that exhibits high specificity and strong activity at the D2 subfamily of dopamine receptors, with a particular preference for the D3 receptor subtype.[5][6][7][8] Its therapeutic effects in Parkinson's disease are believed to be related to its ability to stimulate dopamine receptors in the striatum, thereby compensating for the dopamine deficiency characteristic of the disease.[5][7][9]
Signaling Pathway Diagrams
The distinct signaling pathways of pardoprunox and pramipexole are illustrated below.
References
- 1. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardoprunox - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Update on the use of pramipexole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pramipexole - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 9. Pramipexole: Package Insert / Prescribing Information / MOA [drugs.com]
A Comparative In Vivo Efficacy Analysis: Pardoprunox Hydrochloride vs. Apomorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Pardoprunox (B1678466) hydrochloride and apomorphine (B128758), two dopamine (B1211576) receptor agonists with applications in neurological disorders, particularly Parkinson's disease. This document summarizes their distinct pharmacological profiles, presents available comparative data from preclinical models, and outlines the experimental methodologies used in these assessments.
Mechanism of Action: A Tale of Two Agonists
Pardoprunox and apomorphine both exert their effects through the dopaminergic system, but with key differences in their receptor interactions.[1][2][3][4][5][6][7]
Pardoprunox hydrochloride is a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][5][8][9] This dual action suggests a potential for both motor symptom control and management of non-motor symptoms and treatment-related complications like dyskinesia.[10][11]
Apomorphine , in contrast, is a non-selective dopamine agonist, activating both D1-like and D2-like receptor families.[2][3][7] It is a potent, short-acting agent primarily used for the acute, intermittent treatment of "off" episodes in Parkinson's disease.[3][12][13] Apomorphine also interacts with serotonin and adrenergic receptors.[2][4]
Preclinical Efficacy: Insights from Animal Models
Direct comparative studies providing a head-to-head evaluation of Pardoprunox and apomorphine are limited. However, existing preclinical data in rodent and primate models of Parkinson's disease offer valuable insights into their individual and comparative efficacy.
One study directly demonstrated that Pardoprunox can attenuate the effects of apomorphine. Specifically, Pardoprunox attenuated apomorphine-induced climbing behavior in rodents, with a minimal effective dose (MED) of 0.6 mg/kg administered orally.[10] This suggests that the partial agonist nature of Pardoprunox at D2/D3 receptors may modulate the effects of a full agonist like apomorphine.
The following tables summarize key efficacy data for each compound from various in vivo studies.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Efficacy Endpoint | Route of Administration | Minimal Effective Dose (MED) | Reference |
| 6-OHDA-lesioned rats | Contralateral turning behavior | Oral (po) | 0.03 mg/kg | [10][11] |
| MPTP-treated marmosets | Increased locomotor activity | Oral (po) | 0.03 mg/kg | [10][11] |
| MPTP-treated marmosets | Decreased motor disability | Oral (po) | 0.03 mg/kg | [10][11] |
| Rodents | Attenuation of novelty-induced locomotor activity | Oral (po) | 0.01 mg/kg | [10][11] |
| Rodents | Attenuation of (+)-amphetamine-induced hyperlocomotion | Oral (po) | 0.3 mg/kg | [10][11] |
| Rodents | Attenuation of apomorphine-induced climbing | Oral (po) | 0.6 mg/kg | [10][11] |
Table 2: In Vivo Efficacy of Apomorphine
| Animal Model | Efficacy Endpoint | Route of Administration | Dosage | Key Findings | Reference |
| Dogs | Induction of emesis | Subcutaneous (SC) | 0.03 mg/kg | 80% of dogs vomited | [14] |
| Dogs | Induction of emesis | Intravenous (IV) | 0.03 mg/kg | 82% of dogs vomited, significantly faster onset than SC | [14] |
| Patients with Parkinson's Disease | Reduction of "off" time | Subcutaneous infusion | Not specified | Reduced daily "off" time by ~50% | [12][13] |
| Patients with Parkinson's Disease | Motor function improvement (UPDRS-III) | Not specified | Not specified | Significant improvement compared to placebo | [15] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this comparison.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This model is a cornerstone for evaluating potential anti-parkinsonian drugs.
-
Animal Model: Adult male rats.
-
Procedure: A neurotoxin, 6-hydroxydopamine (6-OHDA), is unilaterally injected into the substantia nigra pars compacta or the medial forebrain bundle. This leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.
-
Behavioral Endpoint: The primary endpoint is the measurement of contralateral (away from the lesioned side) rotations induced by the administration of a dopamine agonist. The number of full 360-degree turns is counted over a specified period.
MPTP-Treated Primate Model of Parkinson's Disease
This model in non-human primates offers a closer representation of the human condition.
-
Animal Model: Common marmosets or other non-human primates.
-
Procedure: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is systemically administered, causing selective destruction of dopaminergic neurons in the substantia nigra.
-
Efficacy Endpoints:
-
Locomotor Activity: Measured using automated activity monitors to quantify movement.
-
Motor Disability: Assessed using a standardized rating scale that scores various parkinsonian signs such as tremor, bradykinesia, and posture.
-
Apomorphine-Induced Climbing in Rodents
This model is used to assess the central dopaminergic activity of compounds.
-
Animal Model: Mice or rats.
-
Procedure: Animals are pre-treated with the test compound (Pardoprunox) or vehicle. Subsequently, a standardized dose of apomorphine is administered to induce a characteristic climbing behavior.
-
Behavioral Endpoint: The duration and intensity of climbing behavior are scored by trained observers at set intervals after apomorphine administration. A reduction in climbing behavior by the test compound indicates a modulatory effect on dopamine receptor signaling.
Logical Comparison of Pharmacological Profiles
The distinct receptor binding profiles of Pardoprunox and apomorphine lead to different in vivo effects and potential therapeutic applications.
Conclusion
This compound and apomorphine represent two distinct approaches to dopamine receptor modulation for the treatment of Parkinson's disease. Apomorphine is a potent, non-selective agonist with established efficacy as a rescue therapy for motor fluctuations.[12][13] Pardoprunox, with its partial D2/D3 agonism and full 5-HT1A agonism, shows promise in preclinical models for providing motor improvement with a potentially lower risk of dopaminergic side effects.[10][11] The observation that Pardoprunox can attenuate apomorphine-induced behaviors underscores their different mechanisms of action at the receptor level.[10] Further direct comparative studies would be beneficial to fully elucidate their relative efficacy and therapeutic potential in various aspects of Parkinson's disease.
References
- 1. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apomorphine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardoprunox - Wikipedia [en.wikipedia.org]
- 10. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of subcutaneous versus intravenous administration of apomorphine for induction of emesis in dogs [ouci.dntb.gov.ua]
- 15. Identification of the efficacy and safety of apomorphine in the treatment of Parkinson's disease via meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pardoprunox Hydrochloride and Buspirone on 5-HT1A Receptors: A Guide for Researchers
This guide provides a detailed, objective comparison of Pardoprunox (B1678466) hydrochloride and Buspirone (B1668070), focusing on their pharmacological and functional interactions with the serotonin (B10506) 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor, is a critical target in the central nervous system for therapeutic agents aimed at treating anxiety, depression, and other neurological disorders.[1][2][3] Understanding the distinct profiles of agonists like Pardoprunox and Buspirone is essential for drug development and neuroscience research.
Pardoprunox (also known as SLV-308) is recognized as a partial agonist of the dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[4][5][6] Buspirone, a widely prescribed anxiolytic, is characterized as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1][7][8][9][10] This guide delineates their comparative binding affinities, functional activities, and the signaling pathways they modulate, supported by experimental data and methodologies.
Data Presentation: Pharmacological Profiles
The quantitative pharmacological data for Pardoprunox hydrochloride and Buspirone are summarized below. These tables facilitate a direct comparison of their binding affinities and functional potencies at the 5-HT1A receptor.
Table 1: Comparative Binding Affinity for Human 5-HT1A Receptor
| Compound | Binding Affinity (Kᵢ, nM) | Receptor Type | Notes |
| Pardoprunox HCl | Data not explicitly available in provided search results. | 5-HT1A | Characterized primarily by functional potency (pEC₅₀). |
| Buspirone | 3.98–214 (Median: 21)[8] | 5-HT1A | High affinity. Also shows moderate affinity for D₂ receptors.[8][11][12] |
Kᵢ (Inhibition constant): A measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: Comparative Functional Activity at Human 5-HT1A Receptor
| Compound | Functional Assay | Potency (pEC₅₀) | Intrinsic Activity |
| Pardoprunox HCl | cAMP Accumulation | 6.3[4][13] | Full Agonist[4][6][14] |
| Buspirone | Not Specified | Not Specified | Partial Agonist (postsynaptic)[1][7][8][9] / Full Agonist (presynaptic)[7][8][10] |
pEC₅₀: The negative logarithm of the EC₅₀ (half-maximal effective concentration); a higher pEC₅₀ value indicates greater potency.
Mechanism of Action & Signaling Pathways
The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gᵢ/Gₒ).[1][10] Agonist binding initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][15] This action reduces the activity of protein kinase A (PKA). Concurrently, the Gβγ subunits of the G-protein can directly modulate ion channels, causing the opening of G-protein-gated inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[10][16] The cumulative effect is a hyperpolarization of the neuron and a reduction in neuronal firing and neurotransmitter release.[10][15]
While Pardoprunox acts as a full agonist, eliciting a maximal response at 5-HT1A receptors, Buspirone's activity is more complex.[4][6] It acts as a full agonist at presynaptic autoreceptors located on serotonin neurons in the raphe nuclei, which strongly inhibits serotonin synthesis and release.[1][7][8][10] However, at postsynaptic receptors in regions like the hippocampus and cortex, it acts as a partial agonist, producing a submaximal response compared to serotonin.[1][7][8] This dual activity is central to its therapeutic effect.
Experimental Protocols
The following sections detail generalized methodologies for key in vitro experiments used to characterize and compare compounds like Pardoprunox and Buspirone.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Membranes:
-
Homogenize tissue (e.g., rat hippocampus or cells expressing recombinant human 5-HT1A receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective 5-HT1A radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound (Pardoprunox or Buspirone).
-
For determining non-specific binding, add a high concentration of a non-labeled known ligand (e.g., serotonin) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on the intracellular second messenger cAMP.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (Pardoprunox or Buspirone).
-
Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the lysate using a detection kit, typically based on competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Plot the measured signal (inversely or directly proportional to cAMP level, depending on the kit) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum effect, indicating intrinsic activity).
-
Agonists will inhibit the forskolin-stimulated cAMP accumulation. The intrinsic activity is often expressed as a percentage of the inhibition caused by a reference full agonist (e.g., serotonin).
-
Conclusion
This compound and Buspirone exhibit distinct pharmacological profiles at the 5-HT1A receptor, which underpins their different therapeutic applications. Pardoprunox is a potent, full agonist at 5-HT1A receptors, a profile it shares with its partial agonism at D2/D3 receptors, making it a candidate for conditions like Parkinson's disease.[5][14][17] In contrast, Buspirone's unique profile as a presynaptic full agonist and postsynaptic partial agonist at 5-HT1A receptors contributes to its efficacy as a non-sedating anxiolytic.[7][9][18]
For researchers, the choice between these two compounds depends on the experimental goal. Pardoprunox serves as a useful tool for investigating the effects of full and potent 5-HT1A receptor activation. Buspirone remains the benchmark for studying the nuanced modulation of the serotonin system, particularly the differential regulation of presynaptic and postsynaptic receptor populations, which is highly relevant to the treatment of anxiety and depressive disorders.[19][20] The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel 5-HT1A receptor ligands.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
- 9. ovid.com [ovid.com]
- 10. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. selleckchem.com [selleckchem.com]
- 14. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pardoprunox hydrochloride with other dopamine agonists
A Head-to-Head Comparison of Pardoprunox Hydrochloride with Other Dopamine (B1211576) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of this compound with other prominent non-ergoline dopamine agonists: Ropinirole (B1195838), Pramipexole, and Rotigotine. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of their comparative pharmacology.
Pardoprunox is a novel compound with a distinct pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[1] This dual action suggests a potential for both motor symptom control in conditions like Parkinson's disease and management of associated non-motor symptoms. This comparison guide will delve into the receptor binding affinities, functional activities, and signaling pathways of these four dopamine agonists.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported inhibition constants (Ki) of Pardoprunox, Ropinirole, Pramipexole, and Rotigotine at key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources, and experimental conditions may differ, which can influence the results.
| Receptor Subtype | Pardoprunox (Ki, nM) | Ropinirole (Ki, nM) | Pramipexole (Ki, nM) | Rotigotine (Ki, nM) |
| Dopamine D1 | - | >10,000 | - | 83[2][3] |
| Dopamine D2 | ~10 | 29[4] | 3.9[5][6] | 13.5[2][3] |
| Dopamine D3 | ~1 | 2.5 | 0.5[5][6] | 0.71[2][3] |
| Dopamine D4 | ~10 | - | 1.3 | 3.9 (D4.2), 15 (D4.4), 5.9 (D4.7)[2][3] |
| Serotonin 5-HT1A | ~3 | >10,000 | - | 30[2][3] |
Quantitative Comparison of Functional Activity
Functional activity assays measure the biological response elicited by a drug upon binding to its receptor. The following table presents key functional parameters for the compared dopamine agonists, including the half-maximal effective concentration (EC50) and intrinsic activity (IA). EC50 represents the concentration of an agonist that produces 50% of the maximal response, with lower values indicating greater potency. Intrinsic activity reflects the maximal effect of the agonist relative to the endogenous ligand (dopamine), with a full agonist having an IA of 1 and a partial agonist having an IA between 0 and 1.
| Receptor & Assay | Pardoprunox | Ropinirole | Pramipexole | Rotigotine |
| Dopamine D2 (cAMP) | pEC50: 8.0, IA: 50% | pEC50: 7.4, Full Agonist | Full Agonist[7][8] | Full Agonist[2][3] |
| Dopamine D3 ([35S]GTPγS) | pEC50: 9.2, IA: 67% | pEC50: 8.4, Full Agonist | Full Agonist[7][8] | Full Agonist[2][3] |
| Serotonin 5-HT1A (cAMP) | pEC50: 6.3, Full Agonist | - | - | Weak Agonist[2][3] |
Signaling Pathways
Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Agonist binding to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. The serotonin 5-HT1A receptor also couples to Gi/o, leading to a similar inhibition of adenylyl cyclase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Pardoprunox Hydrochloride as an Adjunct to L-dopa: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of Parkinson's disease (PD) therapeutics, this guide provides an objective comparison of Pardoprunox hydrochloride as an adjunct therapy to L-dopa against other established alternatives. The information is supported by experimental data from clinical and preclinical studies, with a focus on efficacy, safety, and mechanism of action.
Pardoprunox is a novel compound with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][2] This dual mechanism of action held promise for not only improving motor symptoms in Parkinson's disease but also potentially mitigating L-dopa-induced dyskinesias.[2][3] Although its clinical development was discontinued, an examination of its performance relative to other adjunct therapies offers valuable insights for ongoing research in the field.[4][5]
Efficacy Comparison of Adjunctive Therapies to L-dopa
The primary goal of adjunctive therapy in Parkinson's disease is to reduce "OFF" time, the periods when L-dopa's effects wear off and motor symptoms return, and to increase "ON" time without troublesome dyskinesia. The following tables summarize the efficacy of Pardoprunox and other commonly used dopamine agonists in achieving these endpoints in clinical trials.
Table 1: Comparison of Efficacy in Reducing "OFF" Time (in hours/day)
| Drug | Placebo-Subtracted Mean Change from Baseline in "OFF" Time (hours/day) | Clinical Trial Identifier |
| Pardoprunox | -0.70 | NCT00406588[6][7] |
| Pramipexole (B1678040) ER | -0.70 to -1.10 | NCT00406588 (implied comparison)[3] |
| Ropinirole 24-hour | -1.80 | [8] |
| Rotigotine (B252) Patch | -1.60 | NCT00244387[9] |
Table 2: Comparison of Efficacy on UPDRS Motor Score (Part III)
| Drug | Placebo-Subtracted Mean Change from Baseline in UPDRS Part III Score | Clinical Trial Identifier |
| Pardoprunox | -3.5 (p=0.0003 for UPDRS-ADL + Motor ON) | NCT00406588[6][7] |
| Pramipexole ER | -4.9 to -6.7 | [3] |
| Ropinirole | -5.0 | [10] |
| Rotigotine Patch | Not reported as a primary outcome in the head-to-head trial with Pramipexole[9] |
Safety and Tolerability Profile
The tolerability of adjunctive therapies is a critical factor in their clinical utility. The following table outlines the most frequently reported adverse events for Pardoprunox and comparator dopamine agonists.
Table 3: Common Adverse Events (Incidence >5% and greater than Placebo)
| Adverse Event | Pardoprunox (%)[11] | Pramipexole (%)[12][13] | Ropinirole (%)[14][15] | Rotigotine (%)[16][17] |
| Nausea | 21 | 10-38 | 10-20 | 18-34 |
| Dyskinesia | 17 | 17-47 | 11-34 | 15-28 |
| Somnolence | 13 | 9-36 | 12-40 | 11-16 |
| Dizziness | 12 | 14-25 | 11-20 | 11-22 |
| Hallucinations | 7 | 3-17 | 3-10 | 4-9 |
| Insomnia | 7 | 7-15 | 7-14 | 7 |
| Vomiting | 6 | 4-17 | 4-6 | 6-12 |
| Discontinuation due to AEs | 37 | 7-12 | 5-17 | 11-13 |
Of note, the clinical trial for Pardoprunox (NCT00406588) reported a significantly high dropout rate of 37% in the treatment group due to adverse events, compared to 12% in the placebo group.[6][11] The study investigators suggested that the selected dose range may have been too high or the titration too rapid.[6]
Mechanism of Action: Signaling Pathways
Pardoprunox's unique mechanism of action involves the modulation of both dopaminergic and serotonergic pathways.
As a D2/D3 partial agonist, Pardoprunox provides a moderate level of dopaminergic stimulation, which can be beneficial in states of low dopamine (OFF periods) and may also compete with excessive dopamine from L-dopa, potentially reducing dyskinesia.[1][2] Its 5-HT1A receptor agonism is thought to contribute to its anti-dyskinetic properties by modulating serotonin neuron firing, which can ectopically release dopamine synthesized from exogenous L-dopa.[2][5]
Experimental Protocols
Pardoprunox Clinical Trial (NCT00406588)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study in patients with Parkinson's disease experiencing motor fluctuations.[6][18]
-
Patient Population: Patients with idiopathic Parkinson's disease, treated with L-dopa for at least one year, and experiencing at least 1.5 hours of "OFF" time per day.
-
Intervention: Patients were randomized to receive either Pardoprunox (titrated up to 42 mg/day) or a placebo, in addition to their existing L-dopa regimen.
-
Duration: The study consisted of a 7-week titration phase followed by a 12-week maintenance period.
-
Primary Outcome: Change from baseline in total daily "OFF" time, as recorded in patient diaries.
-
Secondary Outcomes: Included changes in "ON" time without troublesome dyskinesia and scores on the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (Activities of Daily Living) and III (Motor Examination).
The diagram below illustrates the general workflow of a parallel-group clinical trial for an adjunctive Parkinson's disease therapy.
Preclinical Evaluation in MPTP-Treated Marmosets
A preclinical study investigated the effects of Pardoprunox in a primate model of Parkinson's disease.[3]
-
Animal Model: Common marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms and primed to exhibit L-dopa-induced dyskinesia.
-
Intervention: Animals were treated with L-dopa alone or a combination of a reduced dose of L-dopa with Pardoprunox.
-
Assessments: Locomotor activity, motor disability, and dyskinesia were scored.
-
Key Findings: The combination of Pardoprunox and L-dopa improved motor disability and, importantly, led to a significant reduction in dyskinesia compared to L-dopa alone over the course of the study.[3]
Conclusion
This compound demonstrated efficacy in reducing "OFF" time in patients with Parkinson's disease as an adjunct to L-dopa, comparable to some established dopamine agonists. Its unique partial D2/D3 agonism and full 5-HT1A agonism provided a strong rationale for its potential to also mitigate L-dopa-induced dyskinesia, a hypothesis supported by preclinical data. However, the high rate of adverse events leading to discontinuation in its pivotal clinical trial highlights a significant tolerability issue at the doses and titration schedules studied.
For researchers, the story of Pardoprunox underscores the ongoing challenge of balancing efficacy and tolerability in the development of new treatments for Parkinson's disease. The data suggests that the concept of a D2/D3 partial agonist with 5-HT1A agonism remains a promising avenue for exploration, perhaps with compounds that possess a more favorable therapeutic window. Further investigation into the optimal level of D2 receptor partial agonism and the specific contribution of 5-HT1A receptor activation is warranted to develop novel adjunctive therapies that can improve motor symptoms while minimizing troublesome side effects.
References
- 1. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUMMARY OF SUPPORTIVE STUDIES - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Effects of 5-HT1A receptor stimulation on striatal and cortical M1 pERK induction by L-DOPA and a D1 receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ropinirole is effective on motor function when used as an adjunct to levodopa in Parkinson's disease: STRONG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pramipexole and its Extended Release Formulation for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. neurology.org [neurology.org]
- 15. medcentral.com [medcentral.com]
- 16. ovid.com [ovid.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Head-to-Head: Pardoprunox and Other Leading Partial D2 Agonists
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
The landscape of therapeutic agents targeting the dopamine (B1211576) D2 receptor has evolved significantly with the advent of partial agonists. These molecules offer a nuanced approach to modulating dopaminergic neurotransmission, acting as antagonists in hyperdopaminergic states and as agonists in hypodopaminergic conditions. This guide provides a comprehensive preclinical comparison of pardoprunox (B1678466), a novel D2 partial agonist, with three established second and third-generation antipsychotics: aripiprazole (B633), brexpiprazole (B1667787), and cariprazine (B1246890).
This analysis is tailored for researchers, scientists, and drug development professionals, presenting key experimental data in a comparative framework. We delve into receptor binding affinities, functional intrinsic activity at D2 receptors, and performance in predictive animal models of Parkinson's disease and psychosis. Detailed experimental protocols for pivotal assays are also provided to facilitate reproducibility and further investigation.
Pharmacological Profile: A Comparative Overview
Pardoprunox, like aripiprazole, brexpiprazole, and cariprazine, is a high-affinity partial agonist at the dopamine D2 receptor. However, its broader receptor profile, which includes potent agonism at serotonin (B10506) 5-HT1A receptors, suggests a potential for efficacy in a range of neuropsychiatric and neurological disorders, including Parkinson's disease.[1] The comparative binding affinities and functional activities of these compounds at the human D2 receptor are summarized below.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Pardoprunox | Data not available in a directly comparable format | Data not available in a directly comparable format | High Affinity (Full Agonist) | Data not available in a directly comparable format |
| Aripiprazole | 0.34 - 0.68 | 0.8 - 4.6 | 1.7 - 4.4 | 3.4 - 15 |
| Brexpiprazole | 0.30 | 1.1 | 0.12 | 0.47 |
| Cariprazine | 0.49 - 0.69 | 0.085 - 0.09 | 2.6 - 10 | 18.8 - 56 |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions. Pardoprunox data is presented qualitatively due to a lack of directly comparable Ki values in the reviewed literature.
Table 2: Comparative D2 Receptor Functional Activity (cAMP Inhibition)
| Compound | Intrinsic Activity (Emax vs. Dopamine/Full Agonist) | Potency (EC50, nM) |
| Pardoprunox | In vivo evidence of partial agonism; quantitative in vitro data not available | Data not available |
| Aripiprazole | ~61% - 77.7% | 5.6 - 9.2 |
| Brexpiprazole | ~43% | 4.0 |
| Cariprazine | ~77.4% | 1.4 |
Note: Data for aripiprazole, brexpiprazole, and cariprazine are from in vitro cAMP inhibition assays and are presented as a percentage of the maximal response to a full agonist like dopamine or quinpirole.[2][3]
Signaling Pathways and Biased Agonism
Dopamine D2 receptor activation initiates intracellular signaling cascades primarily through two pathways: the canonical Gαi/o-protein-dependent pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), and the β-arrestin-dependent pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling. The concept of "biased agonism" suggests that a ligand can preferentially activate one of these pathways over the other, leading to distinct downstream effects.
Aripiprazole and cariprazine have been shown to be weak partial agonists for β-arrestin2 recruitment at the D2 receptor, while potently antagonizing the β-arrestin2 interaction induced by full agonists.[2][4][5] This suggests a bias away from the β-arrestin pathway and towards G-protein signaling, which may contribute to their favorable side-effect profiles. The signaling bias of pardoprunox and brexpiprazole is less clearly defined in the available literature.
Figure 1: Dopamine D2 Receptor Signaling Pathways
Preclinical Models of Efficacy
6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease
This model is a cornerstone for evaluating potential anti-parkinsonian drugs. A unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. The resulting motor deficits, such as rotational behavior in response to dopaminergic agents, are used to assess drug efficacy.
Pardoprunox has demonstrated efficacy in this model, inducing contralateral turning behavior, which is indicative of a dopamine agonist effect in a dopamine-depleted state.[1] This suggests its potential as a treatment for the motor symptoms of Parkinson's disease.
Figure 2: 6-OHDA Lesion Model Workflow
Conditioned Avoidance Response (CAR) Test
The CAR test is a widely used preclinical screen for antipsychotic activity.[5][6] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone). Drugs with antipsychotic potential selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.
Aripiprazole, brexpiprazole, and cariprazine have all demonstrated efficacy in the CAR test, consistent with their clinical use as antipsychotics.[7] While direct comparative data for pardoprunox in the CAR model is limited in the reviewed literature, its D2 partial agonist profile suggests it would likely also be active in this assay.
Figure 3: Conditioned Avoidance Response Logic
Detailed Experimental Protocols
Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing human D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride).
-
Test compounds (pardoprunox, aripiprazole, brexpiprazole, cariprazine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (General Protocol)
Objective: To determine the functional intrinsic activity of a test compound at the D2 receptor by measuring the inhibition of cAMP production.
Materials:
-
A cell line expressing human D2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
A full D2 receptor agonist (e.g., dopamine or quinpirole) as a positive control.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
Cell culture reagents.
Procedure:
-
Plate the D2 receptor-expressing cells in a suitable microplate and culture overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production by the test compounds.
-
Determine the EC50 (potency) and the Emax (maximal effect) for each compound.
-
Express the Emax as a percentage of the maximal inhibition achieved by the full agonist to determine the intrinsic activity.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model (Detailed Protocol)
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model Parkinson's disease.[8][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
6-hydroxydopamine hydrochloride (6-OHDA).
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic apparatus.
-
Hamilton syringe (10 µL) with a 26-gauge needle.
-
Dental drill.
-
Surgical instruments.
-
Desipramine (B1205290) (to protect noradrenergic neurons).
Procedure:
-
Pre-treatment: Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes before 6-OHDA injection to prevent uptake of the neurotoxin by noradrenergic neurons.
-
Anesthesia: Anesthetize the rat and mount it in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Stereotaxic Injection:
-
Locate bregma and lambda and adjust the head position to ensure a flat skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB) or substantia nigra. Typical MFB coordinates relative to bregma are: AP -2.2 mm, ML ±1.5 mm, DV -8.0 mm from the dura.[8]
-
Prepare a fresh solution of 6-OHDA in cold ascorbic acid saline (e.g., 8-12 µg in 2-4 µL).
-
Slowly lower the injection needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal's recovery, weight, and hydration.
-
Lesion Verification: After 2-3 weeks, the extent of the lesion can be verified behaviorally by assessing rotational asymmetry induced by apomorphine (B128758) (contralateral rotations) or amphetamine (ipsilateral rotations).[8] Histological analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum can provide a definitive confirmation of dopaminergic neuron loss.
Conditioned Avoidance Response (CAR) Test (Detailed Protocol)
Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to selectively suppress a conditioned avoidance response.[5][11]
Apparatus:
-
A two-way shuttle box divided into two equal compartments with a connecting opening.
-
A grid floor capable of delivering a mild electric footshock (unconditioned stimulus, UCS).
-
A light or a tone generator to provide the conditioned stimulus (CS).
-
Automated system for controlling stimuli presentation and recording the animal's responses.
Procedure:
-
Acquisition/Training Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light or tone) for a fixed duration (e.g., 5-10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an "avoidance response," and the trial ends.
-
If the rat does not move during the CS, the UCS (e.g., a 0.5-1.0 mA footshock) is delivered through the grid floor, overlapping with the end of the CS for a set duration (e.g., 10-20 seconds).
-
If the rat moves to the other compartment during the UCS presentation, this is recorded as an "escape response," and the shock is terminated.
-
If the rat fails to move during the entire stimulus presentation, this is recorded as an "escape failure."
-
Conduct multiple trials (e.g., 20-30 per session) with a variable inter-trial interval.
-
Training continues for several days until a stable baseline of high avoidance responding is achieved (e.g., >80% avoidance).
-
-
Test Phase:
-
Once stable performance is achieved, administer the test compound (e.g., aripiprazole, cariprazine) or vehicle at various doses before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. A significant increase in escape failures would suggest motor impairment or sedation rather than a specific effect on conditioned behavior.
-
Conclusion
This comparative guide provides a preclinical overview of pardoprunox in the context of other D2 partial agonists. While pardoprunox shows promise, particularly with its unique 5-HT1A agonist profile and demonstrated efficacy in a model of Parkinson's disease, more direct comparative studies are needed to fully elucidate its pharmacological profile relative to aripiprazole, brexpiprazole, and cariprazine. The provided data tables and experimental protocols offer a valuable resource for researchers aiming to further investigate these compounds and develop novel therapeutics for dopamine-related disorders.
References
- 1. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. conductscience.com [conductscience.com]
- 10. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 11. Screening of anti psychotic drugs salim | PPTX [slideshare.net]
A Comparative Analysis of the Safety Profile of Pardoprunox Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and tolerability of Pardoprunox hydrochloride, a partial dopamine (B1211576) D2/D3 receptor agonist and serotonin (B10506) 5-HT1A receptor agonist, with other dopamine receptor partial agonists. The information is compiled from a meta-analysis of clinical trials and other published studies to support informed decisions in drug development and research.
Executive Summary
This compound has been investigated for the treatment of Parkinson's disease. Its unique mechanism of action as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors suggests a potential for efficacy with a differentiated side-effect profile. This guide presents available quantitative safety data for Pardoprunox and compares it with other dopamine D2/D3 receptor partial agonists, namely aripiprazole, brexpiprazole, and cariprazine, which are primarily used in the treatment of schizophrenia and other psychiatric disorders. The comparison highlights the relative incidence of common adverse events, providing a valuable resource for researchers in the field.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) for this compound and comparator dopamine D2/D3 receptor partial agonists based on data from clinical trials.
Table 1: Treatment-Emergent Adverse Events for this compound in Patients with Parkinson's Disease (Data from a meta-analysis of four RCTs, n=885) [1]
| Adverse Event | Pardoprunox (Incidence Rate) | Placebo (Incidence Rate) | Risk Ratio (95% CI) |
| Hallucinations | High | Low | 12.69 (p<0.0001) |
| Orthostatic Hypotension | High | Low | 4.42 (p=0.006) |
| Nausea | High | Low | 4.25 (p<0.0001) |
| Dizziness | High | Low | 3.89 (p<0.0001) |
| Somnolence | High | Low | 3.88 (p<0.0001) |
| Paresthesia | High | Low | 3.62 (p=0.0001) |
| Vomiting | High | Low | 2.88 (p<0.0001) |
| Increased Blood Pressure | High | Low | 2.79 (p=0.004) |
| Upper Abdominal Pain | High | Low | 2.76 (p=0.008) |
| Diarrhea | High | Low | 2.56 (p=0.05) |
| Insomnia | High | Low | 2.39 (p<0.0001) |
| Anxiety | High | Low | 2.04 (p=0.04) |
| Headache | High | Low | 1.69 (p=0.007) |
Note: Specific incidence rates were not provided in the meta-analysis, but the risk ratio indicates a significantly higher incidence for these adverse events in the Pardoprunox group compared to placebo.
Table 2: Common Treatment-Emergent Adverse Events for Aripiprazole, Brexpiprazole, and Cariprazine in Patients with Schizophrenia (Data from pooled analyses of short-term, placebo-controlled trials)
| Adverse Event | Aripiprazole (2-30 mg/day)[2] | Brexpiprazole (2-4 mg/day) | Cariprazine (1.5-6 mg/day)[3][4] | Placebo |
| Akathisia | Lower than haloperidol | 4.4% - 7.2% | 14.6% | 2.2% |
| Insomnia | 24.1% | Similar to placebo | 14.0% | Similar to aripiprazole |
| Headache | 31.7% | Similar to placebo | 12.1% | Similar to aripiprazole |
| Agitation | 31.0% | Similar to placebo | Not specified | Similar to aripiprazole |
| Anxiety | 25.1% | Similar to placebo | Not specified | Similar to aripiprazole |
| Weight Gain (Mean) | +0.71 kg | +1.28 to +1.45 kg | +1.0 kg | +0.42 kg |
| Extrapyramidal Symptoms (EPS) | No significant difference from placebo | Not specified | 7.0% | Not specified |
| Somnolence/Sedation | Lower than haloperidol | Similar to placebo | 3.1% - 3.7% | Not specified |
Note: This table presents a compilation of data from different sources and trial populations, and direct cross-comparison should be made with caution. The most frequently reported adverse events are highlighted.
Experimental Protocols
While the complete, detailed protocols for the individual Pardoprunox clinical trials (e.g., NCT00269516, NCT00335166, NCT00406588) are not publicly available, the safety and tolerability assessments in these studies would have adhered to the principles of Good Clinical Practice (GCP) as outlined by the International Council for Harmonisation (ICH) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]
A standard protocol for safety monitoring in such clinical trials typically includes the following components:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring and Reporting:
-
Systematic collection of all AEs and SAEs at each study visit through spontaneous reporting by the participant and direct questioning by the investigator.
-
AEs are defined as any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
-
SAEs are defined as any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Investigators are required to report all SAEs to the sponsor immediately, typically within 24 hours of becoming aware of the event.[5][8]
-
The sponsor is responsible for evaluating the SAE and reporting it to the relevant regulatory authorities and all participating investigators.
-
-
Assessment of Causality, Severity, and Expectedness:
-
The investigator assesses the relationship of the AE to the investigational drug (causality) based on clinical judgment.
-
The severity of AEs is typically graded (e.g., mild, moderate, severe).
-
The sponsor determines if an adverse event is "unexpected," meaning its nature or severity is not consistent with the applicable product information (e.g., Investigator's Brochure).
-
-
Clinical Laboratory Evaluations:
-
Regular monitoring of hematology, blood chemistry, and urinalysis to detect any drug-induced abnormalities. The frequency of these tests is predefined in the study protocol.
-
-
Vital Signs and Physical Examinations:
-
Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and performance of physical examinations to monitor the participant's overall health status.
-
-
Electrocardiograms (ECGs):
-
Baseline and periodic ECGs are conducted to assess for any potential cardiac effects of the investigational drug, such as QT interval prolongation.
-
-
Specialized Safety Assessments:
-
Depending on the drug class, specific safety assessments are included. For dopamine agonists, this would involve standardized rating scales to assess for extrapyramidal symptoms (EPS), such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for dyskinesia.
-
-
Data Safety Monitoring Board (DSMB):
-
For large, randomized trials, an independent DSMB is often established to periodically review the accumulating safety data to ensure the ongoing safety of the trial participants.
-
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway following the activation of a dopamine D2 receptor by a partial agonist like Pardoprunox. As a partial agonist, Pardoprunox would elicit a submaximal response compared to the full agonist, dopamine.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Clinical Trial Safety Assessment Workflow
The diagram below outlines the typical workflow for the assessment and reporting of adverse events during a clinical trial, from observation to regulatory submission.
Caption: Clinical Trial Safety Assessment Workflow.
References
- 1. swinburne.edu.au [swinburne.edu.au]
- 2. fda.gov [fda.gov]
- 3. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA drafts safety reporting guidance for drug and device investigators | RAPS [raps.org]
- 5. FDA Issues New Draft Guidance on Investigator Responsibilities for Safety Reporting Requirements and Safety Assessment in Certain Research Studies - Drug Information Update [content.govdelivery.com]
- 6. hoganlovells.com [hoganlovells.com]
- 7. fda.gov [fda.gov]
- 8. Clinical efficacy and safety guidelines | European Medicines Agency (EMA) [ema.europa.eu]
Benchmarking Pardoprunox Hydrochloride's Therapeutic Window: A Comparative Guide for Researchers
For drug development professionals and researchers, this guide offers a comprehensive comparison of Pardoprunox (B1678466) hydrochloride against established standards of care for Parkinson's disease and depression. The following sections provide an objective analysis of its therapeutic performance, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Pardoprunox hydrochloride is a novel compound that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT1A receptors.[1][2] Its development reached Phase III clinical trials for Parkinson's disease before being discontinued (B1498344).[2][3] This unique pharmacological profile suggested potential therapeutic benefits in both movement and mood disorders. This guide benchmarks Pardoprunox against the gold-standard treatments for Parkinson's disease—Levodopa and Pramipexole—and for depression—Sertraline (B1200038) and Venlafaxine. While clinical data for Pardoprunox in depression is not publicly available, its mechanism of action provides a basis for theoretical comparison.
Comparative Efficacy in Parkinson's Disease
Clinical trials have evaluated Pardoprunox as both a monotherapy in early-stage Parkinson's disease and as an adjunct therapy to Levodopa in patients experiencing motor fluctuations.
Table 1: Efficacy of Pardoprunox vs. Placebo and Pramipexole in Early Parkinson's Disease
| Treatment Group | Change from Baseline in UPDRS Motor Score | Reference |
| Pardoprunox (6 mg/day) | -6.0 | [4] |
| Pardoprunox (12 mg/day) | -4.7 | [4] |
| Pardoprunox (12-42 mg/day, flexible dose) | -5.5 | [4] |
| Placebo | -2.9 | [4] |
| Pramipexole (1.5-4.5 mg/day) | -5.7 | [4] |
Table 2: Efficacy of Pardoprunox as Adjunct Therapy to Levodopa
| Treatment Group | Reduction in "OFF" Time (hours/day) | Reference |
| Pardoprunox (up to 42 mg/day) | -1.62 | [5] |
| Placebo | -0.92 | [5] |
Therapeutic Window and Safety Profile
A critical aspect of any therapeutic agent is its therapeutic window—the range between the minimum effective dose and the dose at which unacceptable toxicity occurs.
Table 3: Adverse Events Profile of Pardoprunox in Parkinson's Disease
| Adverse Event | Pardoprunox Dropout Rate (%) | Placebo Dropout Rate (%) | Reference |
| Nausea, Somnolence, Dizziness | High (led to high dropout rates) | Lower | [4] |
| General Treatment-Emergent Adverse Events | 92.6% - 97.4% (flexible dose) | Not specified | [4] |
| Dropout due to Adverse Events (adjunct therapy) | 37% | 12% | [5] |
The high dropout rates in clinical trials, particularly at higher doses (12-42 mg/day), suggest that the therapeutic window for Pardoprunox may be narrow and that the titration schedule is crucial for tolerability.[4][5] Doses up to 18 mg/day were found to be better tolerated when a gradual titration schedule with intermediate steps was used.[6]
Table 4: Therapeutic Window Comparison for Standard of Care Treatments
| Drug | Indication | Typical Therapeutic Dose Range | Key Toxicities / Side Effects | Therapeutic Window Considerations | Reference |
| Levodopa/Carbidopa | Parkinson's Disease | 300-600 mg/day (Levodopa) | Dyskinesias, motor fluctuations ("on-off" phenomena), nausea, orthostatic hypotension. | Narrows with disease progression, leading to motor complications. | [1][7][8] |
| Pramipexole | Parkinson's Disease | 1.5-4.5 mg/day | Somnolence, nausea, insomnia, constipation, visual hallucinations, impulse control disorders. | Dose-related increase in adverse effects, particularly above 3 mg/day. | [9][10][11] |
| Sertraline | Depression | 50-200 mg/day | Nausea, changes in sleep, increased sweating, sexual dysfunction, risk of suicidal thoughts (boxed warning). | Generally considered to have a favorable therapeutic index, with 50 mg/day being the optimal starting and therapeutic dose for many. | [12][13] |
| Venlafaxine | Depression | 75-225 mg/day | Nausea, discontinuation syndrome, dose-dependent increase in blood pressure. | Dose-dependent mechanism of action (serotonergic at lower doses, noradrenergic at higher doses). | [14][15][16] |
Experimental Protocols
Detailed experimental protocols for the pivotal Pardoprunox trials are summarized below based on publicly available trial information.
Pardoprunox in Early Parkinson's Disease (Rembrandt & Vermeer Studies - NCT00269516 & NCT00335166)
-
Objective: To assess the efficacy and safety of Pardoprunox monotherapy in patients with early-stage Parkinson's disease.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[4]
-
Participants: Patients with a Unified Parkinson's Disease Rating Scale (UPDRS) Motor score ≥ 10 and a modified Hoehn and Yahr stage ≤ 3.[4]
-
Interventions:
-
Primary Efficacy Endpoint: Change from baseline in the UPDRS-Motor score.[4]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, ECGs, and laboratory parameters.
Pardoprunox as Adjunct Therapy to Levodopa (NCT00406588)
-
Objective: To determine the efficacy and safety of Pardoprunox in Levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.[5]
-
Study Design: Double-blind, randomized, placebo-controlled trial.[5]
-
Participants: Levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.[5]
-
Intervention: Pardoprunox (titrated up to 42 mg/day) or placebo, added to the existing Levodopa regimen.[5]
-
Titration Schedule: 7-week titration period followed by a 12-week stable dose period.[5]
-
Primary Efficacy Endpoint: Change from baseline in total daily "OFF" time, based on patient diaries.[5]
-
Secondary Efficacy Endpoints: Change in "ON" time without troublesome dyskinesias, UPDRS scores during "ON" and "OFF" periods.[5]
Caption: Generalized Clinical Trial Workflow for Pardoprunox Studies.
Mechanism of Action and Signaling Pathways
Pardoprunox's dual action on dopaminergic and serotonergic systems is central to its therapeutic rationale.
Pardoprunox Signaling Pathway
Pardoprunox acts as a partial agonist at D2 and D3 dopamine receptors and a full agonist at 5-HT1A serotonin receptors.[1][2] As a partial D2/D3 agonist, it can modulate dopaminergic activity, potentially providing a stable level of receptor stimulation.[17] In states of low dopamine, it acts as an agonist, while in states of high dopamine, it can act as an antagonist. The full agonism at 5-HT1A receptors is thought to contribute to potential antidepressant and anxiolytic effects, and may also play a role in reducing dyskinesia.[3]
Caption: Pardoprunox's Dual Mechanism of Action.
Standard of Care Signaling Pathways
-
Levodopa: As a precursor to dopamine, Levodopa crosses the blood-brain barrier and is converted to dopamine, thereby directly replenishing depleted dopamine levels in Parkinson's disease.[13][16][18] This leads to the stimulation of postsynaptic dopamine receptors.[19]
-
Pramipexole: A non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 receptor subtype.[20] It directly stimulates these receptors, mimicking the action of endogenous dopamine.[4][21]
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI). It blocks the reuptake of serotonin into the presynaptic neuron, increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.[11][22][23]
-
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI). At lower doses, it primarily inhibits serotonin reuptake, while at higher doses, it also inhibits norepinephrine (B1679862) reuptake.[1][7][8][14] This dual action can be beneficial for a broader range of depressive symptoms.
Caption: Mechanism of Action for Standard of Care Treatments.
Conclusion
This compound demonstrated efficacy in improving motor symptoms in Parkinson's disease, comparable to the active comparator Pramipexole in some measures. However, its therapeutic window appears to be narrow, with a high incidence of adverse events at higher doses, suggesting that dose and titration schedule are critical for its tolerability. The development of Pardoprunox was discontinued after Phase III trials. Further investigation into lower, more tolerable doses and its potential application in depression, leveraging its 5-HT1A agonist activity, could have been areas for future research. This guide provides a foundational comparison for researchers interested in the development of novel therapies for Parkinson's disease and depression with similar mechanisms of action.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 9. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 11. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 12. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Pramipexole - Wikipedia [en.wikipedia.org]
- 22. ClinPGx [clinpgx.org]
- 23. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Pardoprunox Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Pardoprunox (B1678466) hydrochloride in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling Pardoprunox hydrochloride must be aware of its toxicological properties and the associated regulatory requirements for its disposal. This guide offers step-by-step instructions for the safe management of this compound waste, from initial handling to final disposal, in accordance with established safety protocols and environmental regulations.
Safety and Handling Overview
This compound is classified as a toxic solid that is harmful to aquatic life with long-lasting effects.[1] Therefore, stringent measures must be taken to avoid environmental release. Direct contact should be minimized through the use of appropriate personal protective equipment (PPE).
Quantitative Safety Data
| Property | Value | Source |
| Acute Toxicity | Toxic if swallowed (Oral) | [1] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects | [1] |
| UN Number | 2811 | [1] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [1] |
Step-by-Step Disposal Procedures
This section outlines the mandatory procedures for disposing of various forms of this compound waste.
Solid Waste (Pure Compound, Contaminated Materials)
-
Segregation: All solid waste, including unused this compound powder, contaminated weigh boats, and absorbent materials from spill cleanups, must be segregated from general laboratory waste.
-
Containerization: Place the solid waste in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are recommended for their chemical resistance.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of solid this compound in the trash or down the drain.
Liquid Waste (Solutions, Rinsates)
The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous pharmaceutical waste into the sewer system.[2][3][4][[“]]
-
Collection: Collect all aqueous and solvent-based solutions containing this compound, as well as the first rinse of any contaminated glassware, in a dedicated hazardous waste container. Borosilicate glass or HDPE containers are suitable.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," the solvent(s) used, and the approximate concentration.
-
Storage: Keep the container sealed and stored in a designated satellite accumulation area.
-
Disposal: The liquid waste must be collected and disposed of by a licensed hazardous waste disposal service.
Contaminated Personal Protective Equipment (PPE)
-
Removal: Carefully remove contaminated PPE (gloves, lab coats, etc.) to avoid self-contamination.
-
Collection: Place all disposable contaminated PPE into a designated hazardous waste bag (e.g., a yellow bag for chemical waste).[6]
-
Disposal: This bag must be sealed and disposed of through the facility's hazardous waste stream.[6][7][8] Do not discard it with regular trash.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Perform an initial rinse of contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or DMSO, in which this compound is soluble) and collect the rinsate as hazardous liquid waste.
-
Washing: After the initial hazardous rinse, glassware can be washed with soap and water.
-
Surface Cleaning: For benches and other surfaces, wipe down with a detergent solution. For highly toxic compounds, a subsequent wipe with a solvent in which the compound is soluble can be performed, with the cleaning materials disposed of as solid hazardous waste.[7]
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE: Don appropriate PPE, including a lab coat, gloves, and safety goggles. For large spills of fine powder, respiratory protection may be necessary.
-
Containment: For liquid spills, surround the area with an absorbent material. For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.[9][10]
-
Cleanup:
-
Decontamination: Clean the spill area with a detergent solution, followed by a solvent rinse if necessary. All cleanup materials must be disposed of as hazardous solid waste.
Experimental Protocol Reference
The disposal procedures outlined above are based on established guidelines for handling toxic pharmaceutical compounds in a laboratory setting. Specific experimental protocols involving this compound should incorporate these waste disposal steps into their methodology to ensure safety and compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway of this compound
This compound acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[13][14][15][16] The diagram below illustrates the general signaling pathways affected by its interaction with D2 and 5-HT1A receptors.
References
- 1. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. lifemedz.com [lifemedz.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Pardoprunox hydrochloride
Essential Safety and Handling of Pardoprunox Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for this compound, a substance classified as toxic if swallowed and harmful to aquatic life with long-lasting effects.[1] Adherence to these guidelines is essential for personal safety and environmental protection.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure. The following table summarizes the recommended PPE and safety protocols.
| Equipment/Procedure | Specifications and Recommendations | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | General Laboratory Practice |
| Hand Protection | Impermeable and resistant gloves. The specific glove material has not been determined by testing, so it is advisable to consult with safety specialists and glove manufacturers for the most suitable type. | [1] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. Contaminated clothing should be removed immediately. | [1] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | [1] |
| Hygiene Measures | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Keep away from foodstuffs, beverages, and feed. | [1] |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical to mitigate risks associated with this compound.
Handling and Storage:
-
Use in a well-ventilated area.
-
Avoid dust formation.
-
Store in a tightly sealed container in a cool, dry place as recommended on the product insert.[1]
-
This product is for research use only and not for human or veterinary use.[1][2]
Spill Management:
-
In case of a spill, avoid generating dust.
-
Use appropriate PPE during cleanup.
-
Collect spilled material and place it in a suitable container for disposal.
Disposal:
-
Disposal must be in accordance with official regulations.[1]
-
Do not dispose of with household garbage.[1]
-
Prevent the product from reaching the sewage system or ground water.[1]
Transportation
This compound is classified as a toxic solid for transport purposes.[1]
-
UN-Number: UN2811[1]
-
UN Proper Shipping Name: Toxic solids, organic, n.o.s. (Pardoprunox (hydrochloride))[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

